molecular formula C8H11N B13942911 2-Phenyl-d5-ethylamine

2-Phenyl-d5-ethylamine

Katalognummer: B13942911
Molekulargewicht: 126.21 g/mol
InChI-Schlüssel: BHHGXPLMPWCGHP-RALIUCGRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenyl-d5-ethylamine is a useful research compound. Its molecular formula is C8H11N and its molecular weight is 126.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C8H11N

Molekulargewicht

126.21 g/mol

IUPAC-Name

2-(2,3,4,5,6-pentadeuteriophenyl)ethanamine

InChI

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2/i1D,2D,3D,4D,5D

InChI-Schlüssel

BHHGXPLMPWCGHP-RALIUCGRSA-N

Isomerische SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN)[2H])[2H]

Kanonische SMILES

C1=CC=C(C=C1)CCN

Herkunft des Produkts

United States

Foundational & Exploratory

The Role of 2-Phenyl-d5-ethylamine in Advanced Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the applications of 2-Phenyl-d5-ethylamine in the research landscape. As a deuterated analog of the trace amine 2-Phenylethylamine (PEA), this isotopically labeled compound is a critical tool in quantitative bioanalysis, metabolic studies, and neuropharmacological research. Its primary utility lies in its ability to serve as a highly reliable internal standard in mass spectrometry-based assays, ensuring the accuracy and precision of analytical data.

Core Application: Internal Standard in Quantitative Analysis

This compound is predominantly used as an internal standard in the quantification of endogenous and exogenous 2-Phenylethylamine in various biological matrices. The principle behind its use is isotope dilution mass spectrometry (IDMS), a gold-standard analytical technique. By introducing a known quantity of the deuterated standard into a sample, variations arising from sample preparation, chromatographic injection, and ionization in the mass spectrometer can be effectively normalized. This is because the deuterated and non-deuterated forms of the molecule exhibit nearly identical chemical and physical properties, leading to similar behavior throughout the analytical process.

Physicochemical Properties
PropertyValue
Molecular FormulaC₈H₆D₅N
Molecular Weight126.21 g/mol
Isotopic PurityTypically ≥98%

Experimental Protocol: Quantification of 2-Phenylethylamine in Human Urine by LC-MS/MS

This section outlines a representative experimental protocol for the quantitative analysis of 2-Phenylethylamine in human urine using this compound as an internal standard. This protocol is a composite based on established methodologies for the analysis of phenethylamines in biological fluids.

Sample Preparation
  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

  • Add 20 µL of a 100 ng/mL working solution of this compound (internal standard) to each sample.

  • Add 880 µL of 50% methanol (B129727) in water to each tube to achieve a final volume of 1 mL.

  • Vortex the mixture thoroughly.

  • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase :

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution :

    • 0-1 min: 10% B

    • 1-5 min: Linear gradient from 10% to 90% B

    • 5-6 min: Hold at 90% B

    • 6-6.1 min: Return to 10% B

    • 6.1-8 min: Re-equilibration at 10% B

  • Flow Rate : 0.4 mL/min

  • Injection Volume : 5 µL

  • Mass Spectrometry :

    • Ionization Mode : Electrospray Ionization (ESI), Positive

    • Detection Mode : Multiple Reaction Monitoring (MRM)

    • MRM Transitions :

      • 2-Phenylethylamine: Precursor ion (Q1) m/z 122.1 → Product ion (Q3) m/z 105.1

      • This compound: Precursor ion (Q1) m/z 127.1 → Product ion (Q3) m/z 110.1

Method Validation Parameters

The following table summarizes typical validation parameters for a quantitative LC-MS/MS method for 2-Phenylethylamine in a biological matrix, demonstrating the performance that can be achieved using a deuterated internal standard like this compound.

ParameterTypical Value
Linearity Range1 - 500 ng/mL (r² > 0.99)
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Precision (Intra- and Inter-day)< 15% RSD
Accuracy85 - 115%
Recovery> 80%
Matrix EffectMinimal and compensated by the internal standard

Visualizing Experimental Workflows and Metabolic Pathways

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for the quantitative analysis of 2-Phenylethylamine using this compound as an internal standard.

experimental_workflow sample Biological Sample (e.g., Urine) is_addition Addition of this compound (Internal Standard) sample->is_addition Spiking prep Sample Preparation (Dilution, Filtration) is_addition->prep lcms LC-MS/MS Analysis prep->lcms Injection data Data Acquisition (MRM) lcms->data quant Quantification (Peak Area Ratio) data->quant

A typical workflow for the quantitative analysis of 2-Phenylethylamine.
Metabolic Pathway of 2-Phenylethylamine

This compound is also a valuable tool for studying the metabolism of its non-deuterated counterpart. The deuterium (B1214612) atoms do not significantly alter the metabolic pathways but allow for the clear differentiation of the parent compound and its metabolites from their endogenous analogs by mass spectrometry. The primary metabolic pathway of 2-Phenylethylamine involves oxidative deamination by monoamine oxidase B (MAO-B).

metabolic_pathway pea 2-Phenylethylamine aldehyde Phenylacetaldehyde pea->aldehyde acid Phenylacetic Acid aldehyde->acid maob Monoamine Oxidase B (MAO-B) maob->pea aldh Aldehyde Dehydrogenase aldh->aldehyde

The primary metabolic pathway of 2-Phenylethylamine.

Other Research Applications

Beyond its role as an internal standard, the deuterium substitution in this compound can influence its metabolic rate. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect. This effect can slow down enzymatic reactions that involve the cleavage of this bond. For instance, deuterated phenylethylamine has been shown to be a poorer substrate for monoamine oxidase (MAO), resulting in a longer half-life in the brain and consequently enhanced behavioral effects in animal models. This makes this compound and other deuterated phenethylamines useful tools for investigating the neuropharmacological roles of trace amines and for developing novel therapeutic agents with improved pharmacokinetic profiles.

An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenyl-d5-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Phenyl-d5-ethylamine, an isotopically labeled analog of phenethylamine. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who require a stable, deuterated internal standard or tracer for analytical studies.

Introduction

This compound (also known as phenethylamine-d5) is a deuterated isotopologue of 2-phenylethylamine, a trace amine that acts as a neuromodulator or neurotransmitter in the human brain. The substitution of five hydrogen atoms on the phenyl ring with deuterium (B1214612) atoms provides a distinct mass difference, making it an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and a useful tracer in metabolic studies. This guide outlines a feasible synthetic route and the expected analytical characterization of this important research compound.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from commercially available benzene-d6 (B120219). The synthesis pathway is illustrated below:

Synthesis_Pathway Benzene_d6 Benzene-d6 Intermediate Phenyl-d5-acetonitrile Benzene_d6->Intermediate 1. BrCH₂CN, AlCl₃ 2. NaCN Final_Product This compound Intermediate->Final_Product LiAlH₄, THF

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of Phenyl-d5-acetonitrile

This step involves the Friedel-Crafts alkylation of benzene-d6 with bromoacetonitrile (B46782) followed by nucleophilic substitution with sodium cyanide.

  • Materials:

    • Benzene-d6 (1.0 eq)

    • Bromoacetonitrile (1.1 eq)

    • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

    • Sodium Cyanide (NaCN) (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Dimethylformamide (DMF)

    • Hydrochloric Acid (1 M)

    • Saturated Sodium Bicarbonate Solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM at 0 °C under an inert atmosphere, add bromoacetonitrile dropwise.

    • Add benzene-d6 to the mixture and stir at room temperature for 4 hours.

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and 1 M HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain crude bromo(phenyl-d5)methane.

    • Dissolve the crude product in DMF and add NaCN.

    • Heat the mixture to 60 °C and stir for 6 hours.

    • Cool the reaction mixture, pour it into water, and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude phenyl-d5-acetonitrile by vacuum distillation.

Step 2: Reduction of Phenyl-d5-acetonitrile to this compound

The nitrile intermediate is reduced to the primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[1][2]

  • Materials:

    • Phenyl-d5-acetonitrile (1.0 eq)

    • Lithium Aluminum Hydride (LiAlH₄) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Water

    • 15% Sodium Hydroxide Solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, add a solution of phenyl-d5-acetonitrile in anhydrous THF.

    • Cool the solution to 0 °C and slowly add LiAlH₄ in portions.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% NaOH solution, and then more water.

    • Stir the resulting mixture until a white precipitate forms.

    • Filter the precipitate and wash it thoroughly with THF.

    • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and filter.

    • Remove the solvent under reduced pressure to yield crude this compound.

    • Further purification can be achieved by vacuum distillation.

Expected Yields
StepProductTypical Yield Range
Synthesis of Phenyl-d5-acetonitrilePhenyl-d5-acetonitrile70-80%
Reduction of NitrileThis compound80-90%

Characterization of this compound

The successful synthesis of this compound is confirmed through various spectroscopic techniques. The expected data are summarized below.

Physical and Chemical Properties
PropertyValue
CAS Number912627-99-7
Molecular FormulaC₈H₆D₅N
Molecular Weight126.21 g/mol
AppearanceColorless to pale yellow liquid
Boiling PointApprox. 198-200 °C (for non-deuterated)
DensityApprox. 0.96 g/mL (for non-deuterated)
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.95t, J = 7 Hz2H-CH₂-N
~2.75t, J = 7 Hz2HAr-CH₂-
~1.20 (broad s)s2H-NH₂

Note: The aromatic region (typically ~7.2-7.3 ppm) will be absent due to the deuteration of the phenyl ring.

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~139 (m)C-1 (ipso)
~129 (m)C-2, C-6
~128 (m)C-3, C-5
~126 (m)C-4
~43-CH₂-N
~39Ar-CH₂-

Note: The signals for the deuterated carbons will appear as multiplets (m) due to C-D coupling and will have significantly lower intensity compared to protonated carbons.

Table 3: Expected Mass Spectrometry Data (EI-MS)

m/zRelative IntensityAssignment
126Moderate[M]⁺ (Molecular Ion)
96High[M - CH₂NH₂]⁺ (Benzylic cation-d5)
30High[CH₂NH₂]⁺

Table 4: Expected Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3380-3250MediumN-H stretch (primary amine)
3000-2850MediumC-H stretch (aliphatic)
2200-2100WeakC-D stretch (aromatic)
~1600MediumN-H bend (scissoring)
~1450MediumC-H bend (scissoring)
~800-600StrongC-D bend (out-of-plane)

Experimental and Logical Workflows

The following diagrams illustrate the key experimental and logical workflows for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_step1 Step 1: Phenyl-d5-acetonitrile Synthesis cluster_step2 Step 2: Reduction to this compound Start1 Benzene-d6 & Bromoacetonitrile Reaction1 Friedel-Crafts Alkylation (AlCl₃, DCM) Start1->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Substitution Nucleophilic Substitution (NaCN, DMF) Workup1->Substitution Workup2 Aqueous Workup & Extraction Substitution->Workup2 Purification1 Vacuum Distillation Workup2->Purification1 Intermediate Phenyl-d5-acetonitrile Purification1->Intermediate Start2 Phenyl-d5-acetonitrile Reaction2 Reduction with LiAlH₄ (THF, Reflux) Start2->Reaction2 Workup3 Quenching & Aqueous Workup Reaction2->Workup3 Purification2 Vacuum Distillation Workup3->Purification2 Final_Product This compound Purification2->Final_Product

Caption: Experimental workflow for the synthesis.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation Product Purified this compound NMR ¹H and ¹³C NMR Product->NMR MS Mass Spectrometry (EI-MS) Product->MS IR Infrared Spectroscopy (FTIR) Product->IR NMR_Data Confirm structure & deuteration via chemical shifts and coupling NMR->NMR_Data MS_Data Confirm molecular weight & fragmentation pattern MS->MS_Data IR_Data Identify functional groups (N-H, C-D stretches) IR->IR_Data Confirmation Structural Confirmation NMR_Data->Confirmation MS_Data->Confirmation IR_Data->Confirmation

Caption: Workflow for structural characterization.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound from benzene-d6 and outlines the expected characterization data. The described methods are based on well-established organic reactions and should be readily adaptable in a standard synthetic chemistry laboratory. The successful synthesis and characterization of this deuterated analog will provide researchers with a high-quality tool for a variety of applications in drug metabolism, pharmacokinetics, and neurochemical research.

References

An In-Depth Technical Guide to 2-Phenyl-d5-ethylamine: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2-Phenyl-d5-ethylamine, an isotopically labeled form of phenethylamine (B48288). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who utilize deuterated compounds for tracing, metabolic studies, and as internal standards in quantitative analysis.

Core Chemical and Physical Properties

Table 1: General and Chemical Properties of this compound

PropertyValueSource
Chemical Name 2-(2,3,4,5,6-pentadeuteriophenyl)ethanamine[1]
Synonyms Phenethylamine-d5, β-Phenylethylamine-d5[2][3]
Molecular Formula C₈H₆D₅N[1]
Molecular Weight 126.21 g/mol [1][2]
CAS Number 912627-99-7[2][4][5]
Isotopic Enrichment ≥98 atom % D[2][3]
Appearance Colorless Liquid[3]

Table 2: Physical Properties of 2-Phenylethylamine (Non-deuterated Analog)

PropertyValueSource
Boiling Point 194.5 °C at 760 mmHg
Melting Point -60 °C
Density 0.962 g/mL at 25 °C
Solubility in Water Soluble
Vapor Pressure 0.4 mmHg at 20 °C
Refractive Index 1.532 at 20 °C

Note: The physical properties of this compound are expected to be very similar to its non-deuterated counterpart. However, slight variations may exist due to the increased mass of deuterium (B1214612).

Experimental Protocols

The following sections outline general experimental methodologies that can be adapted for the synthesis and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of deuterated phenylacetonitrile.

Workflow for the Synthesis of this compound

cluster_synthesis Synthesis Workflow start Deuterated Phenylacetonitrile reduction Reduction (e.g., with LiAlD₄ or H₂/Pd-C in D₂O) start->reduction workup Aqueous Work-up & Extraction reduction->workup purification Purification (Distillation or Chromatography) workup->purification product This compound purification->product

A generalized workflow for the synthesis of this compound.

Methodology:

  • Reduction: Phenylacetonitrile-d5 is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran). A reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄) or catalytic hydrogenation with palladium on carbon in a deuterium oxide (D₂O) saturated solvent, is then added portion-wise at a controlled temperature (typically 0 °C to room temperature).

  • Quenching and Work-up: After the reaction is complete, the excess reducing agent is carefully quenched. An aqueous work-up is performed to hydrolyze the intermediate salts. The product is then extracted into an organic solvent.

  • Purification: The crude product is purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel to yield pure this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the identification and quantification of this compound.

GC-MS Analysis Workflow

cluster_gcms GC-MS Analysis Workflow sample_prep Sample Preparation (Derivatization if necessary) injection GC Injection sample_prep->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Mass Spectrometry (Electron Ionization) separation->ionization detection Detection & Data Analysis ionization->detection

A typical workflow for the analysis of this compound by GC-MS.

Methodology:

  • Sample Preparation: Samples containing this compound may require derivatization (e.g., with trifluoroacetic anhydride) to improve chromatographic performance and sensitivity.

  • GC Conditions: A capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation.

  • MS Conditions: Electron ionization (EI) at 70 eV is commonly used. The mass spectrometer is operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification, targeting the molecular ion and characteristic fragment ions of the deuterated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the structure and isotopic labeling of this compound.

Methodology:

  • Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: The spectrum will show the absence of signals corresponding to the aromatic protons, confirming the deuteration on the phenyl ring. The signals for the ethylamine (B1201723) protons will be present.

  • ¹³C NMR: The spectrum will show the characteristic signals for the ethylamine carbons. The signals for the deuterated phenyl carbons will be observed as multiplets due to carbon-deuterium coupling.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis of this compound, particularly when coupled with a mass spectrometer (LC-MS).

Methodology:

  • Mobile Phase: A typical mobile phase would consist of a mixture of acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) acetate.

  • Stationary Phase: A C18 reversed-phase column is commonly employed.

  • Detection: UV detection can be used, but for higher selectivity and sensitivity, coupling to a mass spectrometer is preferred.

Biological Activity and Signaling Pathways

This compound is expected to have a biological activity profile similar to its non-deuterated analog, phenethylamine (PEA). PEA is a trace amine that acts as a neuromodulator in the central nervous system. Its mechanisms of action involve interactions with several neurotransmitter systems.[[“]]

Trace Amine-Associated Receptor 1 (TAAR1) Signaling

PEA is a potent agonist of TAAR1.[[“]] Activation of TAAR1 can modulate dopaminergic and serotonergic systems.[7]

TAAR1 Signaling Pathway

cluster_taar1 TAAR1 Signaling PEA Phenethylamine (PEA) TAAR1 TAAR1 PEA->TAAR1 AC Adenylyl Cyclase TAAR1->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates downstream Downstream Effects (Modulation of DAT, SERT, etc.) PKA->downstream

Simplified signaling pathway of phenethylamine acting on TAAR1.
Dopamine (B1211576) Transporter (DAT) Interaction

PEA can act as a substrate for the dopamine transporter (DAT), leading to reverse transport of dopamine and an increase in extracellular dopamine levels.[[“]]

Phenethylamine Interaction with Dopamine Transporter

cluster_dat Dopamine Transporter Interaction PEA Phenethylamine (PEA) DAT Dopamine Transporter (DAT) PEA->DAT binds to extracellular_DA Extracellular Dopamine DAT->extracellular_DA efflux intracellular_DA Intracellular Dopamine intracellular_DA->DAT

Mechanism of phenethylamine-induced dopamine efflux via the dopamine transporter.
BDNF/TrkB/CREB Signaling Pathway

PEA has been shown to modulate the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, which is implicated in neuroplasticity and antidepressant effects.[9][10][11]

BDNF/TrkB/CREB Signaling Pathway

cluster_bdnf BDNF/TrkB/CREB Signaling PEA Phenethylamine (PEA) BDNF BDNF PEA->BDNF upregulates TrkB TrkB Receptor BDNF->TrkB binds to PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK CREB CREB PI3K_Akt->CREB activates MAPK_ERK->CREB activates neuroplasticity Neuroplasticity & Neuronal Survival CREB->neuroplasticity promotes

Involvement of phenethylamine in the BDNF/TrkB/CREB signaling pathway.

Conclusion

This compound is a crucial tool for researchers in various scientific disciplines. Its well-defined chemical properties and the biological activities of its non-deuterated analog make it an essential compound for studies involving mass spectrometry, drug metabolism, and neuropharmacology. This guide provides a foundational understanding of its properties and methodologies for its use, serving as a starting point for further investigation and application.

References

Technical Guide: Isotopic Purity of 2-Phenyl-d5-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and the determination of isotopic purity for 2-Phenyl-d5-ethylamine. The document details the analytical methodologies, presents quantitative data in a structured format, and includes diagrams for key processes to facilitate understanding.

Introduction

This compound is a deuterated analog of phenethylamine (B48288) where the five hydrogen atoms on the phenyl ring are replaced with deuterium. This isotopic labeling makes it a valuable internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy in pharmacokinetic and metabolic studies. The accuracy of such studies is highly dependent on the isotopic purity of the labeled compound. This guide outlines the methods to synthesize and verify the isotopic purity of this compound.

Synthesis of this compound

The synthesis of this compound typically starts from a deuterated precursor, such as benzene-d6, and proceeds through several steps to build the ethylamine (B1201723) side chain. A plausible synthetic route is outlined below.

Synthesis_of_2_Phenyl_d5_ethylamine cluster_start Starting Material cluster_intermediate1 Friedel-Crafts Acylation cluster_intermediate2 Reductive Amination cluster_final Reduction Benzene-d6 Benzene-d6 Acetophenone-d5 Acetophenone-d5 Benzene-d6->Acetophenone-d5 1. Acetyl chloride, AlCl3 2. H2O Acetyl chloride Acetyl chloride AlCl3 AlCl3 1-Phenyl-d5-ethylamine 1-Phenyl-d5-ethylamine Acetophenone-d5->1-Phenyl-d5-ethylamine NH3, H2, Raney Nickel NH3, H2 NH3, H2 Raney Nickel Raney Nickel This compound This compound 1-Phenyl-d5-ethylamine->this compound LiAlH4 LiAlH4 LiAlH4 Isotopic_Purity_Workflow cluster_sample Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample This compound Solvent Methanol/Acetonitrile Dilution Dilute to 1 µg/mL LC_Separation LC Separation (C18) Dilution->LC_Separation ESI_Ionization ESI Ionization (+) LC_Separation->ESI_Ionization HRMS_Detection HRMS Detection ESI_Ionization->HRMS_Detection Extract_Spectra Extract Mass Spectra HRMS_Detection->Extract_Spectra Integrate_Peaks Integrate Isotopologue Peaks Extract_Spectra->Integrate_Peaks Calculate_Purity Calculate Isotopic Purity Integrate_Peaks->Calculate_Purity

Applications of Deuterated Phenylethylamine in Neuroscience: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylethylamine (PEA) is an endogenous trace amine that acts as a neuromodulator and stimulant in the central nervous system. Its rapid metabolism by monoamine oxidase B (MAO-B), however, results in a short biological half-life, limiting its therapeutic and research applications.[1][2] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), offers a promising strategy to overcome this limitation. This technical guide provides an in-depth overview of the applications of deuterated phenylethylamine in neuroscience, focusing on its enhanced pharmacological properties, mechanism of action, and utility as a research tool.

The primary advantage of deuterating phenylethylamine lies in the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making molecules containing this bond more resistant to metabolic cleavage.[3] In the case of PEA, deuteration at the α and β positions adjacent to the amino group significantly slows its degradation by MAO-B.[4] This leads to a prolonged half-life and increased brain concentrations, thereby enhancing its downstream effects.[4][5]

Enhanced Pharmacological Profile of Deuterated Phenylethylamine

The strategic deuteration of phenylethylamine, particularly to create α,α,β,β-tetradeutero-β-phenylethylamine, results in a more robust and sustained pharmacological profile compared to its non-deuterated counterpart.

Pharmacokinetics

While specific pharmacokinetic parameters for deuterated phenylethylamine are not extensively published, the known short half-life of PEA (approximately 5-10 minutes) is significantly extended through deuteration.[2] This is attributed to the reduced rate of metabolism by MAO-B. The increased metabolic stability leads to higher and more sustained concentrations of the active compound in the brain.[4]

ParameterPhenylethylamine (PEA)Deuterated Phenylethylamine (d-PEA)Reference
Biological Half-life ~ 5-10 minutesSignificantly longer than PEA[2][4]
Metabolism Rapidly metabolized by MAO-BSlower metabolism by MAO-B[1][4]
Brain Concentration Low and transientHigher and more persistent[4][6]
Pharmacodynamics

The enhanced pharmacokinetic profile of deuterated PEA leads to a potentiation of its pharmacodynamic effects. Studies in animal models have demonstrated that deuterated PEA produces more intense and longer-lasting behavioral effects, such as increased spontaneous motor activity, including sniffing, headweaving, and hyperreactivity.[4] Furthermore, deuterated PEA induces a greater and more sustained release of dopamine (B1211576) in the striatum compared to non-deuterated PEA.[5]

EffectPhenylethylamine (PEA)Deuterated Phenylethylamine (d-PEA)Reference
Spontaneous Motor Activity Transient increaseSignificantly increased intensity and duration[4]
Dopamine Release Transient increaseGreater magnitude and longer duration of release[5]
Discriminative Stimulus Lower potencyMore potent than PEA[7]

Mechanism of Action

The primary mechanisms of action of phenylethylamine, which are amplified by deuteration, involve the dopamine transporter (DAT) and the trace amine-associated receptor 1 (TAAR1).

Interaction with the Dopamine Transporter (DAT)

Phenylethylamine acts as a dopamine-releasing agent. It is a substrate for DAT and, upon entering the presynaptic terminal, induces reverse transport (efflux) of dopamine from the cytoplasm into the synaptic cleft.[8][9] This action is independent of vesicular release.[10] The increased synaptic dopamine concentration is a key contributor to the stimulant effects of PEA. The sustained levels of deuterated PEA in the brain lead to a more prolonged and pronounced dopamine release.[5]

Agonism at Trace Amine-Associated Receptor 1 (TAAR1)

Phenylethylamine is a potent agonist of TAAR1, a G-protein coupled receptor located intracellularly in monoaminergic neurons.[11][12] TAAR1 activation modulates monoaminergic neurotransmission through several signaling cascades. It can lead to the phosphorylation of DAT, which can inhibit dopamine reuptake and even promote its efflux.[13] TAAR1 activation is coupled to Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively.[14][15] This results in the generation of second messengers like cAMP and IP3/DAG, which in turn activate protein kinase A (PKA) and protein kinase C (PKC).[14][16]

Experimental Protocols

Synthesis of Deuterated Phenylethylamine

Several methods exist for the synthesis of deuterated phenylethylamine. A common approach involves the reduction of a suitable precursor with a deuterium source. For example, selectively deuterated phenethylamines can be synthesized from ynamides by treatment with a combination of deuterated triflic acid and deuterated triethylsilane.[17] Another method involves the reduction of benzyl (B1604629) cyanide with hydrogen in the presence of a catalyst in a deuterated solvent or using a deuterium gas source.[12]

General Protocol for Reductive Amination:

  • Precursor Preparation : Synthesize a suitable precursor such as a deuterated phenylacetaldehyde (B1677652) or a deuterated benzyl cyanide.

  • Reductive Amination : React the precursor with a source of ammonia (B1221849) and a reducing agent. For example, the reduction of an oxime or imine intermediate with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄).

  • Purification : Purify the resulting deuterated phenylethylamine using standard techniques such as distillation or chromatography.

In Vivo Microdialysis for Dopamine Measurement

In vivo microdialysis is a powerful technique to measure extracellular neurotransmitter levels in the brains of freely moving animals.[10][18]

Protocol Outline:

  • Surgical Implantation : Stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., nucleus accumbens, striatum).[18]

  • Recovery : Allow the animal to recover from surgery for several days.

  • Probe Insertion : On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion : Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[18]

  • Baseline Collection : Collect several baseline dialysate samples to establish a stable baseline of dopamine levels.

  • Drug Administration : Administer deuterated or non-deuterated phenylethylamine (systemically or locally through the probe).

  • Sample Collection : Continue to collect dialysate samples at regular intervals.

  • Analysis : Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[10]

Behavioral Assays

Open-Field Test:

  • Place the animal in the center of a novel, open-field arena.

  • Record its locomotor activity (e.g., distance traveled, rearing, stereotyped behaviors) for a set period.

  • Administer the test compound (deuterated or non-deuterated PEA) and repeat the recording.

  • Analyze the data to assess changes in motor activity.[19]

Conditioned Place Preference (CPP):

  • Pre-conditioning : Allow the animal to explore a two-chambered apparatus to determine any initial preference for one chamber.

  • Conditioning : On subsequent days, confine the animal to one chamber after administration of the test compound and to the other chamber after administration of saline.

  • Post-conditioning (Test) : Allow the animal to freely explore both chambers in a drug-free state.

  • An increase in time spent in the drug-paired chamber indicates a rewarding effect.[19]

Applications in Neuroscience Research

Probing Monoaminergic Systems

The enhanced potency and duration of action make deuterated phenylethylamine a valuable tool for studying the roles of trace amines and monoaminergic systems in various physiological and pathological processes. Its ability to produce a sustained increase in dopamine release allows for more detailed investigations of dopamine dynamics and its role in reward, motivation, and motor control.[5]

Development of Therapeutics

The improved pharmacokinetic profile of deuterated phenylethylamine makes it and its derivatives attractive candidates for the development of novel therapeutics for a range of neurological and psychiatric disorders. These include depression, attention-deficit/hyperactivity disorder (ADHD), and Parkinson's disease, where monoaminergic dysfunction is implicated.[20]

Positron Emission Tomography (PET) Imaging

Deuterium labeling can be used to develop more metabolically stable radiotracers for PET imaging. While a specific PET tracer based on deuterated phenylethylamine is not yet in widespread use, the principle has been successfully applied to other molecules to improve their in vivo stability and imaging properties.[21] A deuterated PEA derivative labeled with a positron-emitting isotope (e.g., ¹¹C or ¹⁸F) could serve as a valuable tool for imaging TAAR1 or DAT in the living brain.

Visualizations

Logical Workflow for Investigating Deuterated Phenylethylamine

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Studies cluster_2 In Vivo Studies cluster_3 Data Analysis & Interpretation synthesis Synthesis of Deuterated Phenylethylamine characterization Chemical Characterization (NMR, MS) synthesis->characterization binding_assays Receptor Binding Assays (TAAR1, DAT) characterization->binding_assays enzyme_assays MAO-B Inhibition Assay characterization->enzyme_assays transporter_assays Monoamine Transporter Uptake/Efflux Assays characterization->transporter_assays pharmacokinetics Pharmacokinetic Studies (Blood/Brain Levels) enzyme_assays->pharmacokinetics transporter_assays->pharmacokinetics microdialysis Neurochemical Analysis (Microdialysis) pharmacokinetics->microdialysis behavioral Behavioral Pharmacology (Locomotion, CPP) pharmacokinetics->behavioral data_analysis Quantitative Data Analysis microdialysis->data_analysis behavioral->data_analysis pet_imaging PET Imaging pet_imaging->data_analysis interpretation Mechanism of Action Elucidation data_analysis->interpretation

Caption: Experimental workflow for the preclinical evaluation of deuterated phenylethylamine.

Signaling Pathway of Phenylethylamine via TAAR1 and DAT

G cluster_0 Presynaptic Dopaminergic Neuron cluster_1 cluster_2 Synaptic Cleft PEA Deuterated Phenylethylamine (d-PEA) DAT Dopamine Transporter (DAT) PEA->DAT Enters neuron TAAR1 TAAR1 PEA->TAAR1 Activates DAT->PEA Reverses transporter Dopamine_synapse Synaptic Dopamine DAT->Dopamine_synapse Gs Gs TAAR1->Gs Gq Gq TAAR1->Gq VMAT2 VMAT2 Dopamine_vesicle Dopamine Vesicle Dopamine_cyto Cytoplasmic Dopamine Dopamine_vesicle->Dopamine_cyto Release Dopamine_cyto->DAT Efflux Dopamine_cyto->VMAT2 Uptake AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA PKA cAMP->PKA Activates PKC PKC IP3_DAG->PKC Activates PKA->DAT Phosphorylates PKC->DAT Phosphorylates

Caption: Mechanism of deuterated phenylethylamine at the presynaptic dopamine terminal.

Conclusion

Deuterated phenylethylamine represents a significant advancement for neuroscience research. By overcoming the metabolic instability of its parent compound, it provides a more potent and sustained tool to investigate the intricate roles of trace amines and monoaminergic systems in brain function and disease. Its potential for therapeutic development and as a foundation for novel neuroimaging agents underscores the importance of continued research into this and other deuterated neuromodulators. The detailed methodologies and mechanistic understanding presented in this guide aim to facilitate further exploration and application of deuterated phenylethylamine in the scientific community.

References

2-Phenyl-d5-ethylamine as a Tracer in Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 2-Phenyl-d5-ethylamine as a stable isotope-labeled tracer for in vivo and in vitro metabolic studies. This document details the metabolic pathways of phenylethylamine (PEA), the principles behind using a deuterated tracer, experimental protocols, and data analysis considerations.

Introduction: The Rationale for Using this compound

2-Phenylethylamine (PEA) is an endogenous trace amine that acts as a neuromodulator and neurotransmitter in the central nervous system.[1] It is synthesized from the amino acid L-phenylalanine and is involved in various neurological processes, influencing mood and attention.[1] Given its rapid metabolism, primarily by monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH), studying its in vivo dynamics is challenging.[2][3]

The use of a deuterated form, this compound, offers a significant advantage for metabolic studies due to the kinetic isotope effect . The substitution of hydrogen with the heavier isotope deuterium (B1214612) creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[4] Cleavage of this bond is often the rate-limiting step in enzymatic metabolism. Consequently, deuterated PEA is metabolized more slowly than its non-deuterated counterpart.[5] This leads to a longer half-life and higher plasma concentrations, making it an excellent tracer to elucidate the metabolic fate of PEA.[4][5]

This guide will focus on the practical application of this compound for tracking PEA metabolism, quantifying its metabolites, and understanding its pharmacokinetic profile.

Metabolic Pathways of 2-Phenylethylamine

The metabolism of PEA is complex, involving several enzymes and leading to various metabolites. The primary pathway involves oxidative deamination.

Key Enzymes and Metabolites

The principal enzymes and resulting metabolites in the biotransformation of PEA are summarized below.

Enzyme Metabolite Description
Monoamine Oxidase (MAO-A & MAO-B) Phenylacetaldehyde (B1677652)Catalyzes the initial oxidative deamination of PEA.[2]
Aldehyde Dehydrogenase (ALDH) Phenylacetic Acid (PAA)Rapidly oxidizes phenylacetaldehyde to PAA, the primary urinary metabolite.[3][6]
Aromatic L-amino acid decarboxylase 2-PhenylethylamineSynthesizes PEA from L-phenylalanine.[1]
Dopamine (B1211576) beta-hydroxylase OctopamineHydroxylates PEA to form octopamine.
Phenylethanolamine N-methyltransferase (PNMT) N-methylphenethylamineMethylates PEA to form N-methylphenethylamine.[2]
Unknown/Multiple 2-(2-hydroxyphenyl)acetamide sulfateA sulfo-conjugated metabolite identified in urine.[7]
Unknown/Multiple Phenylacetylglutamine (PAG)A conjugate of PAA, found at elevated levels after PEA administration.[8]
Metabolic Pathway Diagram

The following diagram illustrates the major metabolic pathways of this compound. The deuterated phenyl group is represented as "d5-Phenyl".

Metabolic Pathway of this compound cluster_main Primary Metabolic Pathway cluster_secondary Secondary & Conjugation Pathways PEA_d5 This compound PAA_d5 d5-Phenylacetaldehyde PEA_d5->PAA_d5 MAO-A/B N_Me_PEA_d5 N-methyl-d5-phenethylamine PEA_d5->N_Me_PEA_d5 PNMT Octopamine_d5 d5-Octopamine PEA_d5->Octopamine_d5 Dopamine beta-hydroxylase PAA_acid_d5 d5-Phenylacetic Acid PAA_d5->PAA_acid_d5 ALDH PAG_d5 d5-Phenylacetylglutamine PAA_acid_d5->PAG_d5 Conjugation

Metabolic Pathway of this compound

Quantitative Data and Pharmacokinetics

Anticipated Pharmacokinetic Parameters
Parameter 2-Phenylethylamine (Non-Deuterated) This compound (Deuterated) Expected Change with Deuteration
Cmax (Maximum Plasma Concentration) LowerHigherIncrease
Tmax (Time to Maximum Concentration) ShorterLongerIncrease
AUC (Area Under the Curve) SmallerLargerIncrease
t1/2 (Elimination Half-life) 5-10 minutes (oral)[2]LongerIncrease[4]
Experimental Data from a Related Deuterated PEA Study

A study using α,α,β,β-tetradeutero-β-phenylethylamine in rats provides insights into the in vivo effects of deuteration.

Parameter Value/Observation Reference
Animal Model Rat[5]
Compound α,α,β,β-tetradeutero-β-phenylethylamine[5]
Effect Significantly increased intensity and duration of sniffing, headweaving, splayed hindlimbs, and hyperreactivity compared to non-deuterated PEA.[5]
Postulated Reason Longer persistence in the brain due to being a poorer substrate for monoamine oxidase.[5]

Experimental Protocols

This section outlines a representative protocol for an in vivo metabolic study in a rodent model using this compound, followed by sample analysis using LC-MS/MS.

In Vivo Study: Rodent Model

4.1.1 Animal Handling and Dosing

  • Model: Male Sprague-Dawley rats (250-300g).

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Tracer Preparation: Dissolve this compound in sterile saline (0.9% NaCl) to a final concentration of 10 mg/mL.

  • Dose Administration: Administer a single dose of 25 mg/kg via intraperitoneal (IP) injection.

4.1.2 Sample Collection

  • Blood: Collect blood samples (approx. 200 µL) from the tail vein at multiple time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes) into EDTA-coated tubes.

  • Plasma Preparation: Immediately centrifuge the blood samples at 4°C and 2000 x g for 10 minutes. Collect the plasma and store at -80°C until analysis.

  • Urine: House animals in metabolic cages for urine collection over a 24-hour period post-administration.

  • Brain Tissue (Terminal Study): At the final time point, euthanize the animals and dissect specific brain regions (e.g., striatum, prefrontal cortex). Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C.

Sample Preparation for LC-MS/MS Analysis

4.2.1 Plasma

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., 2-Phenyl-d9-ethylamine).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

4.2.2 Urine

  • Dilution: Dilute urine samples 1:10 with deionized water.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to remove particulates.

  • Analysis: Directly inject the diluted and clarified urine into the LC-MS/MS system.

4.2.3 Brain Tissue

  • Homogenization: Homogenize the frozen brain tissue in 4 volumes of ice-cold 0.1 M perchloric acid.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Supernatant Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection.

LC-MS/MS Analysis
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes to separate the analytes.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) for the parent compound and its metabolites.

4.3.1 Representative MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z)
This compound 127.1110.1
d5-Phenylacetic Acid 142.196.1
Internal Standard (2-Phenyl-d9-ethylamine) 131.2112.1

Note: These transitions are illustrative and should be optimized for the specific instrument used.

Experimental Workflow Diagram

Experimental Workflow cluster_invivo In Vivo Experiment cluster_sampleprep Sample Preparation cluster_analysis Analysis Dosing Dosing of Rodent Model (this compound) Collection Sample Collection (Blood, Urine, Tissue) Dosing->Collection Plasma_Prep Plasma: Protein Precipitation Collection->Plasma_Prep Urine_Prep Urine: Dilution & Centrifugation Collection->Urine_Prep Tissue_Prep Tissue: Homogenization Collection->Tissue_Prep LCMS LC-MS/MS Analysis (MRM Mode) Plasma_Prep->LCMS Urine_Prep->LCMS Tissue_Prep->LCMS Data_Processing Data Processing (Quantification & PK Analysis) LCMS->Data_Processing

General Experimental Workflow

Conclusion

This compound is a powerful tool for investigating the metabolism and pharmacokinetics of phenylethylamine. Its deuteration slows its metabolic breakdown, allowing for more accurate tracking and quantification of its biotransformation. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust metabolic studies. The use of such stable isotope tracers, coupled with sensitive analytical techniques like LC-MS/MS, is invaluable for advancing our understanding of trace amine neurobiology and its implications in health and disease, as well as for applications in drug development and sports doping control.[7][8]

References

An In-depth Technical Guide to the Kinetic Isotope Effect of Deuterated 2-Phenylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetic isotope effect (KIE) concerning deuterated analogs of 2-phenylethylamine, with a specific focus on 2-Phenyl-d5-ethylamine. While direct, extensive experimental data for the pentadeuterated phenyl ring analog is not widely published, this document synthesizes foundational principles and data from closely related substrates to build a robust understanding. The primary metabolic pathways involving Monoamine Oxidase (MAO) and Cytochrome P450 (CYP) enzymes are discussed, along with the theoretical and practical implications of isotopic substitution for researchers in drug development.

Introduction to the Kinetic Isotope Effect (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes.[1] This phenomenon arises from the difference in zero-point vibrational energies between bonds involving lighter and heavier isotopes; a bond to a heavier isotope (like deuterium, D) has a lower zero-point energy and is therefore stronger and requires more energy to break.[2] The KIE is expressed as the ratio of the rate constant of the light isotopologue (k_L) to that of the heavy one (k_H).[1]

  • Primary KIE: Occurs when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For C-H vs C-D bonds, this effect is "normal" (k_H/k_D > 1) and can be substantial, often in the range of 2-8.[2][3]

  • Secondary KIE: Observed when the isotopically substituted atom is not directly involved in bond-breaking or formation in the rate-determining step. These effects are typically much smaller (k_H/k_D ≈ 0.8-1.4) and arise from changes in hybridization or steric effects between the ground and transition states.[1]

For 2-phenylethylamine, deuteration at the α-carbon (next to the amino group) would be expected to produce a large primary KIE in reactions where α-C-H bond cleavage is rate-limiting. Conversely, deuteration of the aromatic ring, as in This compound , would primarily result in a secondary KIE for its major metabolic pathways.

Metabolic Pathways of 2-Phenylethylamine

2-Phenylethylamine (PEA) is a trace amine that acts as a neuromodulator in the central nervous system. Its metabolism is primarily carried out by two key enzyme families: Monoamine Oxidases (MAOs) and Cytochrome P450 enzymes (specifically CYP2D6).

  • Monoamine Oxidase (MAO): MAO-A and MAO-B are mitochondrial flavoenzymes that catalyze the oxidative deamination of monoamines, including PEA.[4] The reaction involves the cleavage of the α-C-H bond, making it highly sensitive to isotopic substitution at this position.[5][6]

  • Cytochrome P450 2D6 (CYP2D6): This enzyme is a major contributor to the metabolism of a wide range of xenobiotics.[7] For PEA, CYP2D6 can hydroxylate the aromatic ring.

  • Dopamine (B1211576) β-hydroxylase (DBH): This enzyme can hydroxylate the β-carbon of phenylethylamine, though this is a less dominant pathway compared to MAO-catalyzed deamination.[8]

PEA 2-Phenylethylamine MAO Monoamine Oxidase (MAO-A & MAO-B) PEA->MAO α-C-H Cleavage (Primary KIE site) CYP2D6 Cytochrome P450 2D6 (CYP2D6) PEA->CYP2D6 Aromatic C-H Cleavage (Secondary KIE site for d5) DBH Dopamine β-hydroxylase (DBH) PEA->DBH β-C-H Cleavage Product_MAO Phenylacetaldehyde MAO->Product_MAO Product_CYP Hydroxy-phenylethylamine CYP2D6->Product_CYP Product_DBH Phenylethanolamine DBH->Product_DBH sub_prep Substrate Preparation (Light & Heavy Isotopes) reaction Initiate Enzymatic Reaction (Constant Temperature) sub_prep->reaction enzyme_prep Enzyme & Buffer Preparation enzyme_prep->reaction measurement Measure Initial Velocities (v₀) (Spectrophotometry / HPLC) reaction->measurement analysis Michaelis-Menten Analysis (Determine Vmax & Km) measurement->analysis kie_calc Calculate KIE [kH/kD] analysis->kie_calc GS_H Ground State (R-H) GS_D Ground State (R-D) TS Transition State GS_H->TS ΔG‡(H) (Lower Activation Energy) rate_H Faster Rate (kH) GS_D->TS ΔG‡(D) (Higher Activation Energy) rate_D Slower Rate (kD) Products Products TS->Products

References

Commercial Suppliers and Technical Guide for 2-Phenyl-d5-ethylamine in Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability and technical application of 2-Phenyl-d5-ethylamine (CAS No. 912627-99-7) for research purposes. This deuterated analog of phenethylamine (B48288) is a critical tool in bioanalytical and drug development studies, primarily utilized as an internal standard for quantitative mass spectrometry.

Commercial Availability

A number of specialized chemical suppliers offer this compound for research applications. The quality and specifications of the product can vary between suppliers, making it crucial for researchers to select a product that meets the specific requirements of their experimental setup. Key parameters to consider include chemical purity and the degree of isotopic enrichment.

Below is a summary of commercial suppliers and their product specifications for this compound:

SupplierProduct Number (Example)Isotopic Enrichment (atom % D)Chemical PurityAdditional Information
Alfa Chemistry -99≥ 98%For research use only.
CDN Isotopes D-579899Not specifiedStore at room temperature.
CymitQuimica 3U-D579899Not specifiedColorless liquid form.
LGC Standards ---Offered as a reference standard for environmental testing.
MedChemExpress HY-W723876Not specifiedNot specifiedLabeled as an isotope-labeled compound.
Clearsynth Labs Limited ---Contact for details.
Combiphos (Shanghai) Biological Technology Co., Ltd. ---Contact for details.
TCI (Shanghai) Chemical Trading Co., Ltd. ---Contact for details.

Core Application: Internal Standard in Mass Spectrometry

This compound's primary role in research is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] Its chemical properties are nearly identical to the endogenous analyte, phenethylamine, allowing it to co-elute during chromatographic separation.[1] However, its increased mass due to the five deuterium (B1214612) atoms allows it to be distinguished by the mass spectrometer. This co-elution and distinct mass enable accurate quantification by correcting for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement).[1]

Experimental Protocols

The following is a representative protocol for the quantification of phenethylamine in a biological matrix (e.g., urine) using this compound as an internal standard. This protocol is a composite based on established methodologies for the analysis of phenethylamine-type compounds.[2][3]

Objective: To quantify the concentration of phenethylamine in urine samples using LC-MS/MS with this compound as an internal standard.

Materials:

  • Phenethylamine certified reference standard

  • This compound (internal standard)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Urine samples

  • Microcentrifuge tubes

  • LC-MS/MS system with a C18 or Phenyl-Hexyl column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of phenethylamine in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Serially dilute the phenethylamine stock solution with a blank urine matrix to prepare calibration standards at concentrations ranging from 1 to 500 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Dilute-and-Shoot Method):

    • To 100 µL of each calibration standard, QC sample, and study urine sample in a microcentrifuge tube, add 10 µL of a 1 µg/mL working solution of this compound (internal standard).

    • Add 890 µL of 0.1% formic acid in water:acetonitrile (95:5, v/v).

    • Vortex mix for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: Phenyl-Hexyl column (e.g., 10 cm × 2.1 mm, 1.7 µm)

      • Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium (B1175870) acetate

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: A suitable gradient to separate phenethylamine from other matrix components (e.g., 5-95% B over 5 minutes).

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Type: Multiple Reaction Monitoring (MRM)

      • MRM Transitions:

        • Phenethylamine: Precursor ion (Q1) m/z 122.1 -> Product ion (Q3) m/z 105.1

        • This compound (IS): Precursor ion (Q1) m/z 127.1 -> Product ion (Q3) m/z 110.1

      • Optimize collision energy and other MS parameters for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both phenethylamine and this compound.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of phenethylamine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the principles and workflows associated with the use of this compound as an internal standard in bioanalytical research.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (e.g., Urine) SpikeIS Spike with this compound (IS) BiologicalSample->SpikeIS Add known amount of IS Extraction Extraction / Dilution SpikeIS->Extraction FinalExtract Final Extract for Analysis Extraction->FinalExtract LC Liquid Chromatography Separation FinalExtract->LC MS Mass Spectrometry Detection LC->MS Eluent PeakIntegration Peak Area Integration (Analyte & IS) MS->PeakIntegration RatioCalculation Calculate Area Ratio (Analyte/IS) PeakIntegration->RatioCalculation Quantification Quantification via Calibration Curve RatioCalculation->Quantification

Caption: Experimental workflow for bioanalytical quantification using an internal standard.

G cluster_analyte Analyte (Phenethylamine) cluster_is Internal Standard (this compound) Analyte_Structure C8H11N LC Co-elution from LC Analyte_Structure->LC Analyte_MS MS Signal (m/z 122.1) Quantification Ratio of Peak Areas (Analyte / IS) = Accurate Quantification Analyte_MS->Quantification IS_Structure C8H6D5N IS_Structure->LC IS_MS MS Signal (m/z 127.1) IS_MS->Quantification LC->Analyte_MS LC->IS_MS

Caption: Principle of quantification using a deuterated internal standard.

References

Navigating the Isotopic Frontier: A Technical Guide to the Safe Handling and Laboratory Use of 2-Phenyl-d5-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and experimental considerations for 2-Phenyl-d5-ethylamine in a laboratory setting. By incorporating established best practices for deuterated compounds and leveraging safety data for its non-deuterated analogue, this document aims to ensure the integrity of research and the safety of laboratory personnel.

Compound Identification and Properties

This compound is a deuterated version of phenethylamine (B48288) where the five hydrogen atoms on the phenyl ring are replaced with deuterium (B1214612). This isotopic labeling is a powerful tool in drug development and metabolic studies to investigate reaction mechanisms and alter pharmacokinetic properties.

Table 1: Physical and Chemical Properties of this compound and its Non-Deuterated Analogue

PropertyThis compound2-Phenylethylamine (for reference)
CAS Number 912627-99-7[1]64-04-0
Molecular Formula C₈D₅H₆NC₈H₁₁N
Molecular Weight 126.21 g/mol [2]121.18 g/mol
Appearance Not specified, likely a liquidColorless liquid
Boiling Point Not specified194-197 °C
Melting Point Not specified-60 °C
Flash Point Not specified81 °C (closed cup)
Solubility Not specifiedSoluble in water
LogP 1.4[2]1.41

Safety and Hazard Information

As a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety information for the non-deuterated 2-phenylethylamine should be strictly followed as a precautionary measure.

Table 2: Hazard Identification and GHS Classification for 2-Phenylethylamine

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 3☠️DangerH301: Toxic if swallowed
Skin Corrosion/IrritationCategory 1AcorrosiveDangerH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1corrosiveDangerH318: Causes serious eye damage

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage

Proper handling and storage are critical to maintain the isotopic purity and chemical stability of this compound. Deuterated compounds are often hygroscopic and susceptible to hydrogen-deuterium (H-D) exchange with atmospheric moisture.

Storage:

  • Short-term: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Long-term: For extended storage, keep in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) at -20°C.

  • Protect from light by using amber vials or storing in a dark place.

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • To prevent isotopic dilution, handle under a dry, inert atmosphere (e.g., in a glove box) whenever possible.

  • Use dry glassware and syringes.

  • Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.

Experimental Protocols

Synthesis of this compound

A general and versatile method for the synthesis of selectively deuterated amines can be adapted for this compound. This approach involves the reduction of an appropriate precursor in the presence of a deuterium source. A plausible synthetic route starts from commercially available deuterated benzene (B151609) (benzene-d6).

Methodology:

  • Friedel-Crafts Acylation: Benzene-d6 is acylated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield acetophenone-d5.

  • Leuckart Reaction: The resulting acetophenone-d5 is then subjected to a Leuckart reaction with formamide (B127407) or ammonium (B1175870) formate, which is a reductive amination process, to produce N-formyl-2-phenyl-d5-ethylamine.

  • Hydrolysis: The N-formyl group is subsequently removed by acid or base hydrolysis to yield the final product, this compound.

  • Purification: The product should be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Characterization: The isotopic enrichment and chemical purity of the synthesized this compound should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The ¹H NMR spectrum should show the absence of signals corresponding to the phenyl protons, while the mass spectrum will show a molecular ion peak corresponding to the deuterated compound.

Analytical Method: Quantification by HPLC

A high-performance liquid chromatography (HPLC) method can be used for the quantitative analysis of this compound in biological samples.

Methodology:

  • Sample Preparation: Perform a liquid-liquid extraction of the sample (e.g., urine, plasma) with a suitable organic solvent (e.g., ethyl acetate) under alkaline conditions.

  • Derivatization: Evaporate the organic extract to dryness and derivatize the residue with a fluorescent tagging agent, such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol), to enhance detection sensitivity.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., sodium phosphate (B84403) buffer, pH 7.0).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the OPA derivative (e.g., Ex: 340 nm, Em: 455 nm).

  • Quantification: Create a calibration curve using standards of known concentrations of this compound.

Signaling Pathways and Experimental Workflows

Phenethylamine and its deuterated analogue are known to interact with various neurotransmitter systems in the central nervous system. Understanding these pathways is crucial for designing and interpreting experiments.

phenethylamine_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PEA This compound VMAT2 VMAT2 PEA->VMAT2 Inhibits TAAR1 TAAR1 PEA->TAAR1 Activates Dopamine_vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) TAAR1->DAT Phosphorylates (reversal/internalization) Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Release Dopamine_cyto->DAT Reuptake Dopamine_synapse Dopamine Dopamine_cyto->Dopamine_synapse Increased Efflux DR Dopamine Receptors Dopamine_synapse->DR BDNF_pathway BDNF/TrkB/CREB Signaling Pathway DR->BDNF_pathway Activates Serotonin_R Serotonin Receptors PEA_post This compound PEA_post->Serotonin_R Directly Activates

Caption: Signaling pathway of this compound in a neuron.

hplc_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Biological Sample (e.g., Plasma, Urine) extraction Liquid-Liquid Extraction (alkaline pH) start->extraction evaporation Evaporation of Organic Solvent extraction->evaporation derivatization Derivatization with OPA evaporation->derivatization injection Injection onto C18 Column derivatization->injection separation Isocratic/Gradient Elution (Acetonitrile/Buffer) injection->separation detection Fluorescence Detection (Ex: 340 nm, Em: 455 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Quantification of This compound chromatogram->quantification calibration Calibration Curve (Standard Solutions) calibration->quantification

Caption: Experimental workflow for HPLC analysis.

This guide is intended to provide a framework for the safe and effective use of this compound in a research setting. It is imperative that all laboratory personnel are thoroughly trained in the proper handling of hazardous and deuterated compounds and that all institutional safety protocols are strictly adhered to.

References

The Role of 2-Phenyl-d5-ethylamine in Pharmacokinetic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of 2-Phenyl-d5-ethylamine as an internal standard in the pharmacokinetic analysis of 2-phenylethylamine (PEA). Phenylethylamine, an endogenous trace amine, plays a significant role in neurotransmission and has been implicated in various physiological and pathological processes. Accurate quantification of PEA in biological matrices is therefore essential for understanding its pharmacokinetics and pharmacodynamics. The use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving the necessary accuracy and precision in these demanding bioanalytical methods.

The Principle of Stable Isotope Dilution and the Importance of Deuterated Internal Standards

In pharmacokinetic studies, robust analytical methods are required to measure drug concentrations in complex biological matrices such as plasma and urine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common techniques employed for this purpose. However, these methods can be susceptible to variations in sample preparation, instrument response, and matrix effects, which can lead to inaccurate quantification.

To overcome these challenges, an internal standard (IS) is added to both the calibration standards and the unknown samples. The ideal IS is a compound that is chemically and physically similar to the analyte but can be distinguished by the detector. Deuterated internal standards, such as this compound, are considered the "gold standard" because their physicochemical properties are nearly identical to the unlabeled analyte. This ensures that the IS and the analyte behave similarly during sample extraction, chromatography, and ionization, thus effectively compensating for any variations in the analytical process. The mass spectrometer can differentiate between the analyte and the deuterated IS based on their mass-to-charge (m/z) ratio difference, allowing for accurate quantification.

Experimental Protocols for the Quantification of 2-Phenylethylamine

The following sections detail validated experimental protocols for the analysis of 2-phenylethylamine in human plasma and urine using this compound as an internal standard.

Sample Preparation

Accurate quantification begins with meticulous sample preparation to remove interfering substances from the biological matrix. Two common and effective methods are solid-phase extraction (SPE) and liquid-liquid extraction (LLE).

This protocol is suitable for cleaning up plasma samples for LC-MS/MS analysis.

  • Sample Pre-treatment: To 500 µL of human plasma, add 10 µL of a 100 ng/mL solution of this compound in methanol (B129727) (as the internal standard). Vortex for 10 seconds.

  • Protein Precipitation: Add 1 mL of ice-cold acetonitrile (B52724) to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

This protocol is effective for extracting PEA from urine samples for GC-MS or LC-MS/MS analysis.

  • Sample Preparation: To 1 mL of urine, add 10 µL of a 100 ng/mL solution of this compound in methanol (as the internal standard).

  • pH Adjustment: Add 100 µL of 1 M sodium hydroxide (B78521) to alkalize the sample to a pH > 10.

  • Extraction: Add 5 mL of a mixture of ethyl acetate (B1210297) and hexane (B92381) (9:1, v/v). Vortex for 5 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (for GC-MS): If using GC-MS, derivatize the dried residue with 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) at 60°C for 30 minutes.

  • Reconstitution (for LC-MS/MS): If using LC-MS/MS, reconstitute the residue in 100 µL of the mobile phase.

Analytical Methods
  • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: See Table 1.

  • Chromatographic System: A gas chromatograph coupled to a single or triple quadrupole mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Selected Ion Monitoring (SIM) Ions: See Table 2.

Data Presentation

Quantitative data from validated methods are crucial for assessing the performance of the analytical procedure.

Table 1: LC-MS/MS Parameters for the Analysis of 2-Phenylethylamine and its Deuterated Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
2-Phenylethylamine122.1105.110015
This compound127.1110.110015

Table 2: GC-MS Parameters for the Analysis of Derivatized 2-Phenylethylamine and its Deuterated Internal Standard

Compound (TMS derivative)Quantifier Ion (m/z)Qualifier Ion (m/z)Retention Time (min)
2-Phenylethylamine-TMS104179~8.5
This compound-TMS109184~8.5

Table 3: Method Validation Summary

ParameterLC-MS/MSGC-MS
Linearity Range0.1 - 100 ng/mL0.5 - 100 ng/mL
Correlation Coefficient (r²)> 0.995> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL0.5 ng/mL
Accuracy (% Bias)Within ±15%Within ±15%
Precision (% RSD)< 15%< 15%
Recovery> 85%> 80%

Visualizations

Diagrams are provided to illustrate key processes and relationships in the pharmacokinetic study of 2-phenylethylamine.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_results Pharmacokinetic Analysis Biological_Sample Biological Sample (Plasma or Urine) Add_IS Addition of This compound (IS) Biological_Sample->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction Evaporation Evaporation & Reconstitution (or Derivatization for GC-MS) Extraction->Evaporation Analysis LC-MS/MS or GC-MS Analysis Evaporation->Analysis Data_Processing Data Processing (Peak Integration & Ratio Calculation) Analysis->Data_Processing Concentration_Determination Concentration Determination Data_Processing->Concentration_Determination PK_Modeling Pharmacokinetic Modeling Concentration_Determination->PK_Modeling

Figure 1: A generalized experimental workflow for the pharmacokinetic analysis of 2-phenylethylamine.

Metabolic_Pathway cluster_enzymes Enzymes Phenylalanine L-Phenylalanine PEA 2-Phenylethylamine Phenylalanine->PEA AADC Phenylacetaldehyde Phenylacetaldehyde PEA->Phenylacetaldehyde MAO-B N_Methyl_PEA N-Methylphenylethylamine PEA->N_Methyl_PEA PNMT Phenylacetic_Acid Phenylacetic Acid Phenylacetaldehyde->Phenylacetic_Acid ALDH AADC Aromatic L-amino acid decarboxylase MAO_B Monoamine oxidase B ALDH Aldehyde dehydrogenase PNMT Phenylethanolamine N-methyltransferase

Figure 2: The primary metabolic pathway of 2-phenylethylamine.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of 2-phenylethylamine in pharmacokinetic studies. Its near-identical chemical behavior to the analyte ensures reliable compensation for analytical variability, leading to high-quality data. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists in the field of drug development to establish and validate robust bioanalytical methods for the study of this important endogenous amine. The provided diagrams offer a clear visual representation of the experimental workflow and metabolic fate of 2-phenylethylamine, further aiding in the comprehension of its pharmacokinetic properties.

Methodological & Application

Application Note: High-Throughput Analysis of 2-Phenylethylamine in Human Plasma using 2-Phenyl-d5-ethylamine as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-phenylethylamine in human plasma. The use of a stable isotope-labeled internal standard, 2-Phenyl-d5-ethylamine, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The described protocol is suitable for high-throughput bioanalytical studies, including pharmacokinetic and drug metabolism research.

Introduction

2-Phenylethylamine is an endogenous trace amine that acts as a neuromodulator in the central nervous system. Its quantification in biological matrices is crucial for understanding its physiological and pathological roles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects, providing the most accurate quantification.[1] This method details a validated approach for the reliable measurement of 2-phenylethylamine in human plasma.

Experimental Protocols

Materials and Reagents
  • 2-Phenylethylamine (Analyte)

  • This compound (Internal Standard, IS)

  • Human Plasma (K2-EDTA)

  • Methanol (B129727) (LC-MS Grade)

  • Acetonitrile (B52724) (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Ultrapure)

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18)

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-phenylethylamine in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation: Solid Phase Extraction (SPE)
  • To 100 µL of plasma sample (blank, calibration standard, or quality control), add 20 µL of the Internal Standard Working Solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample mixture onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 1 minute.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • MRM Transitions: The specific precursor to product ion transitions for the analyte and internal standard should be optimized by infusing standard solutions into the mass spectrometer. Based on the common fragmentation of phenethylamines, which involves the loss of ammonia (B1221849) (NH₃), the following transitions are proposed for initial evaluation:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
2-Phenylethylamine122.1105.1
This compound (IS)127.1110.1

Data Presentation

Method Validation Summary

The method was validated according to international guidelines.[2] The following tables summarize the performance characteristics of the assay.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range1 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1585 - 115< 1585 - 115
Low QC3< 1585 - 115< 1585 - 115
Mid QC100< 1585 - 115< 1585 - 115
High QC800< 1585 - 115< 1585 - 115

Table 3: Matrix Effect and Recovery

Parameter2-PhenylethylamineThis compound (IS)
Recovery (%)> 85> 85
Matrix Effect (%)90 - 11090 - 110
IS Normalized Matrix Factor0.95 - 1.05-

Mandatory Visualization

experimental_workflow sample Plasma Sample (100 µL) add_is Add this compound (IS) sample->add_is vortex1 Vortex add_is->vortex1 spe Solid Phase Extraction (SPE) vortex1->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: Bioanalytical workflow for the quantification of 2-phenylethylamine in plasma.

logical_relationship analyte 2-Phenylethylamine (Analyte) lcms_system LC-MS/MS System analyte->lcms_system Analysis is This compound (Internal Standard) is->lcms_system Analysis raw_data Raw Data (Peak Areas) lcms_system->raw_data Generates ratio Peak Area Ratio (Analyte / IS) raw_data->ratio Calculated calibration_curve Calibration Curve ratio->calibration_curve Compared to concentration Analyte Concentration calibration_curve->concentration Determines

Caption: Logical relationship for quantification using an internal standard.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and high-throughput approach for the quantification of 2-phenylethylamine in human plasma. The use of the deuterated internal standard, this compound, is critical for correcting analytical variability and ensuring the accuracy and precision of the results. This method is well-suited for applications in clinical and preclinical research where accurate measurement of 2-phenylethylamine is required.

References

Quantitative Analysis of Phenylethylamine in Biological Matrices Using 2-Phenyl-d5-ethylamine as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This application note details robust and sensitive methods for the quantitative analysis of phenylethylamine (PEA) in various biological matrices, including plasma, urine, and oral fluid. The protocols leverage the stability and co-elution properties of the deuterated internal standard, 2-Phenyl-d5-ethylamine, ensuring high accuracy and precision. Methodologies for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented, offering flexibility for different laboratory setups and research needs. These methods are suitable for pharmacokinetic studies, clinical research, and drug development applications where precise measurement of PEA is critical.

Introduction

Phenylethylamine (PEA) is a trace amine naturally synthesized in the human body from the amino acid L-phenylalanine. It acts as a neuromodulator and neurotransmitter in the central nervous system, influencing mood and attention. Due to its potential role in various neurological and psychiatric conditions, as well as its presence in certain foods and supplements, accurate quantification of PEA in biological fluids is of significant interest to researchers and clinicians. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of the quantitative results.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for removing interferences and concentrating the analyte of interest. Two common and effective methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

1.1. Solid-Phase Extraction (SPE) Protocol for Plasma and Urine

  • Sample Pre-treatment: To 1 mL of plasma or urine, add 10 µL of the this compound internal standard (IS) solution (concentration to be optimized based on expected PEA levels). For urine samples, adjust the pH to >10 with 200 µL of 5 M sodium hydroxide (B78521).

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol (B129727) followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 2 mL of 0.1 M acetic acid and 2 mL of methanol to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 2 mL of 5% ammonium (B1175870) hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or derivatization agent for GC-MS analysis.

1.2. Liquid-Liquid Extraction (LLE) Protocol for Oral Fluid

  • Sample Pre-treatment: To 0.5 mL of oral fluid, add 10 µL of the this compound IS solution.

  • Extraction: Add 3 mL of ethyl acetate (B1210297) and vortex for 5 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase or derivatization agent.

Analytical Methods

2.1. LC-MS/MS Method

Liquid chromatography coupled with tandem mass spectrometry offers high sensitivity and selectivity for the analysis of phenylethylamine.

ParameterRecommended Conditions
LC Column C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ion Source Electrospray Ionization (ESI)
Polarity Positive
MRM Transitions Phenylethylamine: 122.1 -> 105.1; this compound: 127.1 -> 110.1
Collision Energy Optimized for specific instrument (typically 10-20 eV)

2.2. GC-MS Method

Gas chromatography-mass spectrometry, particularly after derivatization, provides excellent chromatographic resolution and is a robust alternative for PEA quantification.

ParameterRecommended Conditions
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Injection Mode Splitless
Injection Volume 1 µL
Derivatization Heptafluorobutyric acid anhydride (B1165640) (HFBA) or similar agent
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Selected Ion Monitoring (SIM) m/z for derivatized PEA and IS (specific ions depend on derivatizing agent)

Quantitative Data Summary

The following table summarizes typical performance characteristics of the described LC-MS/MS method for the quantification of phenylethylamine.

ParameterPerformance Metric
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Recovery 85-105%
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of phenylethylamine from biological samples.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with this compound (IS) Sample->Spike Extraction Extraction (SPE or LLE) Spike->Extraction Evap Evaporation & Reconstitution Extraction->Evap LCMS LC-MS/MS Analysis Evap->LCMS GCMS GC-MS Analysis (with Derivatization) Evap->GCMS Quant Quantification using IS LCMS->Quant GCMS->Quant Result Final Concentration Report Quant->Result

Caption: Workflow for Phenylethylamine Quantification.

Metabolic Pathway of Phenylethylamine

This diagram outlines the primary metabolic pathway of phenylethylamine in humans.

G cluster_synthesis Synthesis cluster_degradation Degradation Phenylalanine L-Phenylalanine PEA Phenylethylamine (PEA) Phenylalanine->PEA Decarboxylation Phenylacetaldehyde Phenylacetaldehyde PEA->Phenylacetaldehyde Oxidative Deamination PhenylaceticAcid Phenylacetic Acid Phenylacetaldehyde->PhenylaceticAcid Oxidation AADC Aromatic L-Amino Acid Decarboxylase (AADC) AADC->Phenylalanine MAOB Monoamine Oxidase B (MAO-B) MAOB->PEA ALDH Aldehyde Dehydrogenase (ALDH) ALDH->Phenylacetaldehyde

Caption: Phenylethylamine Metabolic Pathway.

Application Note: Protocol for GC-MS Analysis of Biogenic Amines using 2-Phenyl-d5-ethylamine as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biogenic amines (BAs) are low molecular weight organic nitrogen compounds formed by the decarboxylation of amino acids. They are found in a variety of fermented and non-fermented foods and beverages, and their concentrations can be an indicator of food quality and spoilage.[1] At high concentrations, some biogenic amines can have toxic effects.[1] Accurate and reliable quantification of biogenic amines is therefore crucial for food safety and quality control, as well as in various fields of biomedical research.

This application note provides a detailed protocol for the simultaneous determination of multiple biogenic amines in various matrices using gas chromatography-mass spectrometry (GC-MS). The method incorporates the use of a deuterated internal standard, 2-Phenyl-d5-ethylamine, for accurate and precise quantification. The protocol involves a derivatization step with isobutyl chloroformate to enhance the volatility and chromatographic separation of the target analytes.[2][3][4]

Experimental Protocol

This protocol is designed for the analysis of common biogenic amines such as histamine, tyramine, putrescine, cadaverine, and 2-phenylethylamine. This compound serves as the internal standard for the quantification of 2-phenylethylamine and can be used for the relative quantification of other biogenic amines.

Materials and Reagents:

  • Standards: Histamine, tyramine, putrescine, cadaverine, 2-phenylethylamine (analytical grade)

  • Internal Standard: this compound

  • Derivatization Reagent: Isobutyl chloroformate (IBCF)

  • Solvents: Methanol, Ethanol, Pyridine, Toluene (B28343), Diethyl ether (all HPLC or GC grade)

  • Buffers: Sodium borate (B1201080) buffer (0.5 M, pH 11), Sodium hydroxide (B78521) (1 M)

  • Acids: Perchloric acid (HClO4) (0.4 M)

  • Sample Extraction: Trichloroacetic acid (TCA) (5% w/v)

  • Solid Phase Extraction (SPE): C18 cartridges (optional, for sample cleanup)

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen stream or rotary evaporator)

Experimental Workflow Diagram:

GC-MS Workflow for Biogenic Amine Analysis GC-MS Workflow for Biogenic Amine Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Homogenization Extraction Extraction with 5% TCA Sample->Extraction Homogenized sample Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection Internal_Standard Addition of this compound Supernatant_Collection->Internal_Standard pH_Adjustment pH Adjustment (pH 11) Internal_Standard->pH_Adjustment Derivatization_Step Addition of Isobutyl Chloroformate pH_Adjustment->Derivatization_Step Vortexing Vortexing Derivatization_Step->Vortexing Extraction_Derivatives Extraction with Diethyl Ether/Toluene Vortexing->Extraction_Derivatives Centrifugation2 Centrifugation Extraction_Derivatives->Centrifugation2 Organic_Layer_Collection Organic Layer Collection Centrifugation2->Organic_Layer_Collection Evaporation Evaporation to Dryness Organic_Layer_Collection->Evaporation Reconstitution Reconstitution in Toluene Evaporation->Reconstitution Injection Injection into GC-MS Reconstitution->Injection Final sample for analysis Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification

Caption: Workflow for the GC-MS analysis of biogenic amines.

Detailed Protocol Steps:

  • Sample Preparation:

    • Homogenize 5 g of the solid sample or take 5 mL of the liquid sample.

    • Add 10 mL of 5% trichloroacetic acid (TCA) and vortex for 5 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant. For complex matrices, an optional solid-phase extraction (SPE) cleanup step using a C18 cartridge may be performed.

    • To 1 mL of the supernatant, add a known concentration of the internal standard, this compound.

  • Derivatization:

    • Adjust the pH of the sample extract to 11 using 1 M NaOH.

    • Add 500 µL of sodium borate buffer (0.5 M, pH 11).

    • Add 50 µL of isobutyl chloroformate (IBCF) and vortex immediately for 2 minutes.

    • Add 1 mL of diethyl ether or toluene and vortex for 1 minute to extract the derivatized amines.

    • Centrifuge at 5,000 rpm for 5 minutes to separate the phases.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of toluene for GC-MS analysis.

  • GC-MS Analysis:

    • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp 1: Increase to 140 °C at 10 °C/min.

      • Ramp 2: Increase to 240 °C at 4 °C/min.

      • Ramp 3: Increase to 280 °C at 10 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

Selected Ion Monitoring (SIM) Parameters:

The following table lists the characteristic ions (m/z) for the isobutyl chloroformate derivatives of the target biogenic amines and the internal standard. The quantifier ion is used for concentration calculations, while qualifier ions are used for confirmation of identity.

CompoundDerivativeQuantifier Ion (m/z)Qualifier Ions (m/z)
PutrescineN,N'-di-isobutoxycarbonyl-putrescine116142, 188
CadaverineN,N'-di-isobutoxycarbonyl-cadaverine130156, 202
HistamineN,N-di-isobutoxycarbonyl-histamine19481, 138
TyramineN,O-di-isobutoxycarbonyl-tyramine107194, 238
2-PhenylethylamineN-isobutoxycarbonyl-2-phenylethylamine91104, 118
This compound (IS) N-isobutoxycarbonyl-2-Phenyl-d5-ethylamine 96 109, 123

Quantitative Data Summary

The following tables summarize typical concentration ranges of biogenic amines found in various food products, as determined by GC-MS methods similar to the one described. These values are for reference and can vary significantly based on the product's origin, processing, and storage conditions.

Table 1: Biogenic Amine Concentrations in Fermented Beverages (mg/L)

Biogenic AmineWineBeer
Histamine<0.1 - 20<0.1 - 1.5
Tyramine<0.1 - 15<0.1 - 1.7[3]
Putrescine<0.1 - 25<0.1 - 6.9[3]
Cadaverine<0.1 - 10<0.1 - 1.0
2-Phenylethylamine<0.1 - 5<0.1 - 0.5

Table 2: Biogenic Amine Concentrations in Fish and Fish Products (mg/kg)

Biogenic AmineFresh FishCanned Fish
Histamine<1 - 50<1 - 400
Tyramine<1 - 20<1 - 100
Putrescine<1 - 30<1 - 150
Cadaverine<1 - 40<1 - 200
2-Phenylethylamine<1 - 5<1 - 20

Table 3: Biogenic Amine Concentrations in Cheese (mg/kg)

Biogenic AmineSoft CheeseHard Cheese
Histamine<1 - 100<1 - 2000
Tyramine<1 - 500<1 - 2500
Putrescine<1 - 200<1 - 500
Cadaverine<1 - 300<1 - 1000
2-Phenylethylamine<1 - 50<1 - 150

Signaling Pathway and Logical Relationships

The formation of biogenic amines is a direct result of amino acid decarboxylation by microbial enzymes. This process is a key metabolic pathway in many microorganisms involved in food fermentation and spoilage.

Biogenic_Amine_Formation Biogenic Amine Formation Pathway cluster_precursors Precursors cluster_enzymes Microbial Enzymes cluster_products Biogenic Amines Histidine Histidine HDC Histidine Decarboxylase Histidine->HDC Tyrosine Tyrosine TDC Tyrosine Decarboxylase Tyrosine->TDC Ornithine Ornithine ODC Ornithine Decarboxylase Ornithine->ODC Lysine Lysine LDC Lysine Decarboxylase Lysine->LDC Phenylalanine Phenylalanine PDC Phenylalanine Decarboxylase Phenylalanine->PDC Histamine Histamine HDC->Histamine - CO2 Tyramine Tyramine TDC->Tyramine - CO2 Putrescine Putrescine ODC->Putrescine - CO2 Cadaverine Cadaverine LDC->Cadaverine - CO2 Phenylethylamine 2-Phenylethylamine PDC->Phenylethylamine - CO2

Caption: Formation of biogenic amines from amino acid precursors.

Conclusion

The described GC-MS method using this compound as an internal standard provides a robust and reliable approach for the quantification of biogenic amines in a variety of sample matrices. The use of a deuterated internal standard ensures high accuracy and precision by compensating for variations in sample preparation and instrument response. The isobutyl chloroformate derivatization is efficient and yields stable derivatives suitable for GC-MS analysis. This protocol is a valuable tool for quality control in the food and beverage industry and for research applications in life sciences.

References

Application Note: Sample Preparation Techniques for 2-Phenyl-d5-ethylamine in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phenyl-d5-ethylamine is the deuterated analog of phenethylamine (B48288) (PEA) and is commonly used as an internal standard in bioanalytical methods for the quantification of PEA in biological matrices. Accurate quantification is crucial in various research areas, including neuroscience and pharmacology. Plasma, a complex biological matrix, contains high concentrations of proteins and other endogenous substances that can interfere with analysis, making effective sample preparation a critical step.[1] This document provides detailed protocols and comparative data for three common sample preparation techniques for extracting this compound from plasma samples: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The methods described are based on established procedures for phenethylamine and are directly applicable to its deuterated form.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples.[2] It involves adding a water-miscible organic solvent to the plasma, which reduces the solubility of proteins, causing them to precipitate. The supernatant, containing the analyte of interest, is then collected for analysis. Acetonitrile (B52724) is a commonly used solvent for this purpose.[3][4]

Experimental Protocol: Protein Precipitation with Acetonitrile
  • Sample Aliquoting: Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

  • Solvent Addition: Add 300 µL of cold acetonitrile (a 3:1 solvent-to-plasma ratio is recommended).[3]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase for the analytical instrument (e.g., 100 µL of 80:20 0.1% formic acid:acetonitrile).[5]

Workflow Diagram: Protein Precipitation```dot

PPT_Workflow start Start plasma Aliquot 100 µL Plasma start->plasma add_acn Add 300 µL Acetonitrile plasma->add_acn vortex Vortex 1 min add_acn->vortex centrifuge Centrifuge 10,000 x g, 10 min vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Evaporate & Reconstitute for LC-MS/MS supernatant->analysis end End analysis->end

Workflow for the Liquid-Liquid Extraction (LLE) method.

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient sample clean-up method that separates components of a mixture based on their physical and chemical properties. [6]For a basic compound like this compound, a cation-exchange or a polymeric reversed-phase sorbent is often used. The following protocol is a general procedure using a polymeric reversed-phase cartridge.

Experimental Protocol: Solid-Phase Extraction
  • Sample Pre-treatment: Dilute 100 µL of plasma with 300 µL of 2% ammonium (B1175870) hydroxide (B78521) to ensure the analyte is in a neutral state and to aid in protein disruption. [5]2. Cartridge Conditioning: Condition the SPE cartridge (e.g., Bond Elut Plexa or Oasis HLB) by passing 500 µL of methanol (B129727) followed by 500 µL of water. Do not allow the cartridge to dry. [5][7]3. Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 500 µL of 5% methanol in water to remove hydrophilic interferences. [5]5. Elution: Elute the this compound from the cartridge with 500 µL of methanol. [5]6. Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase for analysis.

Workflow Diagram: Solid-Phase Extraction

SPE_Workflow start Start pretreat Pre-treat Plasma (Dilute w/ NH4OH) start->pretreat condition Condition Cartridge (Methanol, Water) pretreat->condition load Load Sample condition->load wash Wash Cartridge (5% Methanol) load->wash elute Elute Analyte (Methanol) wash->elute analysis Evaporate & Reconstitute for LC-MS/MS elute->analysis end End analysis->end

Workflow for the Solid-Phase Extraction (SPE) method.

Quantitative Data Summary

The following table summarizes performance data for the different extraction techniques based on published methods for phenethylamine, which is representative of the performance expected for its deuterated analog.

ParameterProtein Precipitation (Acetonitrile)Liquid-Liquid ExtractionSolid-Phase Extraction (C18/Polymeric)Reference
Average Recovery ~91-95%~79-98%~94-101%[4][8][9]
Limit of Quantification (LOQ) Method DependentMethod Dependent~60 pg/mL[10][8]
Intra-day Precision (%CV) <5%<7.5%1.1 - 12.9%[3][8][9][11]
Inter-day Precision (%CV) <5%<7.5%3.3 - 15.8%[3][8][9][11]
Linearity Range Method DependentMethod Dependent10 - 500 ng/mL[11]

Comparison of Techniques

FeatureProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Selectivity/Cleanliness Low (potential for matrix effects)ModerateHigh (cleanest extracts)
Throughput High (amenable to 96-well plates)ModerateHigh (amenable to 96-well plates)
Speed FastModerateSlowest (multiple steps)
Solvent Consumption LowHighModerate
Cost LowLowHigh (cost of cartridges)
Method Development SimpleModerateComplex

The choice of sample preparation technique for this compound in plasma depends on the specific requirements of the assay. Protein Precipitation is a fast, simple, and cost-effective method suitable for high-throughput screening, though it may result in less clean extracts. Liquid-Liquid Extraction offers a balance between cleanliness and cost but is more labor-intensive and uses larger volumes of organic solvents. Solid-Phase Extraction provides the cleanest samples, minimizing matrix effects and improving analytical sensitivity, making it the preferred method for developing robust and validated bioanalytical assays, albeit at a higher cost and complexity.

References

Validated Method for Phenylethylamine Analysis Using a Deuterated Internal Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive, validated method for the quantitative analysis of phenylethylamine (PEA) in biological matrices, utilizing a deuterated internal standard (phenylethylamine-d8). The protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method. Detailed experimental procedures for sample preparation, along with protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are presented. Furthermore, this document includes a comparative analysis of these techniques and a detailed overview of the synthesis of the deuterated standard and the relevant signaling pathways of phenylethylamine.

Introduction

Phenylethylamine is a trace amine naturally present in the mammalian nervous system and various food products. It acts as a neuromodulator and stimulant, playing a role in various physiological and psychological processes. Accurate quantification of PEA is crucial for research in neuroscience, pharmacology, and drug development. The use of a stable isotope-labeled internal standard, such as phenylethylamine-d8, is the gold standard for quantitative analysis as it corrects for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.[1]

Signaling Pathways of Phenylethylamine

Phenylethylamine exerts its effects through multiple signaling pathways in the central nervous system. It is an agonist of the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic neurotransmission.[2] Activation of TAAR1 by PEA can influence the release of dopamine (B1211576) and serotonin. Additionally, PEA can inhibit the vesicular monoamine transporter 2 (VMAT2), leading to increased cytoplasmic concentrations of monoamines.[2] Recent studies have also implicated PEA in the modulation of the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB) signaling pathway, which is involved in neuroplasticity and antidepressant effects.

phenylethylamine_signaling PEA Phenylethylamine (PEA) TAAR1 TAAR1 PEA->TAAR1 Agonist VMAT2 VMAT2 PEA->VMAT2 AC Adenylyl Cyclase TAAR1->AC Neurotransmitter_Release Dopamine & Serotonin Release TAAR1->Neurotransmitter_Release Vesicle Synaptic Vesicle VMAT2->Vesicle cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB BDNF_TrkB BDNF/TrkB Pathway CREB->BDNF_TrkB Neuroplasticity Neuroplasticity & Antidepressant Effects BDNF_TrkB->Neuroplasticity Monoamines Monoamines Vesicle->Monoamines Storage

Phenylethylamine Signaling Pathways

Experimental Protocols

Synthesis of Phenylethylamine-d8 (Internal Standard)

A divergent synthesis approach can be employed for the selective deuteration of phenylethylamine.[3] This method allows for the introduction of deuterium (B1214612) atoms at the α and/or β positions of the ethylamine (B1201723) side chain. The following is a generalized protocol based on this approach:

Materials:

  • Ynamide precursor (e.g., N-benzyl-N-(phenylethynyl)-4-methylbenzenesulfonamide)

  • Triflic acid

  • Deuterated triethylsilane (Et3SiD)

  • Appropriate solvents and reagents for deprotection steps

Procedure:

  • Deuteration: The ynamide precursor is reacted with a combination of triflic acid and deuterated triethylsilane. The specific reaction conditions (temperature, time, and stoichiometry) will determine the position and extent of deuteration.

  • Deprotection: The resulting deuterated intermediate undergoes deprotection steps to remove the protecting groups (e.g., anisylsulfonyl and benzyl (B1604629) moieties).

  • Purification: The final product, phenylethylamine-d8, is purified using standard techniques such as column chromatography or distillation.

The level of deuterium incorporation should be verified by mass spectrometry and NMR.

Sample Preparation from Biological Matrices (Plasma and Urine)

Materials:

  • Human plasma or urine samples

  • Phenylethylamine-d8 internal standard solution

  • Acetonitrile (B52724) (ACN)

  • Formic acid (FA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (MeOH)

  • Ammonium hydroxide (B78521) (NH4OH)

Procedure:

  • Spiking: To 1 mL of plasma or urine, add a known amount of phenylethylamine-d8 internal standard solution.

  • Protein Precipitation (for plasma): Add 3 mL of ice-cold acetonitrile to the plasma sample. Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of deionized water.

    • Load the supernatant from the protein precipitation step or the urine sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% MeOH in water.

    • Elute the analyte and internal standard with 1 mL of 5% NH4OH in MeOH.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS or HPLC analysis, or in a suitable solvent for GC-MS derivatization.

sample_preparation_workflow start Biological Sample (Plasma or Urine) spike Spike with Phenylethylamine-d8 start->spike ppt Protein Precipitation (for Plasma) spike->ppt Plasma spe Solid Phase Extraction (SPE) spike->spe Urine ppt->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute analysis Analysis (LC-MS/MS, GC-MS, HPLC) reconstitute->analysis

Sample Preparation Workflow

Analytical Methods

LC-MS/MS Method

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive ESI

  • MRM Transitions:

    • Phenylethylamine: Q1 122.1 -> Q3 105.1

    • Phenylethylamine-d8: Q1 130.1 -> Q3 110.1

GC-MS Method

Instrumentation:

  • Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.

Derivatization:

  • The reconstituted sample is derivatized with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a similar agent to improve volatility and chromatographic performance.

Chromatographic Conditions:

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless

Mass Spectrometric Conditions:

  • Ionization Energy: 70 eV

  • Selected Ion Monitoring (SIM) ions:

    • Phenylethylamine derivative: Specific fragment ions

    • Phenylethylamine-d8 derivative: Corresponding shifted fragment ions

HPLC Method with Fluorescence Detection

Instrumentation:

  • HPLC system with a fluorescence detector.

Derivatization:

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

Fluorescence Detection:

  • Excitation Wavelength: 340 nm

  • Emission Wavelength: 455 nm

Data Presentation: Comparison of Analytical Methods

The following table summarizes the quantitative performance of the described analytical methods for the determination of phenylethylamine using a deuterated internal standard.

ParameterLC-MS/MSGC-MSHPLC-Fluorescence
Linearity Range 0.5 - 500 ng/mL10 - 1000 ng/mL1 - 200 ng/mL
Limit of Detection (LOD) 0.1 ng/mL2 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL10 ng/mL1 ng/mL
Precision (%RSD) < 10%< 15%< 15%
Accuracy (%Bias) ± 15%± 20%± 20%
Sample Throughput HighMediumLow
Specificity Very HighHighModerate

Conclusion

This application note provides a detailed and validated methodology for the quantification of phenylethylamine in biological samples using a deuterated internal standard. The choice of analytical technique will depend on the specific requirements of the study, with LC-MS/MS offering the highest sensitivity and specificity. The provided protocols for sample preparation and analysis, along with the comparative data, will serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development. The use of phenylethylamine-d8 as an internal standard is strongly recommended to ensure the accuracy and reliability of the quantitative results.

References

Application Note: Utilizing 2-Phenyl-d5-ethylamine for Robust Monitoring of Phenylethylamine Analog Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenethylamines are a broad class of compounds that includes endogenous neurotransmitters (e.g., dopamine), therapeutic agents, and a significant number of new psychoactive substances (NPS) or "designer drugs".[1][2][3] Understanding the metabolic fate of these analogs is crucial for drug development, clinical toxicology, and forensic analysis.[1] The accurate quantification of these compounds and their metabolites in complex biological matrices like blood, plasma, and urine presents significant analytical challenges due to matrix effects and variability in sample preparation.[4][5][6]

To overcome these challenges, isotope dilution mass spectrometry using a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8] 2-Phenyl-d5-ethylamine, a deuterated analog of phenethylamine, serves as an ideal internal standard for this purpose. Because it is chemically and physically almost identical to the unlabeled analyte, it co-elutes during chromatography and experiences the same degree of ionization suppression or enhancement.[4][9][10] This allows it to effectively compensate for variations in sample extraction, injection volume, and instrument response, thereby significantly improving the accuracy, precision, and reliability of the quantitative results.[4][8][9]

Metabolic Pathway of Phenylethylamine

The primary metabolic pathway for 2-phenylethylamine involves oxidative deamination catalyzed by monoamine oxidase (MAO).[11] This step converts phenylethylamine into phenylacetaldehyde (B1677652). Subsequently, this intermediate aldehyde is rapidly oxidized to its corresponding carboxylic acid, phenylacetic acid.[11][12] This latter step is primarily carried out by aldehyde dehydrogenase (ALDH) and, to a lesser extent, aldehyde oxidase (AO), with minimal contribution from xanthine (B1682287) oxidase.[11][12] Monitoring the parent compound and its key metabolites is essential for a complete pharmacokinetic profile.

Phenylethylamine Metabolism Figure 1: Primary Metabolic Pathway of Phenylethylamine PEA Phenylethylamine (Analyte) MAO Monoamine Oxidase (MAO) PAA Phenylacetaldehyde (Intermediate) ALDH_AO Aldehyde Dehydrogenase (ALDH) & Aldehyde Oxidase (AO) PA Phenylacetic Acid (Metabolite) MAO->PAA Oxidative Deamination ALDH_AO->PA Oxidation Experimental Workflow Figure 2: Bioanalytical Workflow Using a Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Biological Sample Collection (e.g., Plasma, Urine) Spike 2. Aliquot Sample & Spike with This compound (IS) Sample->Spike Extract 3. Sample Extraction (e.g., Protein Precipitation) Spike->Extract Centrifuge 4. Centrifugation & Supernatant Collection Extract->Centrifuge LCMS 5. LC-MS/MS Analysis Centrifuge->LCMS Data 6. Peak Integration & Ratio Calculation (Analyte Area / IS Area) LCMS->Data Quant 7. Quantification using Calibration Curve Data->Quant

References

Application of 2-Phenyl-d5-ethylamine in Forensic Toxicology Screening

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of forensic toxicology, the accurate and precise quantification of analytes in complex biological matrices is paramount. Phenethylamine (B48288) and its derivatives are a class of compounds that include endogenous neurotransmitters, prescription drugs, and substances of abuse. Their detection and quantification in forensic samples can be crucial for case investigations. The use of stable isotope-labeled internal standards, such as 2-Phenyl-d5-ethylamine, is the gold standard for quantitative analysis by mass spectrometry. This deuterated analog of phenethylamine closely mimics the chemical and physical properties of the analyte, allowing it to compensate for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring the reliability of the results.[1]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in the forensic toxicology screening of phenethylamine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

I. Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (e.g., this compound) to a sample before processing. The isotopically labeled standard is chemically identical to the analyte of interest (phenethylamine) but has a different mass due to the presence of heavy isotopes (deuterium). By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, accurate quantification can be achieved, as most sources of analytical error will affect both the analyte and the internal standard equally.

II. Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of phenethylamine using this compound as an internal standard. The values are representative of what can be achieved with validated LC-MS/MS and GC-MS methods in forensic toxicology laboratories.

Table 1: LC-MS/MS Method Performance

ParameterUrineWhole BloodHair
Limit of Detection (LOD) 0.5 ng/mL[2][3]0.5 ng/mL0.5 - 10 pg/mg
Limit of Quantification (LOQ) 1.0 ng/mL[2][3]1.0 ng/mL1 - 20 pg/mg
Linearity (r²) > 0.99> 0.99> 0.997
Linear Range 1.0 - 100 ng/mL1.0 - 100 ng/mL1 - 500 pg/mg
Accuracy (% Recovery) 85 - 115%85 - 115%80 - 120%
Precision (% RSD) < 15%< 15%< 15%
Matrix Effect MinimalMinimalAcceptable
Extraction Recovery > 90% (SPE)> 85% (LLE/SPE)> 70% (Pulverization & Extraction)

Table 2: GC-MS Method Performance

ParameterUrineWhole Blood
Limit of Detection (LOD) 2 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 5 ng/mL1 ng/mL
Linearity (r²) > 0.99> 0.99
Linear Range 10 - 500 ng/mL[4]5 - 500 µg/L[1]
Accuracy (% Recovery) 90 - 110%89 - 112%
Precision (% RSD) < 15%< 10%
Extraction Recovery > 85% (LLE/SPE)> 80% (LLE/SPE)

III. Experimental Protocols

A. LC-MS/MS Protocol for Phenethylamine in Urine

This protocol describes a "dilute-and-shoot" method for the rapid screening and quantification of phenethylamine in urine.

1. Materials and Reagents

  • Phenethylamine standard

  • This compound internal standard (IS) solution (100 ng/mL in methanol)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Drug-free human urine for calibration and quality control samples

2. Sample Preparation

  • Centrifuge urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 100 µL of the urine supernatant, 20 µL of the this compound IS solution, and 880 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 10 seconds.

  • Transfer the diluted sample to an autosampler vial for analysis.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: UPLC or HPLC system

  • Column: C18 or Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid and 5 mM ammonium acetate in water[2]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[2]

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Phenethylamine: Precursor ion (m/z) 122.1 → Product ions (e.g., 105.1, 77.1)

    • This compound (IS): Precursor ion (m/z) 127.1 → Product ions (e.g., 110.1, 82.1)

4. Data Analysis

  • Quantify phenethylamine by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve using fortified drug-free urine samples.

  • Determine the concentration of phenethylamine in unknown samples by interpolating their area ratios from the calibration curve.

B. GC-MS Protocol for Phenethylamine in Whole Blood

This protocol describes a liquid-liquid extraction (LLE) method for the analysis of phenethylamine in whole blood.

1. Materials and Reagents

  • Phenethylamine standard

  • This compound internal standard (IS) solution (100 ng/mL in methanol)

  • Whole blood (drug-free for calibration and controls)

  • Sodium hydroxide (B78521) (1 M)

  • Ethyl acetate (GC grade)

  • Trifluoroacetic anhydride (B1165640) (TFAA) or other suitable derivatizing agent

  • Hexane (GC grade)

2. Sample Preparation

  • Pipette 1 mL of whole blood into a glass test tube.

  • Add 50 µL of the this compound IS solution.

  • Add 1 mL of 1 M sodium hydroxide to basify the sample.

  • Add 5 mL of ethyl acetate.

  • Cap and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 50 µL of ethyl acetate and add 50 µL of TFAA.

  • Cap and heat at 70°C for 20 minutes.

  • Evaporate to dryness and reconstitute in 100 µL of hexane.

  • Transfer to an autosampler vial for GC-MS analysis.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: GC system with an autosampler

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Single or triple quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or MRM

  • Monitored Ions (for TFAA derivatives):

    • Phenethylamine-TFA: (e.g., m/z 104, 118, 217)

    • This compound-TFA (IS): (e.g., m/z 109, 123, 222)

4. Data Analysis

  • Quantify the phenethylamine-TFA derivative by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve using fortified drug-free blood samples that have undergone the entire extraction and derivatization procedure.

  • Determine the concentration of phenethylamine in unknown samples from the calibration curve.

IV. Visualizations

A. Experimental Workflows

cluster_lcmsms LC-MS/MS Workflow for Urine l_start Urine Sample Collection l_centrifuge Centrifugation (4000 rpm, 10 min) l_start->l_centrifuge l_prep Sample Dilution: - 100 µL Supernatant - 20 µL this compound (IS) - 880 µL Mobile Phase l_centrifuge->l_prep l_vortex Vortex (10 sec) l_prep->l_vortex l_inject LC-MS/MS Analysis l_vortex->l_inject l_end Data Analysis & Quantification l_inject->l_end

Caption: LC-MS/MS "Dilute-and-Shoot" workflow for phenethylamine in urine.

cluster_gcms GC-MS Workflow for Whole Blood g_start Whole Blood Sample Collection g_prep Sample Preparation: - 1 mL Blood - 50 µL this compound (IS) - 1 mL 1M NaOH g_start->g_prep g_lle Liquid-Liquid Extraction (5 mL Ethyl Acetate) g_prep->g_lle g_evap1 Evaporation to Dryness g_lle->g_evap1 g_deriv Derivatization (TFAA, 70°C, 20 min) g_evap1->g_deriv g_evap2 Evaporation to Dryness g_deriv->g_evap2 g_recon Reconstitution (100 µL Hexane) g_evap2->g_recon g_inject GC-MS Analysis g_recon->g_inject g_end Data Analysis & Quantification g_inject->g_end cluster_logic Role of this compound as an Internal Standard analyte Phenethylamine (Analyte) process Analytical Process (Extraction, Chromatography, Ionization) analyte->process is This compound (Internal Standard) is->process detector Mass Spectrometer process->detector ratio Peak Area Ratio (Analyte / IS) detector->ratio quant Accurate Quantification ratio->quant

References

Application Notes and Protocols for 2-Phenyl-d5-ethylamine in Clinical Studies of Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and methodologies for 2-Phenyl-d5-ethylamine in clinical research focused on neurological disorders. The protocols outlined below are based on established principles of stable isotope tracer studies and the known neuropharmacology of phenylethylamine (PEA).

Introduction and Rationale

2-Phenylethylamine (PEA) is an endogenous trace amine that acts as a neuromodulator in the central nervous system. It is implicated in the regulation of mood, attention, and motor control through its interaction with monoamine neurotransmitter systems, primarily via the Trace Amine-Associated Receptor 1 (TAAR1). Dysregulation of PEA levels has been associated with several neurological and psychiatric conditions, including Parkinson's disease, depression, and schizophrenia.

This compound is a deuterated analog of PEA. The substitution of five hydrogen atoms with deuterium (B1214612) in the phenyl ring creates a stable, isotopically labeled version of the molecule. This modification imparts a higher mass, which can be readily distinguished from the endogenous, non-labeled PEA by mass spectrometry. The primary advantage of using a deuterated tracer is the ability to conduct in vivo pharmacokinetic and pharmacodynamic studies in humans with minimal physiological perturbation. Preclinical studies in rats have shown that deuterium substitution can enhance the effects of β-phenylethylamine and prolong its presence in the brain, likely due to a kinetic isotope effect on its metabolism by monoamine oxidase (MAO).[1] This property makes this compound a valuable tool for investigating the dynamics of PEA in the human brain.

Potential Clinical Applications in Neurological Disorders

The use of this compound as a tracer can provide valuable insights into the pathophysiology of various neurological disorders:

  • Parkinson's Disease: To investigate potential alterations in PEA metabolism and receptor function in dopaminergic pathways.

  • Depression and Mood Disorders: To explore the role of PEA dynamics in the pathophysiology of depression and to assess the target engagement of novel antidepressant therapies.

  • Schizophrenia: To study potential dysregulation of the trace amine system in patients with schizophrenia.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of PEA in healthy volunteers and patient populations, and to assess the impact of novel drugs on PEA pathways.

Signaling Pathway of Phenylethylamine (PEA)

PEA exerts its effects primarily through the G-protein coupled receptor, TAAR1. Activation of TAAR1 initiates a signaling cascade that modulates the activity of key neurotransmitter transporters, such as the dopamine (B1211576) transporter (DAT), leading to changes in synaptic neurotransmitter concentrations.

PEA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PEA 2-Phenylethylamine (PEA) TAAR1 TAAR1 Receptor PEA->TAAR1 d5PEA This compound d5PEA->TAAR1 AC Adenylyl Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates DAT Dopamine Transporter (DAT) (Phosphorylated) PKA->DAT Phosphorylates Dopamine_efflux Dopamine Efflux DAT->Dopamine_efflux Promotes Clinical_Study_Workflow cluster_preparation Study Preparation cluster_procedure Study Day Procedure cluster_analysis Sample Processing and Analysis cluster_data Data Analysis Screening Participant Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Sample Baseline Blood Sample (t= -30 min) Informed_Consent->Baseline_Sample Tracer_Admin Oral Administration of This compound Baseline_Sample->Tracer_Admin Serial_Sampling Serial Blood Sampling (t = 0, 15, 30, 60, 120, 240, 480 min) Tracer_Admin->Serial_Sampling Plasma_Separation Plasma Separation (Centrifugation) Serial_Sampling->Plasma_Separation SPE Solid Phase Extraction (SPE) Plasma_Separation->SPE LC_MS_MS LC-MS/MS Analysis SPE->LC_MS_MS PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) LC_MS_MS->PK_Modeling Statistical_Analysis Statistical Comparison (Patient vs. Control) PK_Modeling->Statistical_Analysis

References

Determining Extraction Efficiency Using 2-Phenyl-d5-ethylamine as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the extraction efficiency of analytical methods using 2-Phenyl-d5-ethylamine as an internal standard. The focus is on two common extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

In quantitative bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response.[1] this compound is a deuterated analog of phenethylamine (B48288), a trace amine with significant roles in neurotransmission.[2][3][4] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction and chromatographic separation.[1] By adding a known amount of this compound to samples before extraction, it is possible to accurately calculate the extraction efficiency and ensure the reliability of quantitative results.

Principle

The fundamental principle behind using an internal standard is to add a constant, known concentration of the IS to all samples, calibration standards, and quality control samples.[1][5] The ratio of the analytical signal of the target analyte to the signal of the internal standard is then used for quantification. This ratio corrects for variations in extraction recovery and matrix effects that can suppress or enhance the analyte signal during LC-MS/MS analysis.[6]

Key Formula for Extraction Efficiency (Recovery):

Extraction Efficiency (%) = (Peak Area Ratio (Pre-extraction Spike) / Peak Area Ratio (Post-extraction Spike)) x 100

  • Peak Area Ratio: Peak Area of Analyte / Peak Area of Internal Standard

  • Pre-extraction Spike: Samples spiked with the analyte and internal standard before the extraction process.

  • Post-extraction Spike: Blank matrix extract spiked with the analyte and internal standard after the extraction process (represents 100% recovery).

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol

This protocol is designed for the extraction of phenethylamine from human plasma.

Materials:

  • Human Plasma (K2-EDTA)

  • Phenethylamine (Analyte)

  • This compound (Internal Standard)

  • Methanol (B129727) (LC-MS Grade)

  • Acetonitrile (B52724) (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • Mixed-mode Cation Exchange SPE Cartridges

  • Centrifuge

  • Nitrogen Evaporator

  • LC-MS/MS System

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of phenethylamine and this compound in methanol at a concentration of 1 mg/mL.

    • From the stock solutions, prepare working standard solutions of phenethylamine at various concentrations for the calibration curve.

    • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50% methanol.

  • Sample Preparation:

    • To 100 µL of plasma sample (or blank plasma for calibration curve and QC samples), add 10 µL of the internal standard working solution (this compound). For calibration standards, also add the appropriate concentration of the phenethylamine working solution.

    • Vortex for 10 seconds.

    • Add 200 µL of 0.1% formic acid in water to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant for SPE.

  • Solid-Phase Extraction:

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

    • Loading: Load the supernatant from the sample preparation step onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a suitable C18 column and a gradient elution program with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Monitor the appropriate precursor and product ion transitions for both phenethylamine and this compound in Multiple Reaction Monitoring (MRM) mode.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is suitable for the extraction of phenethylamine from urine.

Materials:

  • Urine

  • Phenethylamine (Analyte)

  • This compound (Internal Standard)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • Ethyl Acetate (LC-MS Grade)

  • Sodium Hydroxide (1 M)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

  • Nitrogen Evaporator

  • LC-MS/MS System

Procedure:

  • Preparation of Stock and Working Solutions:

    • Follow the same procedure as in the SPE protocol.

  • Sample Preparation:

    • To 100 µL of urine sample (or blank urine for calibration curve and QC samples), add 10 µL of the internal standard working solution (this compound). For calibration standards, also add the appropriate concentration of the phenethylamine working solution.

    • Vortex for 10 seconds.

  • Liquid-Liquid Extraction:

    • Add 50 µL of 1 M Sodium Hydroxide to basify the sample.

    • Add 600 µL of ethyl acetate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Follow the same procedure as in the SPE protocol.

Data Presentation

The following tables summarize the expected quantitative data for determining extraction efficiency.

Table 1: LC-MS/MS Parameters for Phenethylamine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Phenethylamine122.1105.115
This compound127.1110.115

Table 2: Calculation of Extraction Efficiency for Solid-Phase Extraction

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Extraction Efficiency (%)
Pre-Spike 185,67099,8500.85891.3
Pre-Spike 284,99098,9000.85991.4
Pre-Spike 386,120100,1500.86091.5
Average 0.859 91.4
Post-Spike 193,50099,5000.940100
Post-Spike 294,200100,1000.941100
Post-Spike 393,80099,7000.941100
Average 0.941 100

Table 3: Calculation of Extraction Efficiency for Liquid-Liquid Extraction

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Extraction Efficiency (%)
Pre-Spike 178,95099,9000.79085.9
Pre-Spike 279,300100,2000.79186.0
Pre-Spike 378,50099,5000.78985.8
Average 0.790 85.9
Post-Spike 191,50099,8000.917100
Post-Spike 292,100100,3000.918100
Post-Spike 391,800100,0000.918100
Average 0.918 100

Visualizations

Experimental Workflows

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Plasma Plasma Sample Spike_IS Spike with This compound Plasma->Spike_IS Precipitate Protein Precipitation Spike_IS->Precipitate Centrifuge_Prep Centrifugation Precipitate->Centrifuge_Prep Supernatant Collect Supernatant Centrifuge_Prep->Supernatant Load Load Sample Supernatant->Load Condition Condition Cartridge Equilibrate Equilibrate Cartridge Condition->Equilibrate Equilibrate->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Solid-Phase Extraction (SPE) Workflow.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis_lle Analysis Urine Urine Sample Spike_IS_LLE Spike with This compound Urine->Spike_IS_LLE Basify Basify Sample Spike_IS_LLE->Basify Add_Solvent Add Ethyl Acetate Basify->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge_LLE Centrifugation Vortex->Centrifuge_LLE Collect_Organic Collect Organic Layer Centrifuge_LLE->Collect_Organic Evaporate_LLE Evaporation Collect_Organic->Evaporate_LLE Reconstitute_LLE Reconstitution Evaporate_LLE->Reconstitute_LLE LCMS_LLE LC-MS/MS Analysis Reconstitute_LLE->LCMS_LLE

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Signaling Pathway

Phenethylamine is an endogenous trace amine that acts as a neuromodulator in the central nervous system.[4] It is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.[2][7]

TAAR1_Signaling cluster_membrane Cell Membrane TAAR1 TAAR1 G_protein Gs TAAR1->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC activates PEA Phenethylamine PEA->TAAR1 ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (Neuronal Function) CREB->Gene_Expression regulates

Caption: TAAR1 Signaling Pathway.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for determining the extraction efficiency of phenethylamine from biological matrices. The protocols outlined above for SPE and LLE, coupled with LC-MS/MS analysis, offer high sensitivity and specificity. Accurate determination of extraction efficiency is crucial for the validation of bioanalytical methods and ensures the integrity of pharmacokinetic and other drug development studies.

References

achieving co-elution of 2-Phenyl-d5-ethylamine and phenylethylamine in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on Achieving Co-elution of 2-Phenyl-d5-ethylamine and Phenylethylamine for LC-MS/MS Analysis

Introduction

Phenylethylamine (PEA) is a trace amine naturally present in the human brain, where it is believed to function as a neurotransmitter or neuromodulator.[1] It is also found in various food products and has been implicated in several neuropsychiatric conditions.[2] Accurate and reliable quantification of phenylethylamine in biological matrices is crucial for clinical and research purposes. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[3]

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound (PEA-d5), is the preferred method to correct for matrix effects and variations in sample processing and instrument response. An ideal SIL-IS should co-elute chromatographically with the analyte to ensure they experience identical matrix effects. However, due to the kinetic isotope effect, deuterated compounds can sometimes exhibit slightly different retention times than their non-deuterated counterparts, typically eluting earlier on reversed-phase columns.

This application note provides a detailed protocol for an HPLC method specifically developed to achieve the co-elution of phenylethylamine and its deuterated analog, this compound. This method is optimized for subsequent analysis by tandem mass spectrometry, ensuring the highest accuracy in quantitative studies.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard UHPLC or HPLC system capable of delivering reproducible gradients at high pressure.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • HPLC Column: A reversed-phase C18 column (e.g., 5 µm, 4.6 x 150 mm) is a common choice for this type of analysis.[4]

  • Chemicals and Reagents:

    • Phenylethylamine (PEA) standard

    • This compound (PEA-d5) standard

    • HPLC-grade acetonitrile (B52724) and water

    • Formic acid (LC-MS grade)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve phenylethylamine and this compound in methanol (B129727) to obtain primary stock solutions.

  • Working Standard Mixture: Prepare a working solution containing both phenylethylamine (e.g., 1 µg/mL) and this compound (e.g., 1 µg/mL) by diluting the primary stocks in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

HPLC Method

The chromatographic conditions are optimized to minimize the isotopic separation between PEA and PEA-d5 by using a rapid gradient, which reduces the differential interaction time with the stationary phase.

ParameterValue
Column Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL[4]
Gradient Program Time (min)
0.0
0.5
3.0
4.0
4.1
5.0
Mass Spectrometry Method

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure selective and sensitive detection of both the analyte and the internal standard.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions Compound
Phenylethylamine
This compound

Visualizations

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock Solutions (PEA & PEA-d5) Working Dilute to Working Standard Mixture Stock->Working Inject Inject Sample into HPLC System Working->Inject Sample Prepare Biological Sample (e.g., SPE, Protein Precipitation) Spike Spike Sample with PEA-d5 Internal Standard Sample->Spike Spike->Inject CoElute Chromatographic Co-elution on C18 Column Inject->CoElute Ionize Electrospray Ionization (ESI+) CoElute->Ionize Detect MRM Detection in Mass Spectrometer Ionize->Detect Integrate Integrate Peak Areas (PEA & PEA-d5) Detect->Integrate Ratio Calculate Area Ratio (PEA / PEA-d5) Integrate->Ratio Quantify Quantify PEA Concentration using Calibration Curve Ratio->Quantify

Caption: Experimental workflow from sample preparation to final quantification.

G Principle of Co-elution and Mass-based Differentiation cluster_detector Mass Spectrometer Start Mixture of PEA and PEA-d5 Injected onto Column Column HPLC Column (Reversed-Phase C18) Both compounds exit at the same retention time (RT) due to optimized method. Start->Column Co-elution MS_Inlet Ion Source (ESI+) Column->MS_Inlet MS_Filter Quadrupole 1 (Q1) Isolates Precursor Ions MS_Inlet->MS_Filter Ions enter MS MS_Fragment Quadrupole 2 (Q2) Collision Cell (CID) MS_Filter->MS_Fragment m/z 122.1 (PEA) m/z 127.1 (PEA-d5) MS_Detect Quadrupole 3 (Q3) Detects Product Ions MS_Fragment->MS_Detect Fragmentation Output Chromatogram One peak at RT, but two distinct mass signals MS_Detect->Output Signal Processed

References

Troubleshooting & Optimization

troubleshooting isotopic exchange in 2-Phenyl-d5-ethylamine analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Phenyl-d5-ethylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to isotopic exchange during quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a critical issue in my analysis?

A: Isotopic exchange, also known as "back-exchange," is an unintended chemical reaction where deuterium (B1214612) atoms on your this compound internal standard (IS) are swapped with hydrogen atoms from the surrounding environment.[1][2] This environment can include solvents, reagents, or the sample matrix itself.[1]

This process is a major concern because quantitative mass spectrometry relies on the mass difference between the analyte (2-phenylethylamine) and its deuterated internal standard.[1] When the IS loses deuterium, it can lead to two significant problems:

  • Underestimation of the Internal Standard: The instrument signal for the deuterated IS decreases, which artificially inflates the calculated analyte-to-IS ratio.[1]

  • Overestimation of the Analyte: The back-exchanged internal standard (now lighter) can be incorrectly measured as the analyte, leading to a false increase in the analyte's signal and an overestimation of its concentration.[1]

Q2: I am observing a decreasing signal for my internal standard and poor reproducibility. Is isotopic exchange the cause?

A: A decreasing or inconsistent internal standard signal, especially over the course of an analytical run, is a classic symptom of isotopic exchange occurring in the prepared samples within the autosampler.[3] This suggests that the deuterated standard is unstable under your current sample storage or chromatographic conditions.

To diagnose this, you can use the following troubleshooting workflow:

G cluster_0 start Symptom: Inconsistent or Decreasing IS Signal check_stability Re-inject a sample that has been sitting in the autosampler for several hours start->check_stability compare Compare IS peak area with a freshly prepared sample check_stability->compare is_area_down Is IS Peak Area Significantly Lower? compare->is_area_down exchange_likely Conclusion: Isotopic Exchange is Likely Occurring in Autosampler is_area_down->exchange_likely  Yes no_exchange Conclusion: Issue may be related to instrument drift, matrix effects, or source instability. Investigate MS performance. is_area_down->no_exchange  No

Caption: Troubleshooting workflow for an inconsistent internal standard signal.

Q3: What are the primary factors that promote the loss of deuterium from this compound?

A: The stability of the deuterium labels on the phenyl ring is generally robust, but can be compromised by several factors. The primary drivers of isotopic exchange are:

  • pH: The rate of exchange is highly dependent on pH.[2] Both strongly acidic and highly basic conditions can catalyze the exchange of deuterium for hydrogen.[4][5] For many compounds, the rate of exchange is slowest around pH 2.5 to 3.[2][4]

  • Temperature: Higher temperatures accelerate reaction rates, including isotopic exchange.[2] Keeping samples at elevated temperatures during preparation, storage, or in the autosampler can lead to significant deuterium loss.[1][5]

  • Solvent Composition: Protic solvents, such as water, methanol, and ethanol, are sources of hydrogen atoms and can facilitate back-exchange.[1] Prolonged exposure to these solvents, especially at non-optimal pH and elevated temperatures, increases the risk.[6]

G cluster_0 center Isotopic Exchange (Back-Exchange) ph pH (High or Low) center->ph temp Temperature (Elevated) center->temp solvent Solvent (Protic: H₂O, MeOH) center->solvent time Time (Prolonged Exposure) center->time

Caption: Key factors contributing to isotopic back-exchange.

Q4: How can I prevent or minimize isotopic exchange during my experiments?

A: A systematic approach focusing on controlling pH, temperature, and solvent exposure is crucial.

ParameterBest PracticeRationale
pH Control Maintain sample and mobile phase pH between 2.5 and 3.0 using a volatile buffer like formic acid.[7][8]This pH range is where the rate of H-D exchange is typically at its minimum for many compounds.[2][4]
Temperature Control Process samples on ice or at 4°C. Use a cooled autosampler set to 4-10°C.[5][9] Store stock solutions and prepared samples at -20°C or -80°C.[8]Lower temperatures significantly slow down the rate of the chemical reactions that lead to isotopic exchange.[2][4]
Solvent Choice Use aprotic solvents (e.g., acetonitrile) for sample reconstitution and storage whenever possible.[8] If aqueous solutions are required, use D₂O-based buffers for final dilutions.[8]This minimizes the source of hydrogen atoms that can exchange with the deuterium labels on the internal standard.[4]
Time Management Minimize the time between sample preparation and injection.[5] For long analytical runs, process samples in smaller batches.[5]Reducing the duration of exposure to potentially compromising conditions (e.g., protic solvents, non-ideal pH) limits the extent of back-exchange.[6]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol is designed to test the stability of the deuterated internal standard under different pH and temperature conditions.

Materials:

  • This compound stock solution

  • Acetonitrile

  • Water (LC-MS Grade)

  • Formic Acid

  • Ammonium (B1175870) Hydroxide

  • LC-MS/MS system

Methodology:

  • Prepare Test Solutions: Create three solutions of this compound at a final concentration of 100 ng/mL in a 50:50 acetonitrile:water mixture with the following pH adjustments:

    • Acidic: pH 2.5 (adjusted with formic acid)

    • Neutral: pH 7.0

    • Basic: pH 10.0 (adjusted with ammonium hydroxide)

  • Incubation: Aliquot each solution into two sets of vials. Incubate one set at 4°C (refrigerated/autosampler) and the other at 25°C (room temperature).

  • LC-MS/MS Analysis: Inject the solutions onto the LC-MS/MS system at time points 0, 2, 6, 12, and 24 hours.

  • Data Analysis: Monitor the mass transitions for this compound (d5) and its potential back-exchanged products (d4, d3, etc.). Calculate the percentage of the initial d5 peak area remaining at each time point.

Caption: Experimental workflow for assessing internal standard stability.

Protocol 2: LC-MS/MS Analysis with Minimized Back-Exchange

This protocol provides a general method for the quantitative analysis of 2-phenylethylamine using this compound, incorporating best practices to prevent isotopic exchange.

Materials:

  • Biological matrix (e.g., plasma, urine)

  • This compound (Internal Standard)

  • Acetonitrile with 0.1% Formic Acid (Protein Precipitation Solvent)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • C18 analytical column

Methodology:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • To 100 µL of sample, add 20 µL of the this compound IS working solution.

    • Add 300 µL of ice-cold protein precipitation solvent (Acetonitrile with 0.1% Formic Acid).

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[5]

    • Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Conditions:

    • Autosampler Temperature: 4°C

    • Column Temperature: 25°C (or chilled if available)

    • Flow Rate: 0.4 mL/min

    • Gradient: A fast gradient to minimize analysis time is recommended.[10]

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Use electrospray ionization (ESI) in positive mode.

    • Monitor the specific mass transitions for both 2-phenylethylamine and this compound.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound based on the principles outlined in Protocol 1. This data illustrates the impact of pH and temperature on the integrity of the internal standard over 24 hours.

Incubation ConditionpHTemperature (°C)% IS Signal Remaining (d5) after 24hBack-Exchanged (d4) Peak Detected?
Optimal 2.5 4 >99% No
Sub-optimal (Temp)2.52595%Minor
Sub-optimal (pH)7.0492%Yes
Poor 7.0 25 78% Significant
Worst 10.0 25 <60% Major

Interpretation: The data clearly indicates that the internal standard is most stable under acidic and refrigerated conditions.[2] A combination of neutral or basic pH and room temperature leads to significant isotopic exchange, which would severely compromise the accuracy of an analytical run.[1][5]

References

Technical Support Center: Minimizing Matrix Effects with 2-Phenyl-d5-ethylamine in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing 2-Phenyl-d5-ethylamine as an internal standard for quantitative analysis in urine samples. Here, you will find troubleshooting guides and frequently asked questions to address common challenges related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of phenethylamine (B48288) in urine?

A1: Matrix effects refer to the alteration of an analyte's ionization efficiency by co-eluting, undetected components within the sample matrix.[1] Urine is a complex biological matrix containing various endogenous substances like salts and urea, which can interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1] This interference can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][2]

Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound recommended for this application?

A2: A stable isotope-labeled internal standard is considered the gold standard for mitigating matrix effects in LC-MS analysis.[1][3] this compound is an ideal internal standard because its chemical and physical properties are nearly identical to the unlabeled analyte, causing it to co-elute and experience similar ionization suppression or enhancement.[1][4][5] By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise quantification.[1][4]

Q3: I'm observing a shift in retention time between this compound and the unlabeled analyte. Is this normal?

A3: Yes, a slight shift in retention time between a deuterated internal standard and the non-deuterated analyte is a known phenomenon called the "isotope effect".[6] This typically occurs in liquid chromatography because the carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can lead to different interactions with the stationary phase.[6] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[6] While perfect co-elution is ideal, a small, consistent, and reproducible separation may be acceptable as long as it does not lead to differential matrix effects.[6]

Q4: What are the most common sample preparation techniques to reduce matrix effects in urine samples?

A4: The primary goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte of interest. Common techniques include:

  • Dilute-and-Shoot: This is the simplest method, involving the dilution of the urine sample before injection.[3][7][8] Dilution reduces the concentration of matrix components, but may also decrease the analyte concentration, potentially impacting sensitivity.[3][7]

  • Protein Precipitation: While less common for urine unless it has high protein content, this method uses a solvent like acetonitrile (B52724) to precipitate proteins, which are then removed by centrifugation.[1]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous urine matrix into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[3][9] It uses a solid sorbent to selectively retain the analyte while matrix components are washed away.[2][3]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Symptom: Your quantitative results are highly variable, and the accuracy and precision fail to meet acceptance criteria, despite using this compound as an internal standard.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Differential Matrix Effects Even with a co-eluting internal standard, the analyte and this compound might experience different degrees of ion suppression or enhancement.[4][6] Action: Perform a matrix effect study (see Experimental Protocols) to assess the degree of signal suppression or enhancement. Consider further sample cleanup using SPE or increasing the dilution factor.[3][9]
Isotopic Instability (Back-Exchange) The deuterium (B1214612) labels on this compound could be unstable under your experimental conditions (e.g., pH, temperature), leading to a back-exchange with hydrogen atoms.[4] This would alter the mass of the internal standard and affect quantification. Action: Conduct an incubation study (see Experimental Protocols) to check for H/D back-exchange.[4]
Incorrect Internal Standard Concentration The concentration of the spiked this compound may be incorrect, leading to a systematic bias in the results. Action: Verify the concentration of your internal standard stock and working solutions. A common practice is to use an IS concentration in the mid-range of the calibration curve.[5]
Isotopic Impurity of the Internal Standard The this compound may contain a small percentage of the unlabeled analyte. Action: Assess the isotopic purity of the internal standard by direct infusion or LC-MS analysis of a concentrated solution.[4]
Issue 2: High Variability in the Internal Standard Signal

Symptom: The peak area of this compound is inconsistent across different samples.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation Variability in extraction recovery during sample preparation can lead to inconsistent internal standard signals. Action: Ensure consistent and precise execution of the sample preparation protocol for all samples. Automating the process can improve reproducibility.
Severe Matrix Effects High concentrations of matrix components can overwhelm the ionization source, leading to significant and variable ion suppression.[5] Action: Increase the dilution of the urine sample or implement a more rigorous cleanup method like SPE.[3][5][9]
Chromatographic Issues Poor peak shape or shifting retention times can affect the integration and consistency of the peak area. Action: Optimize the chromatographic conditions, including the mobile phase, gradient, and column, to ensure robust and reproducible chromatography.[2]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects

This protocol helps to quantify the extent of ion suppression or enhancement caused by the urine matrix.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of the analyte and this compound in a pure solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank urine sample using your established procedure. Spike the extracted matrix with the analyte and this compound at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike a blank urine sample with the analyte and this compound before performing the extraction procedure.

  • Analyze all three sets of samples using your LC-MS/MS method.

  • Calculate the Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Interpretation of Results:

Matrix Effect Value Interpretation
100% No matrix effect
< 100% Ion Suppression
> 100% Ion Enhancement

A significant deviation from 100% indicates that the matrix is affecting the analyte's signal.

Protocol 2: Assessment of Internal Standard Stability (H/D Back-Exchange)

This protocol is designed to determine if the deuterium labels on this compound are stable throughout your analytical process.

  • Prepare two sets of samples:

    • Set A (Control): Spike this compound into a pure solvent.

    • Set B (Matrix): Spike this compound into a blank urine matrix.[4]

  • Incubate both sets of samples under the same conditions (time, temperature, pH) that your samples experience during preparation and analysis.[4]

  • Process the samples using your established extraction procedure.[4]

  • Analyze the samples by LC-MS/MS.

  • Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase suggests that H/D back-exchange is occurring.[4]

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing urine Urine Sample spike Spike with This compound urine->spike cleanup Sample Cleanup (Dilution, SPE, etc.) spike->cleanup lc LC Separation cleanup->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio quantify Quantification ratio->quantify

Caption: General experimental workflow for urine analysis.

start Inconsistent or Inaccurate Results q1 Is the IS signal variable? start->q1 q2 Is there a retention time shift? q1->q2 No a1 Improve Sample Preparation (e.g., SPE, Dilution) q1->a1 Yes q3 Assess Matrix Effects (Protocol 1) q2->q3 No a4 Isotope effect is normal, ensure it doesn't cause differential matrix effects q2->a4 Yes q4 Check for H/D Back-Exchange (Protocol 2) q3->q4 a3 Verify IS Concentration & Purity q4->a3 a1->q2 a2 Optimize Chromatography

References

addressing chromatographic shift of 2-Phenyl-d5-ethylamine versus analyte

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of retention time shifts for an analyte and its deuterated internal standard (e.g., 2-Phenyl-d5-ethylamine)?

Retention time (RT) shifts can be broadly categorized into two types:

  • Systematic shifts: Where all peaks, including the analyte and internal standard, shift in the same direction. This is often related to the HPLC/LC-MS system itself.

  • Differential shifts: Where the analyte and internal standard shift to different extents, or only one of them shifts. This usually points to a chemical or column-related issue.

Common causes include variations in mobile phase composition, temperature fluctuations, changes in column chemistry, and inconsistent flow rates.[1][2][3][4]

Q2: Why is my deuterated internal standard (this compound) shifting differently than my analyte?

While stable isotope-labeled internal standards like this compound are designed to co-elute with the analyte, slight differences in their physicochemical properties can lead to differential shifts under certain conditions.[5][6] Increased deuteration can sometimes cause minor shifts in retention time.[6] This can be exacerbated by:

  • Changes in Mobile Phase pH: Especially for ionizable compounds like amines, slight pH variations can alter the degree of ionization and, consequently, the retention behavior.[7][8]

  • Temperature Fluctuations: Temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.[9][10][11][12] Even minor temperature changes can influence the retention of the analyte and internal standard differently.

  • Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in selectivity and retention.[13][14]

Q3: Can the sample solvent cause retention time shifts?

Yes, the composition of the sample solvent can significantly impact retention time and peak shape.[9] If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte to elute earlier and may lead to distorted peaks.[9] It is generally recommended to dissolve the sample in the mobile phase itself or in a weaker solvent.[9]

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Retention Time Shifts

This guide provides a step-by-step approach to identifying the root cause of retention time variability.

Step 1: Evaluate the Nature of the Shift

  • Consistent shift for all peaks: This suggests a system-wide issue. Proceed to the "System-Related Issues" section in the troubleshooting workflow below.

  • Random or differential shifts: This points towards a method-specific or chemical issue. Proceed to the "Method-Related Issues" section.

Step 2: Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting retention time shifts.

G cluster_start Start cluster_diagnosis Diagnosis cluster_system System-Related Issues cluster_method Method-Related Issues cluster_resolution Resolution start Retention Time Shift Observed diagnosis Evaluate Nature of Shift: All Peaks vs. Specific Peaks start->diagnosis flow_rate Check Flow Rate & Leaks diagnosis->flow_rate All Peaks Shifted mobile_phase Prepare Fresh Mobile Phase diagnosis->mobile_phase Specific Peaks Shifted pump Inspect Pump & Seals flow_rate->pump degasser Verify Degasser Function pump->degasser temp_control Check Column Oven Temperature degasser->temp_control resolution Problem Resolved temp_control->resolution ph_check Verify Mobile Phase pH mobile_phase->ph_check column_health Assess Column Performance (e.g., Equilibration, Age) ph_check->column_health sample_prep Review Sample Preparation & Solvent column_health->sample_prep sample_prep->resolution G cluster_causes Potential Causes of Chromatographic Shift cluster_system System Parameters cluster_method Method Parameters cluster_effect Observed Effect FlowRate Flow Rate Variation RetentionShift Retention Time Shift (Analyte vs. Internal Standard) FlowRate->RetentionShift Temperature Temperature Fluctuation Temperature->RetentionShift Leaks System Leaks Leaks->RetentionShift MobilePhase Mobile Phase Composition/pH MobilePhase->RetentionShift Column Column Degradation/ Contamination Column->RetentionShift SampleSolvent Sample Solvent Mismatch SampleSolvent->RetentionShift

References

Navigating Mass Spectrometry of 2-Phenyl-d5-ethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing mass spectrometry parameters for 2-Phenyl-d5-ethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the typical mass-to-charge ratio (m/z) for the precursor ion of this compound in positive ion mode?

In positive electrospray ionization (ESI+), this compound readily accepts a proton. Given its molecular weight of approximately 126.21 g/mol , the protonated molecule [M+H]⁺ is the expected precursor ion.

  • Monoisotopic Mass of this compound (C₈H₆D₅N): ~126.12

  • Precursor Ion [M+H]⁺: ~127.13 m/z

Q2: I am observing a significant in-source fragment even with low energy settings. Is this normal?

Yes, this is a known characteristic of phenethylamine (B48288) derivatives. These compounds can undergo protonation followed by the loss of ammonia (B1221849) (NH₃) during electrospray ionization.[1] This process, known as in-source fragmentation or in-source collision-induced dissociation (CID), can result in an intense fragment-ion signal.[1][2] This primary fragment ion is identified as a spiro[2.5]octadienylium.[1] While this can complicate the identification of the primary precursor ion, it can also be leveraged for highly sensitive quantification by monitoring the transition from the protonated molecule to this fragment.[1][2]

Q3: What are the recommended starting Multiple Reaction Monitoring (MRM) transitions for this compound and its non-deuterated analog?

For quantitative analysis by tandem mass spectrometry (LC-MS/MS), monitoring two transitions—one for quantification and one for qualification—is recommended for each analyte and its internal standard.[3] Based on the known fragmentation patterns of phenethylamines, the following transitions are suggested as a starting point for method development.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Transition TypeNotes
This compound 127.1110.1QuantifierCorresponds to the loss of ammonia (NH₃). This is often the most intense fragment.
127.196.1QualifierA secondary fragment for identity confirmation.
2-Phenylethylamine (Internal Standard) 122.1105.1QuantifierCorresponds to the loss of ammonia (NH₃).
122.191.1QualifierA secondary fragment for identity confirmation.

Troubleshooting Guide

Issue 1: Poor Signal Intensity or Weak Peaks

Low signal intensity can hinder accurate detection and quantification.[4]

Potential Cause Troubleshooting Step
Suboptimal Ionization Ensure the mobile phase is compatible with ESI. Acidic conditions (e.g., 0.1% formic acid) promote protonation and are generally preferred for phenethylamines.[5][6]
Inefficient ESI Parameters Systematically optimize ESI source parameters. This is a critical step as parameters can vary significantly between instruments.[7] A design of experiments (DoE) approach can efficiently identify optimal settings.[8]
Sample Concentration If the sample is too dilute, you may not achieve a strong signal. Conversely, overly concentrated samples can lead to ion suppression.[4]
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. Improve chromatographic separation or enhance sample preparation (e.g., using solid-phase extraction) to mitigate this.[9]

Issue 2: Inconsistent Peak Areas or Poor Reproducibility

Variability in peak areas can compromise quantitative accuracy.

Potential Cause Troubleshooting Step
Unstable Spray Visually inspect the ESI spray. An unstable spray can result from a partially clogged emitter, incorrect positioning, or inappropriate gas flows and solvent composition.
Leaks in the LC System Check for any leaks in the fittings and connections of your LC system, as this can cause fluctuations in flow rate and pressure.[10]
Carryover Introduce a blank injection after a high-concentration sample to check for carryover. If observed, optimize the needle wash method.
Inconsistent Sample Preparation Ensure that the sample preparation, including any extraction and derivatization steps, is performed consistently across all samples.

Issue 3: High Background Noise

A high background can obscure low-level peaks and affect integration.[4]

Potential Cause Troubleshooting Step
Contaminated Mobile Phase Use high-purity LC-MS grade solvents and additives. Contaminants can introduce significant background noise.
Contaminated Source A dirty ion source is a common cause of high background. Follow the manufacturer's protocol for cleaning the ion source components.
Gas Quality Ensure high-purity nitrogen is used for the nebulizer and drying gas. The use of gas filters is recommended.[10]
Baseline Drift Optimize chromatographic conditions to achieve a stable baseline.[4]

Experimental Protocols & Parameter Optimization

General LC-MS/MS Method Development Workflow

This workflow outlines the key steps for developing a robust analytical method for this compound.

cluster_0 Phase 1: Initial Parameter Setup cluster_1 Phase 2: Chromatographic Separation cluster_2 Phase 3: MS Source Optimization cluster_3 Phase 4: Method Validation A Direct Infusion of Analyte B Determine Precursor/Product Ions A->B C Initial Optimization of CE/DP B->C D Select Appropriate LC Column (e.g., Phenyl-Hexyl) C->D To LC E Optimize Mobile Phase (e.g., A: 0.1% FA in Water, B: ACN) D->E F Develop Gradient Elution E->F G Optimize Source Parameters (Gas Flow, Temp, Voltages) F->G To MS H Evaluate Matrix Effects G->H I Finalize MRM Method H->I J Assess Linearity, LOD, LOQ I->J To Validation K Determine Precision & Accuracy J->K L Confirm Stability K->L

Caption: Workflow for LC-MS/MS method development.

Table of Key Mass Spectrometry Parameters for Optimization

The following ESI source parameters are critical for achieving optimal sensitivity and should be systematically evaluated.[7][8]

ParameterTypical RangeDescription
Capillary Voltage 2000–4000 VInfluences the electric field strength at the ESI needle, affecting spray stability and ionization efficiency.
Drying Gas Temperature 200–350 °CAids in solvent evaporation and desolvation of ions.
Drying Gas Flow 4–12 L/minThe flow rate of the heated gas that assists in desolvation.
Nebulizer Pressure 10–50 psiThe pressure of the gas used to create the aerosol from the eluent.
Fragmentor/Nozzle Voltage Varies by instrumentA potential applied to an orifice to facilitate ion sampling and can induce in-source fragmentation.
Collision Energy (CE) Varies by instrumentThe energy applied in the collision cell to induce fragmentation of the precursor ion into product ions.
Declustering Potential (DP) Varies by instrumentA potential applied to prevent ion clustering and can also cause in-source fragmentation.
Logical Troubleshooting Flow for Signal Loss

When a sudden loss of signal occurs, a systematic approach can help quickly identify the root cause.

A No Signal or Significant Signal Drop B Check System Status: LC Pressure, MS Vacuum A->B C Are System Pressures OK? B->C D Troubleshoot LC (Pump, Leaks) or MS (Vacuum Pump) C->D No E Infuse Tuning Solution or Standard C->E Yes F Is Signal Restored? E->F G Issue is with Sample, Mobile Phase, or Column F->G No H Check ESI Source: Is there a stable spray? F->H Yes I Clean/Replace Emitter, Check Voltages & Gas Flow H->I No J Clean Ion Source and Optics H->J Yes

Caption: Troubleshooting flowchart for signal loss.

References

Technical Support Center: Optimizing 2-Phenyl-d5-ethylamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Phenyl-d5-ethylamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve peak shape and chromatographic resolution during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing for this compound?

Peak tailing, where a peak's trailing edge is broader than its leading edge, is a frequent issue in the analysis of amine compounds like this compound.[1] The primary causes often stem from secondary interactions between the basic amine group of the analyte and active sites on the stationary phase, particularly ionized silanol (B1196071) groups on silica-based columns.[1][2][3]

Other contributing factors can include:

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing their interaction with the basic analyte.[4][5]

  • Column Degradation: Over time, columns can become contaminated or the stationary phase can degrade, exposing more active sites.[2]

  • Sample Overload: Injecting too concentrated a sample can saturate the column, leading to peak distortion.[4][6]

  • Extra-column Effects: Issues within the HPLC system, such as excessive tubing length or dead volume in connections, can cause band broadening and peak tailing.[3][4][6]

Q2: How can I improve the peak shape of my this compound analysis?

Improving peak shape generally involves minimizing the undesirable interactions that cause tailing. Here are several strategies:

  • Mobile Phase Optimization:

    • Adjusting pH: Lowering the mobile phase pH (e.g., to 2-3) can suppress the ionization of silanol groups, thereby reducing their interaction with the protonated amine.[4]

    • Buffer Concentration: Ensure an adequate buffer concentration (typically 10-50 mM) to maintain a stable pH throughout the analysis.[4]

    • Mobile Phase Modifiers: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), can help to mask the active silanol sites.[4]

  • Column Selection and Care:

    • End-capped Columns: Utilize columns that are "end-capped," where the residual silanol groups are chemically deactivated to reduce their activity.[1][5]

    • Guard Columns: Employing a guard column can protect the analytical column from strongly retained impurities in the sample, extending its lifespan.[6]

    • Column Flushing: Regularly flushing the column with a strong solvent can help remove contaminants.[4]

  • Injection and Sample Preparation:

    • Sample Dilution: If column overload is suspected, try diluting the sample or reducing the injection volume.[4][6]

    • Solvent Matching: Ensure the injection solvent is of similar or weaker strength than the mobile phase to prevent peak distortion.[2][4]

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Peak Tailing

This guide provides a step-by-step workflow for identifying and resolving peak tailing issues with this compound.

Troubleshooting_Peak_Tailing start Observe Peak Tailing check_all_peaks Are all peaks tailing? start->check_all_peaks instrument_issue Suspect Instrument Issue (e.g., extra-column volume) check_all_peaks->instrument_issue  Yes analyte_issue Suspect Analyte-Specific Issue check_all_peaks->analyte_issue  No check_fittings Check fittings and tubing instrument_issue->check_fittings use_guard_column Install or replace guard column instrument_issue->use_guard_column solution_instrument Optimize system connections check_fittings->solution_instrument use_guard_column->solution_instrument check_mobile_phase Check Mobile Phase pH and Buffer Strength analyte_issue->check_mobile_phase check_column Evaluate Column Condition and Chemistry analyte_issue->check_column check_sample Investigate Sample Overload and Solvent Effects analyte_issue->check_sample solution_mobile_phase Adjust pH, buffer, or add modifier check_mobile_phase->solution_mobile_phase solution_column Use end-capped column or flush check_column->solution_column solution_sample Dilute sample or match solvent check_sample->solution_sample

Caption: A flowchart for troubleshooting peak tailing.

Guide 2: Enhancing Resolution

Poor resolution between this compound and other components can be addressed by systematically adjusting chromatographic parameters.

Key Factors Influencing Resolution:

Resolution_Factors resolution Chromatographic Resolution efficiency Column Efficiency (N) resolution->efficiency selectivity Selectivity (α) resolution->selectivity retention Retention Factor (k) resolution->retention efficiency_factors Particle Size Column Length efficiency->efficiency_factors selectivity_factors Mobile Phase Composition Stationary Phase Chemistry Temperature selectivity->selectivity_factors retention_factors Mobile Phase Strength retention->retention_factors

Caption: Factors affecting chromatographic resolution.

Experimental Protocols to Improve Resolution:

  • Optimize Mobile Phase Strength:

    • Methodology: Systematically vary the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase the retention time and may improve the separation of early-eluting peaks.

    • Data Presentation:

Organic Modifier (%)Retention Time (min)Resolution (Rs)
403.51.2
354.81.8
306.22.1
  • Adjust Mobile Phase pH:

    • Methodology: Prepare mobile phases with slightly different pH values around the initial setting (e.g., ± 0.2 pH units). The ionization state of both the analyte and any acidic or basic impurities can be altered, potentially improving selectivity.

    • Data Presentation:

Mobile Phase pHRetention Time (min)Resolution (Rs)
2.84.81.8
3.04.62.0
3.24.41.7
  • Evaluate Different Stationary Phases:

    • Methodology: If resolution issues persist, consider trying a column with a different stationary phase chemistry. For a basic compound like this compound, a column with a polar-embedded phase or a charged surface hybrid (CSH) technology may offer different selectivity compared to a standard C18 column.[4]

    • Data Presentation:

Column TypeStationary PhaseResolution (Rs)
Column AC181.8
Column BPolar-Embedded2.3
Column CCSH C182.5

References

preventing back-exchange of deuterium in 2-Phenyl-d5-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and use of 2-Phenyl-d5-ethylamine, with a focus on preventing the back-exchange of deuterium (B1214612). Ensuring the isotopic stability of this internal standard is critical for the accuracy and reproducibility of quantitative analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern for this compound?

A1: Deuterium back-exchange is a chemical reaction where deuterium atoms on a labeled compound are replaced by hydrogen atoms (protons) from the surrounding environment, such as from solvents or atmospheric moisture.[1] For this compound, this process compromises the isotopic purity of the standard, leading to a decrease in its concentration and a corresponding increase in the concentration of the unlabeled analyte. This can cause inaccurate and unreliable quantitative results.[1]

Q2: How stable are the deuterium atoms on the phenyl ring of this compound?

A2: The deuterium atoms on the aromatic phenyl ring (C-D bonds) are covalently bonded and generally stable under typical analytical conditions. Unlike hydrogens attached to heteroatoms (like -NH or -OH), aromatic C-D bonds are not readily exchangeable. However, exposure to harsh conditions, such as strong acids, bases, or high temperatures, can catalyze the back-exchange process.[2]

Q3: What are the primary factors that can induce deuterium back-exchange in my experiments?

A3: The three primary factors that can induce back-exchange are:

  • pH: Both acidic and basic conditions can catalyze the exchange. The rate of exchange is typically at its minimum around pH 2.5.[3]

  • Temperature: Higher temperatures accelerate the rate of the exchange reaction.

  • Solvent: Protic solvents (e.g., water, methanol) can act as a source of protons for the exchange. It is crucial to use high-purity, aprotic, and anhydrous solvents whenever possible.[1]

Q4: Can the mass spectrometer's ion source cause back-exchange?

A4: Yes, certain atmospheric pressure ionization (API) sources, particularly Atmospheric Pressure Chemical Ionization (APCI), can create conditions (high temperature, presence of protic solvent vapor) that may promote in-source back-exchange for some aromatic compounds.[4] Electrospray Ionization (ESI) is generally a softer ionization technique and less likely to cause this issue.

Troubleshooting Guide

This guide addresses common problems that may indicate deuterium back-exchange.

Problem: My mass spectrometry data shows a significant signal for the unlabeled analyte in my internal standard stock solution.

  • Possible Cause 1: Isotopic Impurity. The internal standard may have contained a certain percentage of the unlabeled analyte upon receipt.

    • Solution: Always check the Certificate of Analysis (CoA) for the specified isotopic purity. Prepare a fresh dilution of the standard in a high-purity aprotic solvent and analyze it directly to confirm the initial purity.

  • Possible Cause 2: Back-Exchange During Storage. Improper storage conditions may have caused the deuterium labels to exchange over time.

    • Solution: Review your storage procedures. Ensure the standard is stored in a tightly sealed container, protected from light and moisture, and at the recommended temperature (typically refrigerated or frozen).[1] Use fresh, anhydrous aprotic solvents for reconstitution.

Problem: The internal standard response is inconsistent or decreasing across an analytical run.

  • Possible Cause 1: Back-Exchange in Prepared Samples. The pH, temperature, or solvent composition of your prepared samples (e.g., in the autosampler vials) may be promoting back-exchange.

    • Solution: Evaluate the stability of the internal standard in your sample matrix and autosampler conditions. Acidifying the final sample to a pH of approximately 2.5 can help minimize the exchange rate.[3] Consider using a chilled autosampler to maintain low temperatures.

  • Possible Cause 2: In-source Back-Exchange. If using APCI-MS, the source conditions might be causing deuterium loss.

    • Solution: If possible, try optimizing the APCI source parameters, such as the desolvation temperature.[4] If the problem persists, consider developing a method using ESI, which is a less energetic ionization technique.

dot

Troubleshooting_Workflow start Problem: Inaccurate Results or IS Instability Observed check_purity Step 1: Verify IS Purity (Analyze fresh stock solution) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok run_stability_exp Step 2: Perform Stability Experiment (See Protocol 2) purity_ok->run_stability_exp Yes solution Solution: Modify Protocol (e.g., Adjust pH to ~2.5, Use Chilled Autosampler, Store in Desiccator) purity_ok->solution No (Contaminated Lot) exchange_detected Exchange Detected? run_stability_exp->exchange_detected check_storage Step 3a: Review Storage (Temp, Moisture, Light) exchange_detected->check_storage Yes end Issue Resolved exchange_detected->end No (Other Issue) check_sample_prep Step 3b: Review Sample Prep (pH, Solvent, Temp) check_storage->check_sample_prep check_ms_source Step 3c: Review MS Source (APCI Temp) check_sample_prep->check_ms_source check_ms_source->solution solution->end

Caption: A workflow for troubleshooting suspected deuterium back-exchange.

Quantitative Data Summary

The stability of this compound is highly dependent on the experimental conditions. The following table summarizes illustrative data from a stability experiment as described in Protocol 2. This data demonstrates the impact of pH and temperature on the stability of the deuterated internal standard in an aqueous matrix.

ConditionIncubation Time (hours)Temperature (°C)pH% Decrease in IS SignalUnlabeled Analyte Peak Detected?
Control 047.00%No
A 2425 (Room Temp)7.0~8%Yes
B 2425 (Room Temp)8.5~15%Yes
C 244 (Refrigerated)7.0< 2%No
D 244 (Refrigerated)2.5 < 1% No

Interpretation: This data illustrates that the internal standard is most stable under refrigerated conditions and at a slightly acidic pH (Condition D). Conversely, storage at room temperature and under basic conditions (Condition B) leads to significant degradation and back-exchange, which would compromise analytical results.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound

  • Storage of Solid Material: Upon receipt, store the solid this compound in a desiccator at -20°C or as recommended by the manufacturer. Protect from light and moisture.

  • Preparation of Stock Solution:

    • Allow the sealed container to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

    • Perform all manipulations in a dry environment, such as a glove box or under a gentle stream of dry nitrogen or argon gas.

    • Accurately weigh the desired mass and dissolve it in a high-purity, anhydrous aprotic solvent (e.g., acetonitrile, methanol).

  • Storage of Stock Solution: Store the stock solution in a tightly sealed amber vial with a PTFE-lined cap at -20°C. Prepare smaller aliquots for daily use to minimize freeze-thaw cycles and reduce the risk of contamination of the main stock.

Protocol 2: Evaluating the Isotopic Stability in a Sample Matrix

This protocol is designed to determine if deuterium back-exchange is occurring under your specific analytical conditions.

  • Objective: To assess the stability of this compound by incubating it in the sample matrix (e.g., plasma, urine) over time.

  • Materials:

    • This compound internal standard (IS) working solution.

    • Blank biological matrix.

    • LC-MS/MS system.

  • Methodology:

    • Prepare T=0 Samples: Spike a known concentration of the IS into the blank matrix. Immediately process these samples according to your standard sample preparation protocol and analyze them. These serve as the baseline.

    • Prepare Incubated Samples: Spike the same concentration of the IS into the blank matrix and incubate the samples under conditions that mimic your entire experimental workflow (e.g., for the duration of a typical analytical run at the autosampler temperature).

    • Sample Processing: After the designated incubation period, process the incubated samples using the same preparation method as the T=0 samples.

    • LC-MS/MS Analysis: Analyze all samples. Monitor the signal for both the deuterated internal standard and the corresponding unlabeled 2-Phenylethylamine.

    • Data Analysis:

      • Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease suggests degradation or exchange.

      • Monitor for any increase in the peak area of the unlabeled analyte in the incubated samples, which is a direct indicator of back-exchange.

dot

Stability_Protocol_Workflow cluster_0 Time Zero (T=0) Arm cluster_1 Incubation Arm spike_t0 Spike IS into Blank Matrix process_t0 Immediately Process (e.g., Extraction) spike_t0->process_t0 analyze_t0 Analyze via LC-MS/MS process_t0->analyze_t0 compare Compare Results: 1. IS Peak Area (T=0 vs. Incubated) 2. Unlabeled Analyte Peak Area analyze_t0->compare spike_incubate Spike IS into Blank Matrix incubate Incubate under Experimental Conditions (Time, Temp, pH) spike_incubate->incubate process_incubate Process after Incubation incubate->process_incubate analyze_incubate Analyze via LC-MS/MS process_incubate->analyze_incubate analyze_incubate->compare

Caption: Workflow for the experimental protocol to evaluate isotopic stability.

References

dealing with impurities in 2-Phenyl-d5-ethylamine internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Phenyl-d5-ethylamine as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound internal standard and how do they arise?

Impurities in this compound can be categorized into two main types: isotopic impurities and chemical impurities.

  • Isotopic Impurities: The most significant isotopic impurity is the unlabeled (d0) 2-phenylethylamine. This is particularly problematic as it can contribute to the analyte's signal, leading to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ)[1]. Other isotopic impurities can include molecules with fewer than five deuterium (B1214612) atoms (e.g., d1-d4). These arise from incomplete deuteration during the synthesis of the starting materials.

  • Chemical Impurities: These are structurally different molecules that can co-elute with the analyte or internal standard, causing interference. Common chemical impurities originate from the synthetic route used to produce this compound. A frequent synthetic pathway involves the reduction of phenyl-d5-acetonitrile. Potential impurities from this synthesis include:

    • Unreacted Phenyl-d5-acetonitrile: The starting material for the reduction.

    • Phenyl-d5-acetic acid: Formed by the hydrolysis of the nitrile.

    • Over-alkylation products: Though less common, these can occur depending on the reaction conditions.

    • Residual solvents: Solvents used during synthesis and purification.

Q2: How can impurities in my this compound internal standard affect my analytical results?

Impurities can significantly compromise the accuracy and reliability of quantitative analysis[1]. Key issues include:

  • Inaccurate Quantification: The presence of the unlabeled analyte (2-phenylethylamine) as an impurity will artificially inflate the analyte signal, leading to an overestimation of its concentration[1].

  • Non-Linear Calibration Curves: Interference from impurities can cause non-linearity in the calibration curve, biasing the quantitative results[1].

  • Poor Reproducibility: Inconsistent impurity levels between different batches of the internal standard can lead to poor reproducibility of results[1].

  • Ion Suppression/Enhancement: Chemical impurities can affect the ionization efficiency of the analyte and internal standard in the mass spectrometer, leading to unreliable data[1].

Q3: What are the recommended purity levels for this compound internal standard?

For reliable and reproducible results in regulated bioanalysis, the following purity levels are generally recommended:

  • Chemical Purity: >99%[1]

  • Isotopic Enrichment (Isotopic Purity): ≥98%[1][2]

It is crucial to obtain a Certificate of Analysis (CoA) from the supplier that specifies both the chemical and isotopic purity[1].

Q4: How can I assess the purity of my this compound internal standard?

You can assess the purity of your internal standard using several analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS): To determine the isotopic purity and identify any mass-different impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile chemical impurities.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): To quantify chemical purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and assess both chemical and isotopic purity.

Detailed protocols for HRMS, GC-MS, and HPLC-UV are provided in the "Experimental Protocols" section.

Q5: I am observing a peak for my analyte in my blank samples (no analyte, only internal standard). What could be the cause?

This is a common issue and is often due to the presence of the unlabeled analyte (2-phenylethylamine) as an impurity in your this compound internal standard. This unlabeled analyte will have the same retention time and mass spectral properties as your target analyte, thus appearing in blank samples. According to ICH M10 guidelines, the contribution of the internal standard to the analyte signal should be ≤ 20% of the response at the Lower Limit of Quantification (LLOQ).

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve
  • Possible Cause: Isotopic interference between the analyte and the internal standard, particularly at high concentrations.

  • Troubleshooting Steps:

    • Verify IS Purity: Assess the isotopic purity of the internal standard using HRMS to quantify the amount of unlabeled analyte.

    • Adjust IS Concentration: If the unlabeled analyte is present at a significant level, consider lowering the concentration of the internal standard used in the assay.

    • Evaluate Mass Spectra: Check for any overlapping isotopic patterns between the analyte and the internal standard.

    • Consider a Different IS: If the issue persists, you may need to source a new batch of internal standard with higher isotopic purity.

Issue 2: Poor Reproducibility and Accuracy
  • Possible Cause: Inconsistent purity between different batches of the internal standard or degradation of the standard over time.

  • Troubleshooting Steps:

    • Batch-to-Batch Verification: Always verify the purity of a new batch of internal standard before use in a validated assay.

    • Stability Assessment: Ensure the internal standard is stable under your storage and experimental conditions. Perform stability tests if degradation is suspected.

    • Review CoA: Compare the Certificate of Analysis for different batches to check for variations in purity.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the importance of internal standard purity.

Table 1: Impurity Profile of Different Batches of this compound

Batch No.Chemical Purity (%)Isotopic Enrichment (%)Unlabeled Analyte (d0) (%)
A99.599.20.3
B99.197.51.5
C98.298.80.5

Table 2: Impact of Unlabeled Analyte Impurity on LLOQ Accuracy

Internal Standard BatchUnlabeled Analyte (%)LLOQ Concentration (ng/mL)Measured LLOQ Concentration (ng/mL)Accuracy (%)
A0.311.05105
B1.511.25125

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 µg/mL solution of the this compound internal standard in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Method: Infuse the sample directly into the mass spectrometer or inject it onto a suitable LC column. Acquire full scan mass spectra in positive ion mode over a mass range that includes the masses of the deuterated and non-deuterated forms (e.g., m/z 100-150).

  • Data Analysis: Determine the relative abundance of the ion corresponding to the unlabeled 2-phenylethylamine (C₈H₁₂N⁺, exact mass ~122.0964) and the d5-labeled internal standard (C₈H₇D₅N⁺, exact mass ~127.1279). Calculate the isotopic enrichment.

Protocol 2: Assessment of Chemical Purity using HPLC-UV
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the internal standard in the mobile phase.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of all observed peaks. Calculate the chemical purity by dividing the peak area of this compound by the total peak area of all peaks.

Protocol 3: Purification of this compound by Recrystallization of its Hydrochloride Salt

If your internal standard is found to have significant chemical impurities, you may be able to purify it by recrystallization.

  • Salt Formation: Dissolve the impure this compound free base in a minimal amount of a suitable solvent like isopropanol (B130326).

  • Acidification: Slowly add a solution of hydrochloric acid in isopropanol dropwise while stirring until the solution is acidic (test with pH paper). The hydrochloride salt should precipitate.

  • Dissolution: Gently heat the mixture until all the solid dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol.

  • Drying: Dry the purified this compound hydrochloride crystals in a vacuum oven.

  • Purity Check: Re-assess the purity of the recrystallized product using the methods described above.

Visualizations

Impurity_Identification_Workflow cluster_0 Initial Observation cluster_1 Purity Assessment cluster_2 Troubleshooting & Action start Unexpected peak in blank or non-linear calibration curve check_coa Review Certificate of Analysis (CoA) start->check_coa assess_isotopic Assess Isotopic Purity (HRMS) check_coa->assess_isotopic assess_chemical Assess Chemical Purity (HPLC/GC-MS) check_coa->assess_chemical decision Impurity Identified? assess_isotopic->decision assess_chemical->decision unlabeled_analyte Unlabeled (d0) Analyte Detected decision->unlabeled_analyte Yes, Isotopic chemical_impurity Chemical Impurity Detected decision->chemical_impurity Yes, Chemical no_impurity No Significant Impurity Detected decision->no_impurity No adjust_is Adjust IS Concentration unlabeled_analyte->adjust_is purify_is Purify Internal Standard chemical_impurity->purify_is check_method Investigate other method parameters (e.g., matrix effects, instrument issues) no_impurity->check_method new_is Source New Internal Standard adjust_is->new_is If issue persists purify_is->new_is If purification fails

Caption: Workflow for identifying and addressing impurities in the internal standard.

Troubleshooting_Decision_Tree start Analytical Issue Encountered issue_type What is the issue? start->issue_type nonlinear Non-linear Calibration Curve issue_type->nonlinear Non-linearity poor_repro Poor Reproducibility issue_type->poor_repro Reproducibility blank_peak Peak in Blank Samples issue_type->blank_peak Blank Interference cause_nonlinear Possible Cause: - High concentration of unlabeled analyte - Co-eluting chemical impurity nonlinear->cause_nonlinear cause_repro Possible Cause: - Batch-to-batch variability of IS - IS degradation poor_repro->cause_repro cause_blank Possible Cause: - Unlabeled analyte in IS blank_peak->cause_blank action_nonlinear Action: 1. Quantify unlabeled analyte (HRMS) 2. Lower IS concentration 3. Check for co-eluting impurities (HPLC/GC-MS) cause_nonlinear->action_nonlinear action_repro Action: 1. Verify purity of each new IS batch 2. Perform IS stability studies cause_repro->action_repro action_blank Action: 1. Quantify unlabeled analyte (HRMS) 2. Ensure IS contribution is <20% of LLOQ response cause_blank->action_blank

Caption: Decision tree for troubleshooting common analytical issues.

References

Technical Support Center: Stability of 2-Phenyl-d5-ethylamine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of pH on the stability of 2-Phenyl-d5-ethylamine in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

A1: this compound, like other phenethylamine (B48288) derivatives, is a basic compound susceptible to degradation under certain conditions.[1][2] Its stability in solution is significantly influenced by pH, temperature, light, and the presence of oxidizing agents.[3] Upon exposure to air, it can react with carbon dioxide to form a solid carbonate salt.[2]

Q2: How does pH affect the stability of this compound?

A2: As a primary amine, this compound is protonated in acidic solutions and is generally more stable in this form.[4] In neutral to basic solutions, the unprotonated form is more prevalent, which can be more susceptible to oxidation and other degradation pathways. Extreme pH conditions (both highly acidic and highly basic) can lead to hydrolysis and other degradative reactions, especially at elevated temperatures.

Q3: What are the likely degradation products of this compound in solution?

A3: Under forced degradation conditions, phenethylamine derivatives can degrade via oxidation, hydrolysis, and photolysis.[3] Potential degradation products could include phenylacetaldehyde (B1677652) and β-phenylacetic acid through oxidative deamination.[2] The exact nature and amount of degradation products will depend on the specific stress conditions.

Q4: What are the recommended storage conditions for this compound solutions?

A4: To ensure maximum stability, it is recommended to store solutions of this compound at low temperatures (e.g., 4°C), protected from light in tightly sealed containers to minimize exposure to air and carbon dioxide. For long-term storage, preparing the solution in a slightly acidic buffer (e.g., pH 4-6) may enhance stability.

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Inconsistent analytical results (e.g., varying peak areas in HPLC) Degradation of the analyte in solution. Prepare fresh solutions daily. If using an autosampler, ensure it is cooled. Ensure the sample diluent is buffered to an optimal pH for stability.[3]
Oxidation. Use deoxygenated solvents for solution preparation. Consider the addition of an antioxidant if compatible with your analytical method.[3]
Photodegradation. Prepare and handle solutions under low-light conditions or use amber glassware.[3]
Appearance of unexpected peaks in chromatograms. Formation of degradation products. Conduct a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method.
Reaction with solvent or buffer components. Ensure the purity of solvents and buffers. Evaluate potential interactions between this compound and solution components.
Precipitate formation in the solution. Formation of a carbonate salt due to exposure to air. Prepare solutions in a controlled environment (e.g., under an inert atmosphere) and store in tightly sealed containers.
Poor solubility at the solution's pH. Adjust the pH of the solution to enhance the solubility of this compound. As a base, it is generally more soluble in acidic solutions.

Experimental Protocols

A forced degradation study is a common approach to investigate the stability of a compound under various stress conditions.[5][6]

Protocol: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature for 24 hours.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolyzed samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a stability-indicating HPLC method.[3]

HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 5% B, increasing to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm and 254 nm (a photodiode array detector is recommended to assess peak purity)[3]

  • Injection Volume: 10 µL

Data Presentation

Table 1: Hypothetical Results of Forced Degradation Study for this compound

Stress Condition % Degradation Major Degradation Products (Hypothetical)
0.1 M HCl, 60°C, 24h~5%Minor hydrolysis products
0.1 M NaOH, 60°C, 24h~15%Products of base-catalyzed reactions
3% H₂O₂, RT, 24h>90%Oxidation products (e.g., quinones)[3]
60°C, 48h~10%Thermal degradation products[3]
UV Light, RT, 24h~20%Photodegradation products[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock 1. Prepare Stock Solution (1 mg/mL this compound) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Apply Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Apply Stress thermal Thermal (60°C) stock->thermal Apply Stress photo Photodegradation (UV Light, RT) stock->photo Apply Stress neutralize 2. Neutralize (for acid/base) acid->neutralize base->neutralize dilute 3. Dilute Samples oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc 4. HPLC Analysis dilute->hplc degradation_pathways cluster_acid_base Acid/Base Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation parent This compound hydrolysis_products Hydrolysis Products parent->hydrolysis_products H+ or OH- / Heat phenylacetaldehyde Phenylacetaldehyde-d5 parent->phenylacetaldehyde [O] photo_products Photodegradation Products parent->photo_products UV Light phenylacetic_acid β-Phenylacetic-d5 Acid phenylacetaldehyde->phenylacetic_acid

References

Technical Support Center: Strategies for Ion Suppression Correction Using 2-Phenyl-d5-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for correcting ion suppression in LC-MS/MS analysis using 2-Phenyl-d5-ethylamine as a stable isotope-labeled internal standard (SIL-IS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?

A: Ion suppression is a type of matrix effect that causes a reduced analytical signal for a target analyte.[1] It occurs when co-eluting compounds from the sample matrix (e.g., phospholipids, salts, proteins from plasma or urine) interfere with the ionization of the analyte in the mass spectrometer's ion source.[2][3] This competition for ionization leads to a lower detector response, which can severely compromise the accuracy, precision, and sensitivity of a quantitative analysis.[3][4]

Q2: How does this compound, as an internal standard, correct for ion suppression?

A: A SIL-IS like this compound is considered the 'gold standard' for compensating for matrix effects.[5] Because its chemical and physical properties are nearly identical to the non-labeled analyte (2-Phenylethylamine), it is expected to co-elute chromatographically and have the same extraction efficiency.[6][7] Therefore, both the analyte and the internal standard experience the same degree of ion suppression. This keeps the ratio of the analyte's signal to the internal standard's signal constant, allowing for accurate and precise quantification even when the absolute signal intensity fluctuates.[8]

cluster_0 Without Internal Standard cluster_1 With this compound (IS) A Analyte Signal B Ion Suppression Event A->B C Reduced Analyte Signal (Inaccurate Result) B->C D Analyte + IS Signals E Ion Suppression Event D->E F Both Signals Suppressed E->F G Analyte/IS Ratio is Constant (Accurate Result) F->G start Low / Inconsistent IS Signal step1 1. Confirm Instrument Performance Inject IS in neat solvent. start->step1 step2 2. Identify Suppression Zones Perform Post-Column Infusion with blank matrix extract. step1->step2 step3 3. Optimize Chromatography Adjust gradient or change column to avoid suppression zones. step2->step3 step4 4. Enhance Sample Preparation Implement LLE or SPE to remove interfering matrix components. step3->step4 end Stable & Robust IS Signal step4->end start Poor Accuracy/Precision in QCs step1 1. Quantify Matrix Effect Perform post-extraction spike (See Protocol 1). start->step1 step2 2. Check for Co-elution Overlay chromatograms of analyte and IS. Is there a shift? step1->step2 step3 3. Evaluate Inter-Lot Variability Test matrix effect in at least 6 different matrix lots. step2->step3 step4 Is variability >15%? step3->step4 step5 4. Improve Sample Cleanup Develop a more robust SPE or LLE method to remove variable interferences. step4->step5 Yes end_ok Method Passes Validation step4->end_ok No end_fail Re-evaluate Chromatography and Sample Prep step5->end_fail cluster_workflow SPE Workflow A 1. Condition - 1 mL Methanol - 1 mL Water B 2. Load - Pre-treated Sample (e.g., Plasma + Acid) A->B C 3. Wash 1 (Polar Interferences) - 1 mL 5% Methanol in Water B->C D 4. Wash 2 (Lipids) - 1 mL Acetonitrile C->D E 5. Elute - 1 mL 5% Ammonium Hydroxide in Methanol D->E F 6. Dry & Reconstitute - Evaporate under N2 - Reconstitute in Mobile Phase E->F

References

Validation & Comparative

A Head-to-Head Comparison: 2-Phenyl-d5-ethylamine vs. 13C-Labeled Phenylethylamine for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard for Phenylethylamine Quantification

In the precise quantification of phenylethylamine, a crucial neuromodulator and biomarker, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results, particularly in complex biological matrices. This guide provides an in-depth comparison of two commonly used isotopically labeled internal standards: 2-Phenyl-d5-ethylamine and 13C-labeled phenylethylamine. By examining their performance characteristics, supported by established principles in isotope dilution mass spectrometry, this document aims to equip researchers with the knowledge to make an informed decision for their analytical needs.

Key Performance Characteristics: A Comparative Analysis

The fundamental difference between deuterium (B1214612) (d5) and carbon-13 (13C) labeled internal standards lies in the physicochemical properties imparted by the isotopic label. While both serve to differentiate the standard from the endogenous analyte by mass, the nature of the isotope can significantly impact analytical performance. The 13C-labeled standards are generally considered the "gold standard" due to their identical chemical and chromatographic behavior to the unlabeled analyte.[1][2][3] In contrast, deuterated standards, while often more readily available and cost-effective, can present analytical challenges.[1][2][3]

Table 1: Comparison of this compound and 13C-Labeled Phenylethylamine as Internal Standards

FeatureThis compound (Deuterium Labeled)13C-Labeled PhenylethylamineRationale & Implications for Phenylethylamine Analysis
Chromatographic Co-elution May exhibit a slight retention time shift (isotopic effect), potentially eluting earlier than unlabeled phenylethylamine.[3][4]Co-elutes perfectly with unlabeled phenylethylamine.[1][2][3]Perfect co-elution is critical for accurate quantification, as it ensures that the analyte and internal standard experience the same matrix effects during ionization.[3] A chromatographic shift can lead to differential ion suppression or enhancement, compromising data accuracy.
Isotopic Stability Deuterium atoms, particularly on a phenyl ring, are generally stable. However, there is a theoretical potential for back-exchange with hydrogen atoms from the solvent or matrix under certain conditions.13C atoms are integrated into the carbon skeleton of the molecule, providing exceptional stability with no risk of isotopic exchange.[1]High isotopic stability is essential to maintain the integrity of the internal standard throughout sample preparation and analysis, preventing skewed quantification.
Mass Spectrometric Fragmentation The presence of deuterium can sometimes alter fragmentation patterns, potentially requiring different collision energies for optimization compared to the unlabeled analyte.[4]Fragmentation patterns are typically identical to the unlabeled analyte.Consistent fragmentation behavior simplifies method development and ensures a more robust and transferable analytical method.
Cost Generally more affordable and widely available.[1]Typically more expensive due to a more complex synthesis process.[1]For routine analyses with established methods and minimal matrix effects, a deuterated standard may be a cost-effective option. However, for complex matrices or when the highest level of accuracy is required, the initial investment in a 13C-labeled standard is often justified by the superior data quality and reduced need for troubleshooting.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 1 mL of the biological sample (e.g., plasma or urine), add the internal standard (either this compound or 13C-labeled phenylethylamine) to a final concentration of 50 ng/mL. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol (B129727) and 2 mL of water through the cartridge.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water followed by 2 mL of methanol to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • Phenylethylamine: Precursor ion (m/z) 122.1 -> Product ion (m/z) 105.1

      • This compound: Precursor ion (m/z) 127.1 -> Product ion (m/z) 110.1

      • 13C6-Phenylethylamine (example): Precursor ion (m/z) 128.1 -> Product ion (m/z) 111.1

    • Instrument Parameters: Optimize collision energy, declustering potential, and other instrument-specific parameters for maximum signal intensity.

Quantification

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards. Determine the concentration of phenylethylamine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Signaling Pathway

To further elucidate the experimental process and the biological context of phenylethylamine, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (e.g., Plasma, Urine) Add_IS Add Internal Standard (this compound or 13C-Phenylethylamine) BiologicalSample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC Liquid Chromatography (LC) Separation Evaporation->LC MSMS Tandem Mass Spectrometry (MS/MS) Detection LC->MSMS Quantification Quantification (Peak Area Ratio) MSMS->Quantification Result Concentration of Phenylethylamine Quantification->Result

Caption: Experimental workflow for the quantification of phenylethylamine.

G cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron L_Phenylalanine L-Phenylalanine AADC Aromatic L-Amino Acid Decarboxylase (AADC) L_Phenylalanine->AADC PEA Phenylethylamine (PEA) AADC->PEA VMAT2 VMAT2 PEA->VMAT2 Inhibition Vesicle Synaptic Vesicle PEA->Vesicle Uptake MAO Monoamine Oxidase (MAO) PEA->MAO Metabolism PEA_synapse PEA Vesicle->PEA_synapse Release Metabolites Inactive Metabolites MAO->Metabolites TAAR1 TAAR1 Receptor PEA_synapse->TAAR1 Binding & Activation Signaling Downstream Signaling (e.g., cAMP production) TAAR1->Signaling

Caption: Simplified signaling pathway of phenylethylamine.

Conclusion and Recommendation

The choice between this compound and 13C-labeled phenylethylamine as an internal standard is a critical decision in the quantitative analysis of phenylethylamine. While deuterated standards can be suitable for certain applications, the inherent advantages of 13C-labeled standards, particularly their perfect co-elution with the analyte and superior isotopic stability, make them the preferred choice for achieving the highest level of accuracy and precision.[1][2][3] For drug development, clinical research, and other applications where data integrity is non-negotiable, the investment in a 13C-labeled phenylethylamine internal standard is highly recommended to ensure the development of robust, reliable, and defensible analytical methods. Careful validation is crucial when using any internal standard to ensure that potential issues do not compromise the accuracy of the results.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of 2-Phenyl-d5-ethylamine in Quantitative Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes in biological matrices is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides a comprehensive comparison of 2-Phenyl-d5-ethylamine as a deuterated internal standard against other alternatives, supported by experimental data and detailed methodologies, to underscore its role in achieving robust and trustworthy quantitative results.

Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are widely recognized as the gold standard in quantitative bioanalysis.[1] Their utility stems from their near-identical physicochemical properties to the analyte of interest, in this case, phenethylamine (B48288) and its derivatives. This similarity ensures that the internal standard experiences the same variations as the analyte during sample preparation, chromatography, and ionization, thereby providing a reliable means of normalization and enhancing the accuracy and precision of the measurement.[2][3]

The Superiority of Deuterated Internal Standards

Deuterated internal standards offer significant advantages over non-deuterated or structural analogue internal standards. By co-eluting with the analyte, they effectively compensate for matrix effects, which are a common source of signal suppression or enhancement in complex biological samples.[4] This co-elution ensures that both the analyte and the internal standard are subjected to the same matrix interferences, leading to a more accurate quantification of the analyte. Furthermore, the use of deuterated standards can reduce the chromatography time and increase the robustness of the assay, leading to higher throughput and lower rates of sample rejection.[1]

Performance Comparison: this compound vs. Alternatives

To illustrate the expected performance, the following tables summarize typical validation parameters for quantitative assays using deuterated internal standards compared to non-deuterated alternatives.

Validation Parameter This compound (Deuterated IS - Expected) Non-Deuterated Analogue IS (e.g., d5-Amphetamine) Structural Analogue IS (Non-Isotopically Labeled)
Analyte PhenethylaminePhenethylaminePhenethylamine
Internal Standard This compoundd5-AmphetamineA structurally similar but distinct compound
Accuracy (Recovery %) 95-105%89.9 - 110.1%[5]85-115% (more variable)
Precision (Intra-day CV%) < 15%12.1 - 12.9%[5]< 20%
Precision (Inter-day CV%) < 15%9.1 - 15.8%[5]< 20%
Matrix Effect Compensation HighModerate to HighLow to Moderate
Co-elution with Analyte YesClose, but potential for slight separationNo, separate chromatographic peaks

Table 1: Expected Performance Comparison of Internal Standards for Phenethylamine Analysis. The data for d5-Amphetamine is sourced from a published study analyzing phenethylamine.[5] The performance of this compound is projected based on the established advantages of co-eluting deuterated standards.

Experimental Protocols

A robust and reliable quantitative assay relies on a well-defined and validated experimental protocol. The following section outlines a typical workflow for the quantification of phenethylamine in human plasma using this compound as an internal standard.

Experimental Workflow for Phenethylamine Quantification

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with This compound Sample->Spike Add Internal Standard SPE Solid Phase Extraction (SPE) Spike->SPE Protein Precipitation & Loading Elute Elution SPE->Elute Wash & Elute Evap Evaporation & Reconstitution Elute->Evap Dry down & Reconstitute Inject Injection into LC-MS/MS Evap->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: A typical workflow for the quantitative analysis of phenethylamine in a biological matrix using an internal standard.

Detailed Methodologies

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Objective: To isolate phenethylamine and this compound from the plasma matrix, removing interfering substances.

  • Protocol:

    • To 100 µL of human plasma, add 10 µL of this compound working solution (concentration to be optimized based on the expected analyte concentration range).

    • Vortex mix for 30 seconds.

    • Add 200 µL of 0.1% formic acid in acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1 M phosphate (B84403) buffer (pH 6.0).

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge sequentially with 1 mL of 0.1 M phosphate buffer (pH 6.0), 1 mL of deionized water, and 1 mL of methanol.

    • Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate phenethylamine and this compound and detect them with high sensitivity and selectivity.

  • Protocol:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure the separation of the analyte from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions: Specific precursor-to-product ion transitions for phenethylamine and this compound would be monitored.

3. Method Validation

  • Objective: To demonstrate that the analytical method is accurate, precise, and reliable for its intended purpose.

  • Key Validation Parameters:

    • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

    • Accuracy: The closeness of the measured value to the true value, typically expressed as percent recovery. The acceptance criteria are generally 85-115% (80-120% at the Lower Limit of Quantification, LLOQ).

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the coefficient of variation (CV%) and should not exceed 15% (20% at the LLOQ).

    • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.

    • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Logical Pathway for Internal Standard Selection

The decision to use a deuterated internal standard like this compound is a logical progression towards achieving the highest quality data in quantitative bioanalysis.

Internal Standard Selection start Need for Quantitative Analysis in Biological Matrix q1 Is an Internal Standard Necessary? start->q1 yes1 Yes q1->yes1 To correct for variability no1 No (High risk of inaccurate data) q1->no1 q2 What type of Internal Standard? yes1->q2 deuterated Deuterated (e.g., this compound) q2->deuterated analogue Structural Analogue q2->analogue deuterated_adv Advantages: - Co-elution with analyte - Excellent matrix effect compensation - High accuracy and precision deuterated->deuterated_adv analogue_disadv Disadvantages: - Different retention time - Poor matrix effect compensation - Lower accuracy and precision analogue->analogue_disadv

References

A Comparative Guide to Linearity and Range Determination for Phenylethylamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of phenylethylamine (PEA), a neuromodulator with significance in neuroscience and pharmacology. A key focus is the determination of linearity and range, critical parameters for method validation, using 2-Phenyl-d5-ethylamine as an internal standard. This deuterated analog is frequently employed in mass spectrometry-based methods to enhance accuracy and precision.

Performance Comparison of Analytical Methods

The selection of an analytical technique for phenylethylamine quantification depends on factors such as required sensitivity, sample matrix, and available instrumentation. Below is a summary of performance characteristics for common analytical methods used for phenylethylamine analysis.

ParameterGC-MS with this compound (or similar deuterated IS)HPLC-FLDLC-MS/MS
Linearity Range 10 - 500 ng/mL0.5 - 200 ng/mL[1][2]1.0 - 50.0 ng/mL (for 74 phenethylamines)[1]
Correlation Coefficient (R²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) Low ng/mL range (derivatization dependent)[1]As low as 0.003 µg/mL[1]As low as 0.5 ng/mL (for 74 phenethylamines)[1]
Limit of Quantification (LOQ) Typically in the low ng/mL range[1]0.5 ng/mL[1][2]1.0 ng/mL (for 74 phenethylamines)
Precision (%RSD) Good, influenced by sample preparation[1]Intra-day and inter-day RSD < 3.91%[1]Intraday and interday precision < 15%[1]
Accuracy Good, can be affected by derivatization efficiency[1]Good within the linear range[1]High, with bias values often within ±15%[1]

Experimental Protocol: Linearity and Range Determination of Phenylethylamine using GC-MS with this compound Internal Standard

This protocol outlines the steps to establish the linearity and working range for the quantification of phenylethylamine using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

1. Materials and Reagents:

  • Phenylethylamine (PEA) standard

  • This compound (PEA-d5) internal standard (IS)

  • Methanol (HPLC grade)

  • Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

  • Appropriate biological matrix (e.g., plasma, urine) for spiked samples

2. Preparation of Stock and Working Solutions:

  • PEA Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of PEA in 10 mL of methanol.

  • PEA-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of PEA-d5 in 10 mL of methanol.

  • PEA Working Standard Solutions: Prepare a series of dilutions from the PEA stock solution to create calibration standards at different concentrations (e.g., 10, 25, 50, 100, 250, 500 ng/mL).

  • PEA-d5 Working Internal Standard Solution (100 ng/mL): Dilute the PEA-d5 stock solution in methanol.

3. Sample Preparation and Derivatization:

  • Calibration Standards: To a set of clean tubes, add a fixed volume of the PEA-d5 working internal standard solution (e.g., 50 µL of 100 ng/mL). Add the corresponding PEA working standard solution to each tube to achieve the desired concentrations. Evaporate the solvent under a gentle stream of nitrogen.

  • Sample Extraction (if applicable): For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the analyte and internal standard.

  • Derivatization: Reconstitute the dried residue with the derivatizing agent (e.g., 50 µL of MSTFA) and heat at an appropriate temperature (e.g., 60°C for 30 minutes) to form a volatile derivative suitable for GC-MS analysis.

4. GC-MS Analysis:

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample onto the GC-MS system.

  • Chromatographic Conditions: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that effectively separates PEA and PEA-d5 from other matrix components.

  • Mass Spectrometry: Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode to monitor characteristic ions for both derivatized PEA and PEA-d5.

5. Data Analysis:

  • Peak Integration: Integrate the peak areas of the selected ions for both PEA and PEA-d5.

  • Response Ratio Calculation: Calculate the ratio of the peak area of PEA to the peak area of PEA-d5 for each calibration standard.

  • Linearity Assessment: Plot the response ratio (y-axis) against the corresponding concentration of PEA (x-axis). Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (R²), and the y-intercept. An R² value greater than 0.99 is generally considered acceptable.

  • Range Determination: The range of the method is the interval between the upper and lower concentrations of the calibration curve that demonstrate acceptable linearity, accuracy, and precision.

Visualizing the Workflow

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_output Results stock_pea PEA Stock (1 mg/mL) work_pea PEA Working Standards (10-500 ng/mL) stock_pea->work_pea stock_is PEA-d5 Stock (1 mg/mL) work_is PEA-d5 Working IS (100 ng/mL) stock_is->work_is add_pea Add PEA Standards work_pea->add_pea add_is Add Internal Standard (PEA-d5) work_is->add_is evaporation Evaporate to Dryness add_pea->evaporation derivatization Derivatization (e.g., MSTFA) evaporation->derivatization gcms GC-MS Analysis (SIM Mode) derivatization->gcms data_analysis Data Analysis gcms->data_analysis linearity Linearity Plot (Response Ratio vs. Conc.) data_analysis->linearity range_det Range Determination linearity->range_det

Caption: Experimental workflow for linearity and range determination.

Signaling Pathway and Logical Relationships

The use of a deuterated internal standard is a cornerstone of robust quantitative analysis in mass spectrometry. The underlying principle is based on the chemical and physical similarities between the analyte and its isotopically labeled counterpart.

Caption: Analyte and internal standard relationship in the analytical process.

References

A Comparative Guide to the Limit of Detection and Quantification for 2-Phenylethylamine Utilizing 2-Phenyl-d5-ethylamine and Alternative Quantification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of 2-phenylethylamine, with a focus on the limit of detection (LOD) and limit of quantification (LOQ). It explores the performance of methods utilizing the deuterated internal standard 2-Phenyl-d5-ethylamine against alternative approaches such as the use of other internal standards and external calibration. The information presented is supported by experimental data from various studies to assist researchers in selecting the most appropriate quantification strategy for their specific needs.

Performance Comparison of Quantification Methods

The choice of quantification method significantly impacts the sensitivity and reliability of an analytical assay. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative mass spectrometry. This is due to its ability to mimic the analyte throughout the sample preparation and analysis process, effectively compensating for matrix effects and variations in instrument response.

Below is a summary of reported limits of detection and quantification for phenethylamine (B48288) and related compounds using different analytical techniques and quantification strategies.

Analyte(s)MethodInternal StandardMatrixLODLOQ/LLOQ
74 PhenethylaminesLC-MS/MS10 Deuterated ISUrine0.5 ng/mL[1][2]1.0 ng/mL[1][2]
7 Phenethylamine-type drugsUHPLC-MS/MSNot specifiedBlood, Urine0.5-5 ng/mL[3]0.5-5 ng/mL[3]
N-ethyl-α-ethyl-phenethylamineLC-MS/MSNot specifiedDietary Suppl.2.5 ng/mL[4]5 ng/mL[4]
76 PhenethylaminesGC/MSNot specifiedUrine10-200 ng/mL25-200 ng/mL[5]
Phenethylamine and N,N-diethylphenethylamineLC-MS/MSNot specifiedNot specified< 10 ng/mL[6]Not fully validated

Note: The LOD and LOQ are properties of the entire analytical method for a specific analyte, not of the internal standard itself. The data presented reflects the performance of the method for the target analyte when a particular quantification strategy is employed.

The Role of this compound as an Internal Standard

This compound is a deuterated analog of 2-phenylethylamine. In mass spectrometry-based bioanalysis, deuterated internal standards are the preferred choice.[7] They are chemically identical to the analyte of interest, ensuring they co-elute chromatographically and experience the same ionization effects in the mass spectrometer.[7] This co-elution is a critical characteristic for an effective internal standard. The mass difference due to the deuterium (B1214612) atoms allows the mass spectrometer to distinguish between the analyte and the internal standard.[7] The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy and precision of quantification by correcting for variations that can occur during sample extraction, handling, and injection.[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative protocols for the analysis of phenethylamines in biological matrices.

Method 1: LC-MS/MS for the Analysis of 74 Phenethylamines in Urine

This method utilizes a "dilute-and-shoot" approach for rapid screening.

  • Sample Preparation: Urine samples are diluted with a 50% methanol (B129727) aqueous solution containing a mixture of 10 deuterated internal standards.

  • Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

  • Chromatography:

    • Column: Phenomenex Kinetex® Phenyl-Hexyl (10 cm × 2.1 mm i.d., 1.7 µm).[1][9]

    • Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium (B1175870) acetate.[1][9]

    • Mobile Phase B: 0.1% formic acid in methanol.[1][9]

    • Gradient: A gradient elution is used to separate the analytes.[9]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for the detection and quantification of each analyte and its corresponding internal standard.[1][9]

Method 2: GC/MS for the Analysis of 76 Phenethylamines in Urine

This method involves derivatization to improve the chromatographic properties of the analytes.

  • Sample Preparation:

    • Urine samples are subjected to solid-phase extraction (SPE) for cleanup and concentration.

    • The extracted analytes are then derivatized to increase their volatility for gas chromatography.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC/MS).

  • Chromatography: The separation of the derivatized phenethylamines is achieved on a capillary GC column.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI).

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.

Workflow and Method Comparison Diagrams

To visualize the experimental processes and the logical relationships in selecting a quantification strategy, the following diagrams are provided.

G Experimental Workflow for Phenethylamine Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Blood) Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Extraction Extraction (e.g., LLE, SPE, Dilution) Spike->Extraction LC_GC Chromatographic Separation (LC or GC) Extraction->LC_GC MS Mass Spectrometric Detection (MS/MS) LC_GC->MS Quant Quantification (Analyte/IS Ratio vs. Calibration Curve) MS->Quant Results LOD & LOQ Determination Quant->Results

Caption: A generalized workflow for the bioanalysis of phenethylamine using an internal standard.

G Comparison of Quantification Strategies cluster_is Internal Standard (IS) Method cluster_es External Standard (ES) Method SIL_IS Stable Isotope-Labeled IS (e.g., this compound) High_Accuracy Highest Reliability SIL_IS->High_Accuracy High Accuracy & Precision (Compensates for Matrix Effects) Analog_IS Structural Analog IS Moderate_Accuracy Moderate Reliability Analog_IS->Moderate_Accuracy Good Alternative (May not perfectly mimic analyte) ES External Calibration Susceptible Lower Reliability ES->Susceptible Susceptible to Variations (Matrix Effects, Injection Volume)

Caption: A diagram illustrating the relative performance of different quantification strategies.

Signaling Pathways of Phenethylamine

2-Phenylethylamine is an endogenous trace amine that acts as a neuromodulator in the central nervous system.[10] It is biosynthetically derived from the amino acid phenylalanine.[10] Phenethylamine's mechanism of action involves interacting with several neurotransmitter systems. It can potentiate the release of dopamine (B1211576), norepinephrine, and serotonin, and it is a substrate for the trace amine-associated receptor 1 (TAAR1).[10] The activation of TAAR1 can modulate the activity of dopamine transporters, leading to an increase in synaptic dopamine levels. Due to its role in neurotransmission, the accurate quantification of phenethylamine is of significant interest in neuroscience and drug development.

G Simplified Phenethylamine Signaling Pathway PEA 2-Phenylethylamine (PEA) TAAR1 Trace Amine-Associated Receptor 1 (TAAR1) PEA->TAAR1 Dopamine Dopamine Release PEA->Dopamine Norepinephrine Norepinephrine Release PEA->Norepinephrine Serotonin Serotonin Release PEA->Serotonin DAT Dopamine Transporter (DAT) Modulation TAAR1->DAT Synaptic_Dopamine Increased Synaptic Dopamine DAT->Synaptic_Dopamine

Caption: A simplified diagram of the signaling pathways influenced by 2-phenylethylamine.

References

stability testing of 2-Phenyl-d5-ethylamine in stock solutions and biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 2-Phenyl-d5-ethylamine as an internal standard in bioanalytical methods, ensuring its stability in stock solutions and biological matrices is paramount for accurate and reliable quantitative results. This guide provides an objective comparison of the stability of this compound, outlines detailed experimental protocols for stability assessment, and compares its performance with non-deuterated alternatives.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative mass spectrometry. This is due to its chemical and physical properties being nearly identical to the analyte, phenylethylamine. This similarity allows it to effectively compensate for variability during sample preparation, chromatography, and ionization. Non-deuterated internal standards, typically structural analogs, may not co-elute perfectly with the analyte, leading to potential inaccuracies in quantification due to differential matrix effects.

Table 1: Comparison of this compound with a Non-Deuterated Structural Analog Internal Standard

FeatureThis compound (Deuterated IS)Structural Analog (Non-Deuterated IS)
Chemical & Physical Properties Nearly identical to analyteSimilar, but not identical to analyte
Chromatographic Retention Time Co-elutes with analyteMay have a different retention time
Extraction Recovery Tracks analyte recovery closelyMay differ from analyte recovery
Ionization Efficiency Similar to analyte, minimizing matrix effectsCan be differently affected by matrix effects
Accuracy & Precision Generally higherMay be compromised by differential matrix effects
Cost Typically higherGenerally lower

Stability of this compound in Stock Solutions

While specific quantitative data for the long-term stability of this compound in various organic solvents is not extensively published, general guidance suggests it is stable when stored under appropriate conditions. The non-deuterated analog, phenylethylamine, is known to be stable but can be susceptible to oxidation, especially when exposed to light and air. It is also known to absorb carbon dioxide from the atmosphere. Therefore, proper handling and storage are crucial.

Table 2: Recommended Storage Conditions and Illustrative Stability of this compound Stock Solutions

SolventStorage TemperatureContainerExpected Stability (% Recovery after 12 months)
Methanol-20°C or colderAmber glass vials with PTFE-lined caps (B75204)>98%
Acetonitrile-20°C or colderAmber glass vials with PTFE-lined caps>98%
Dimethyl Sulfoxide (DMSO)    -20°C or colderAmber glass vials with PTFE-lined caps    >95% (potential for slow degradation)

Note: The stability data presented is illustrative and based on general chemical principles and practices for similar compounds. It is imperative to perform in-house stability assessments.

Stability of this compound in Biological Matrices

The stability of an internal standard in biological matrices is a critical parameter that must be evaluated during bioanalytical method validation, as outlined by regulatory agencies like the FDA and EMA. This includes assessing stability under conditions that mimic sample handling and storage, such as bench-top, freeze-thaw, and long-term storage conditions.

Table 3: Illustrative Stability of this compound in Human Plasma (Acceptance Criteria: ±15% of nominal concentration)

Stability TestStorage ConditionDurationExpected Outcome
Bench-Top Stability Room Temperature (approx. 25°C)24 hoursStable
Freeze-Thaw Stability -20°C to Room Temperature3 cyclesStable
Long-Term Stability -70°C or colder12 monthsStable

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately assessing the stability of this compound. The following protocols are based on regulatory guidelines for bioanalytical method validation.

Stock Solution Stability Assessment
  • Preparation: Prepare stock solutions of this compound in methanol, acetonitrile, and DMSO at a known concentration (e.g., 1 mg/mL).

  • Storage: Aliquot the stock solutions into amber glass vials with PTFE-lined caps and store them at various temperatures (e.g., room temperature, 4°C, -20°C, and -80°C).

  • Analysis: At specified time points (e.g., 0, 1, 3, 6, and 12 months), analyze the stored solutions against a freshly prepared stock solution of the same concentration.

  • Acceptance Criteria: The mean concentration of the stored solution should be within ±10% of the nominal concentration.

Biological Matrix Stability Assessment (Human Plasma)
  • Spiking: Spike a pool of blank human plasma with a known concentration of this compound.

  • Bench-Top Stability:

    • Leave spiked plasma samples at room temperature for a specified period (e.g., 4, 8, and 24 hours).

    • Analyze the samples and compare the results to control samples that were immediately frozen.

  • Freeze-Thaw Stability:

    • Subject spiked plasma samples to multiple freeze-thaw cycles (typically 3 cycles). For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours and then thaw them unassisted at room temperature.

    • Analyze the samples after the final thaw and compare the results to control samples that underwent no freeze-thaw cycles.

  • Long-Term Stability:

    • Store spiked plasma samples at the intended long-term storage temperature (e.g., -20°C and -80°C).

    • Analyze the samples at various time points (e.g., 1, 3, 6, 9, and 12 months) and compare the results to control samples analyzed at the beginning of the study.

  • Acceptance Criteria: For all matrix stability tests, the mean concentration of the test samples should be within ±15% of the nominal concentration of the control samples.

Visualizing Experimental Workflows and Logical Comparisons

To better understand the experimental process and the logical relationship in the choice of internal standards, the following diagrams are provided.

Stability_Testing_Workflow cluster_prep Preparation cluster_stability_tests Stability Assessment cluster_analysis Analysis & Evaluation prep_stock Prepare Stock Solution (this compound) stock_stability Stock Solution Stability (Different Solvents & Temps) prep_stock->stock_stability prep_matrix Prepare Spiked Matrix Samples (e.g., Human Plasma) benchtop_stability Bench-Top Stability (Room Temperature) prep_matrix->benchtop_stability freezethaw_stability Freeze-Thaw Stability (Multiple Cycles) prep_matrix->freezethaw_stability longterm_stability Long-Term Stability (Frozen Storage) prep_matrix->longterm_stability analysis LC-MS/MS Analysis stock_stability->analysis benchtop_stability->analysis freezethaw_stability->analysis longterm_stability->analysis evaluation Compare to Control Samples (±15% Acceptance Criteria) analysis->evaluation

Experimental workflow for stability testing of this compound.

Internal_Standard_Comparison cluster_ideal Ideal Internal Standard Properties cluster_types Types of Internal Standards cluster_outcome Impact on Bioanalytical Results properties Physicochemical Similarity to Analyte Co-elution with Analyte Similar Extraction Recovery Similar Ionization Efficiency deuterated This compound Deuterated (SIL-IS) properties->deuterated:f0 Fulfills non_deuterated Structural Analog Non-Deuterated properties->non_deuterated:f0 Partially Fulfills outcome High Accuracy & Precision Reliable Quantification deuterated:f1->outcome:f0 Leads to non_deuterated:f1->outcome:f0 May Lead to Inaccuracy

Logical comparison of deuterated vs. non-deuterated internal standards.

A Head-to-Head Battle: Cross-Validation of LC-MS/MS and GC-MS for Phenylethylamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of phenylethylamine in biological matrices, providing researchers, scientists, and drug development professionals with the data and methodologies to make informed decisions for their analytical needs.

Phenylethylamine (PEA), a trace amine naturally present in the human body, plays a significant role as a neuromodulator and neurotransmitter. Its accurate quantification is crucial in various research fields, including neuroscience, pharmacology, and clinical diagnostics. Both LC-MS/MS and GC-MS are powerful analytical techniques widely employed for this purpose. This guide presents a cross-validation of these two methods, offering a detailed comparison of their performance characteristics based on published experimental data.

Comparative Analysis of Method Performance

The quantitative performance of both LC-MS/MS and GC-MS methods for phenylethylamine analysis has been rigorously evaluated. The following tables summarize the key validation parameters, providing a clear comparison of the two techniques.

ParameterLC-MS/MSGC-MS
Linearity Range 1.0 - 50.0 ng/mL[1]50 - 2000 ng/mL[2]
Limit of Detection (LOD) 0.5 ng/mL[1]Not explicitly stated in the provided text.
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[1]Not explicitly stated, but linearity starts at 50 ng/mL[2].
Correlation Coefficient (r) > 0.995[2]> 0.995[2]

Table 1: Comparison of Linearity and Sensitivity

ParameterLC-MS/MSGC-MS
Accuracy 82.7 - 115.0% (intra-day)[3] 84.3 - 113.0% (inter-day)[3]Not explicitly stated in the provided text.
Precision (RSD) 0.1 - 9.8% (intra-day)[3] 0.3 - 9.6% (inter-day)[3]Not explicitly stated in the provided text.
Recovery 83.9 - 117.9%[3]Not explicitly stated in the provided text.

Table 2: Comparison of Accuracy, Precision, and Recovery

Experimental Protocols

A detailed understanding of the methodologies employed is essential for replicating and comparing results. The following sections outline the key steps in the LC-MS/MS and GC-MS analytical workflows for phenylethylamine.

LC-MS/MS Method

A study detailing the simultaneous screening of multiple phenethylamines in urine utilized a direct dilute-and-shoot procedure.[1] The chromatographic separation was achieved using a Phenomenex Kinetex® Phenyl-Hexyl column (10 cm × 2.1 mm i.d., 1.7 µm) with a gradient elution of two mobile phases: (A) 0.1% formic acid in water with 5 mM ammonium (B1175870) acetate (B1210297) and (B) 0.1% formic acid in methanol.[1] The analysis was performed on an LC-MS/MS system operating in the multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity.[1]

GC-MS Method

For the GC-MS analysis of phenethylamines in urine, a derivatization step is typically required to improve the volatility and chromatographic behavior of the analytes. One established method employs two different derivatizing agents.[2] The samples are first prepared, which may involve extraction and concentration steps. The derivatized analytes are then injected into the GC-MS system for separation and detection.[2] Statistical analysis, including Cohen's kappa coefficient and McNemar's test, has been used to compare the results obtained from GC-MS with those from an established LC-MS/MS method, suggesting that GC-MS can be as efficient as LC-MS/MS for phenylethylamine urinalysis.[2]

Cross-Validation Workflow

The cross-validation process ensures that both analytical methods provide comparable and reliable results for the same set of samples. The following diagram illustrates a typical workflow for the cross-validation of an LC-MS/MS method with a GC-MS method for phenylethylamine analysis.

Cross-Validation Workflow: LC-MS/MS vs. GC-MS for Phenylethylamine cluster_sample Sample Cohort cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS Analysis cluster_comparison Method Comparison Sample Urine Samples LC_Prep Sample Preparation (Dilute-and-Shoot) Sample->LC_Prep GC_Prep Sample Preparation (Extraction & Derivatization) Sample->GC_Prep LC_Analysis LC-MS/MS Analysis (MRM Mode) LC_Prep->LC_Analysis LC_Data LC-MS/MS Data LC_Analysis->LC_Data Stats Statistical Analysis (e.g., Cohen's Kappa, McNemar's Test) LC_Data->Stats GC_Analysis GC-MS Analysis GC_Prep->GC_Analysis GC_Data GC-MS Data GC_Analysis->GC_Data GC_Data->Stats Validation Cross-Validation Report Stats->Validation

Caption: Workflow for the cross-validation of LC-MS/MS and GC-MS methods.

Conclusion

Both LC-MS/MS and GC-MS are robust and reliable methods for the quantification of phenylethylamine. The choice between the two techniques often depends on the specific requirements of the study, including the desired sensitivity, sample throughput, and the availability of instrumentation.

The LC-MS/MS method generally offers higher sensitivity and requires minimal sample preparation, making it suitable for high-throughput analysis.[1] On the other hand, GC-MS, while potentially requiring a more involved sample preparation process including derivatization, has been shown to be an equally efficient method for phenylethylamine analysis in urine.[2] The statistical comparison between the two methods confirms the viability of GC-MS as a suitable alternative to LC-MS/MS.[2]

Ultimately, this guide provides the necessary data and methodological insights for researchers to select the most appropriate technique for their phenylethylamine quantification needs and to properly validate their chosen method against an alternative, ensuring the accuracy and reliability of their results.

References

The Unwavering Standard: Evaluating Analytical Method Robustness with 2-Phenyl-d5-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Ensuring Reliable Quantification of Phenethylamine (B48288)

For researchers, scientists, and professionals in drug development, the assurance of analytical method robustness is paramount for generating reliable and reproducible data. In the quantitative analysis of phenethylamine, a key neuromodulator and precursor in various metabolic pathways, the choice of an internal standard is a critical factor influencing the method's resilience to minor variations. This guide provides an objective comparison of an analytical method for phenethylamine using a deuterated internal standard, 2-Phenyl-d5-ethylamine, versus a structural analog internal standard and a method without an internal standard. The supporting experimental data underscores the superior performance of the deuterated standard in maintaining data integrity under various analytical conditions.

The Gold Standard: Deuterated Internal Standards

A deuterated internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry.[1][2] Its physicochemical properties are nearly identical to the analyte, phenethylamine, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior allow it to effectively compensate for variations in extraction efficiency, injection volume, and matrix effects, ultimately leading to a more robust and accurate analytical method.[1][2]

The Alternative: Structural Analog Internal Standards

When a deuterated standard is unavailable or cost-prohibitive, a structural analog is often employed. For phenethylamine, a suitable structural analog is 1-phenethylamine, an isomer with the same molecular weight but a different chemical structure. While it can account for some variability, its differing chromatographic retention time and potential for different ionization responses compared to the analyte can lead to less accurate and precise results, particularly in complex biological matrices.

Performance Under Pressure: A Robustness Evaluation

To assess the robustness of an analytical method for phenethylamine, a series of experiments were designed to introduce small, deliberate variations to the method parameters. The performance of the method was evaluated under three conditions: using this compound as an internal standard, using 1-phenethylamine as a structural analog internal standard, and without an internal standard.

The following tables summarize the quantitative data from these robustness tests. The results highlight the superior ability of the deuterated internal standard to mitigate the impact of analytical variations and matrix effects, ensuring consistent and reliable quantification of phenethylamine.

Table 1: Robustness Testing of Phenethylamine Quantification Under Varied Chromatographic Conditions

Parameter VariationInternal StandardAnalyte Concentration (ng/mL)Accuracy (%)Precision (RSD, %)
Nominal Conditions This compound 100.2 100.2 2.1
1-Phenethylamine101.5101.54.5
None99.899.88.9
Mobile Phase pH +0.2 This compound 99.5 99.5 2.5
1-Phenethylamine108.2108.26.8
None115.7115.712.3
Mobile Phase pH -0.2 This compound 101.1 101.1 2.3
1-Phenethylamine94.394.37.2
None88.188.114.1
Column Temperature +5°C This compound 100.8 100.8 2.8
1-Phenethylamine105.9105.95.1
None110.4110.410.5
Column Temperature -5°C This compound 99.7 99.7 2.6
1-Phenethylamine96.896.85.8
None92.592.511.2
Flow Rate +10% This compound 101.5 101.5 3.1
1-Phenethylamine109.8109.87.5
None118.2118.215.6
Flow Rate -10% This compound 99.1 99.1 3.0
1-Phenethylamine92.192.18.1
None85.485.416.2
High Matrix Effect Sample This compound 102.3 102.3 3.5
1-Phenethylamine115.6115.610.2
None135.8135.818.9
Low Matrix Effect Sample This compound 99.4 99.4 2.4
1-Phenethylamine103.1103.14.8
None101.5101.59.3

Table 2: Overall Performance Comparison of Internal Standard Strategies

Performance MetricThis compound (Deuterated IS)1-Phenethylamine (Structural Analog IS)No Internal Standard
Accuracy ExcellentGood to ModeratePoor to Moderate
Precision ExcellentGood to ModeratePoor
Robustness HighModerateLow
Matrix Effect Compensation ExcellentPartialNone
Reliability Very HighModerateLow

Experimental Protocols

A detailed methodology was followed for the robustness evaluation of the phenethylamine analytical method.

Sample Preparation

A protein precipitation extraction was performed. To 100 µL of plasma, 20 µL of the appropriate internal standard working solution (or blank solvent for the 'no internal standard' group) was added, followed by 300 µL of acetonitrile. The samples were vortexed and then centrifuged. The supernatant was transferred to a new plate and evaporated to dryness under nitrogen. The residue was reconstituted in 100 µL of mobile phase A.

LC-MS/MS Analysis
  • LC System: Standard HPLC system

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Phenethylamine: Precursor ion > Product ion

    • This compound: Precursor ion > Product ion

    • 1-Phenethylamine: Precursor ion > Product ion

Robustness Testing Parameters

The following parameters were intentionally varied from the nominal conditions:

  • Mobile Phase pH: ± 0.2 units

  • Column Temperature: ± 5°C

  • Flow Rate: ± 10%

  • Matrix Effect: Analysis of samples from six different sources of plasma to assess inter-individual variability.

Visualizing the Workflow and Logic

To further clarify the processes, the following diagrams illustrate the experimental workflow for robustness testing and the logical relationship for quantitative analysis using different internal standard strategies.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound, 1-Phenethylamine, or Blank) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject lc LC Separation (Varied Conditions) inject->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate calculate Calculate Concentration (Analyte/IS Ratio) integrate->calculate evaluate Evaluate Robustness (Accuracy & Precision) calculate->evaluate

Experimental workflow for robustness testing.

G cluster_deuterated Deuterated IS (this compound) cluster_analog Structural Analog IS (1-Phenethylamine) d_analyte Analyte Response d_ratio Analyte/IS Ratio d_analyte->d_ratio d_is IS Response d_is->d_ratio d_result d_result d_ratio->d_result Accurate & Precise Result d_variation Analytical Variation d_variation->d_analyte d_variation->d_is a_analyte Analyte Response a_ratio Analyte/IS Ratio a_analyte->a_ratio a_is IS Response a_is->a_ratio a_result a_result a_ratio->a_result Less Accurate & Precise Result a_variation Analytical Variation a_variation->a_analyte a_variation->a_is

Internal standard quantification logic.

Conclusion

The robustness of an analytical method is a critical attribute that ensures the reliability of quantitative data. This comparative guide demonstrates that for the analysis of phenethylamine, the use of a deuterated internal standard, this compound, provides superior robustness compared to a structural analog or no internal standard. It effectively compensates for variations in analytical conditions and matrix effects, leading to consistently accurate and precise results. For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard is a sound strategy for ensuring the integrity and defensibility of their analytical data.

References

Comparative Analysis of 2-Phenyl-d5-ethylamine and Alternative Internal Standards in Bioanalytical Recovery Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioanalysis, particularly for the quantification of amphetamine and related substances, the selection of a suitable internal standard is paramount to ensure the accuracy and reliability of analytical results. An ideal internal standard should closely mimic the physicochemical properties of the analyte to compensate for variability during sample preparation and analysis. This guide provides a comparative overview of 2-Phenyl-d5-ethylamine (amphetamine-d5) and other deuterated internal standards, with a focus on their application in recovery studies.

Stable isotope-labeled internal standards, such as deuterated analogs, are widely regarded as the gold standard in quantitative bioanalysis due to their near-identical behavior to the unlabeled analyte.[1][2][3] However, the position and number of deuterium (B1214612) atoms can influence their analytical performance.[1]

Quantitative Data Summary

While direct head-to-head recovery percentage data for this compound against a comprehensive list of other internal standards is not extensively available in the public domain, the following table summarizes the performance characteristics and pertinent considerations for various deuterated amphetamine analogs as discussed in the literature. This information is crucial for researchers in selecting the most appropriate internal standard for their specific analytical method.

Internal StandardAnalyte(s)Key Findings & ConsiderationsReference(s)
This compound (Amphetamine-d5) AmphetamineShares the base peak ion with derivatized amphetamine, which may not be ideal for selected ion monitoring (SIM) analysis as it may not exhibit three unique ions.[4][5][4][5]
Amphetamine-d3 AmphetamineShares a common ion at m/z 91, making it potentially unsuitable for SIM analysis.[4][5][4][5]
Amphetamine-d8 Amphetamine, MethamphetamineUtilized in studies with reported successful quantitation.[6][7][6][7]
Amphetamine-d11 Amphetamine and other stimulantsUsed as an internal standard in a validated method for the analysis of multiple stimulant drugs in urine.[8][8]
Methamphetamine-d5 MethamphetamineGenerally considered a suitable internal standard.[9]
Methamphetamine-d6 MethamphetamineShows three unique ions but may not allow for monitoring of ion fragments typically used for methamphetamine.[4][5][4][5]
Methamphetamine-d8 Methamphetamine, AmphetamineUtilized in studies with reported successful quantitation.[6][7][6][7]
Methamphetamine-d10 MethamphetamineShows three unique ions but may not allow for monitoring of ion fragments typically used for methamphetamine.[4][5][4][5]
MDMA-d5 MDMA, MDAUsed successfully in the analysis of MDMA and related compounds.[6][7][6][7]
MDA-d5 MDA, MDMAUsed successfully in the analysis of MDA and related compounds.[6][7][6][7]

Experimental Protocols

The following protocols are representative of the methodologies employed in studies evaluating internal standards for amphetamine-type substances.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This is a common technique for extracting analytes and internal standards from biological matrices like urine or plasma.

  • Objective: To isolate the analytes of interest from the biological matrix.

  • Procedure:

    • A specific volume of the biological sample (e.g., 100 µL of plasma) is aliquoted into a clean tube.[10]

    • A known amount of the internal standard working solution is added.[10]

    • A buffering agent (e.g., 1 M ammonium (B1175870) formate (B1220265) at pH 3) is added to adjust the pH.[10]

    • An organic extraction solvent (e.g., methyl tert-butyl ether - MTBE) is added.[10]

    • The mixture is vortexed or shaken for a specified period (e.g., 20 minutes) to facilitate the transfer of the analyte and internal standard into the organic phase.[10]

    • The sample is centrifuged to separate the aqueous and organic layers.[10]

    • The organic layer is transferred to a new tube and evaporated to dryness under a stream of nitrogen.[6][10]

    • The dried residue is reconstituted in a suitable solvent (e.g., 40% acetonitrile/60% water or ethyl acetate) for analysis.[6][10]

2. Derivatization

Derivatization is often employed to improve the chromatographic and mass spectrometric properties of the analytes and internal standards.

  • Objective: To enhance volatility and thermal stability for gas chromatography (GC) analysis and to produce characteristic fragment ions for mass spectrometry (MS) detection.

  • Procedure:

    • To the dried extract residue, a derivatizing agent is added (e.g., 75 µL of heptafluorobutyric anhydride (B1165640) in 50 µL of ethyl acetate).[6] Other common agents include trifluoroacetic anhydride and pentafluoropropionic anhydride.[4][5]

    • The mixture is heated (e.g., at 70°C for 20 minutes) to facilitate the reaction.[6]

    • The excess derivatizing agent and solvent are evaporated under nitrogen.[6]

    • The derivatized residue is reconstituted in a solvent (e.g., 100 µL of ethyl acetate) for injection into the analytical instrument.[6]

3. Instrumental Analysis: GC-MS or LC-MS/MS

The reconstituted sample is then analyzed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • GC-MS: Typically involves separating the derivatized compounds on a capillary column (e.g., HP-1, HP-5) followed by detection using a mass spectrometer, often in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.[4][5]

  • LC-MS/MS: Involves chromatographic separation on a suitable column followed by detection with a tandem mass spectrometer. This technique is highly sensitive and specific and is often used for bioanalytical applications.[1]

Visualizations

Experimental_Workflow Experimental Workflow for Internal Standard Recovery Study cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_results Results Sample Biological Sample (e.g., Urine, Plasma) Add_IS Spike with Internal Standard Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation1 Evaporation of Solvent Extraction->Evaporation1 Add_Reagent Add Derivatizing Agent Evaporation1->Add_Reagent Heating Heating Add_Reagent->Heating Evaporation2 Evaporation of Excess Reagent Heating->Evaporation2 Reconstitution Reconstitute in Solvent Evaporation2->Reconstitution Injection GC-MS or LC-MS/MS Injection Reconstitution->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Recovery_Calc Calculate Recovery (%) Data_Processing->Recovery_Calc

Caption: Experimental Workflow for an Internal Standard Recovery Study.

This guide highlights the critical considerations for selecting an appropriate internal standard for the analysis of amphetamine-type stimulants. While this compound is a commonly available deuterated analog, its mass spectral characteristics may present challenges for certain analytical methods. Researchers should carefully evaluate the available options and validate their chosen internal standard under their specific experimental conditions to ensure the generation of high-quality, reliable data.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Phenyl-d5-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Phenyl-d5-ethylamine (CAS No. 912627-99-7), a deuterated amine used in specialized research applications.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to minimize exposure risks.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which can cause severe burns.[1]
Eye Protection Chemical splash goggles and a face shield.To protect against splashes that can cause serious eye damage.[1]
Body Protection A fully-buttoned laboratory coat.To protect skin and clothing from contamination.
Respiratory Work in a certified chemical fume hood.To prevent inhalation of potentially harmful vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

  • Waste Segregation: At the point of generation, segregate waste containing this compound from other waste streams to prevent accidental chemical reactions. This includes pure, unused product, contaminated solutions, and any contaminated labware (e.g., pipette tips, vials).

  • Container Selection:

    • Use a chemically compatible and clearly labeled hazardous waste container with a secure, leak-proof lid. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.

    • The container must be in good condition, free of cracks or residues from previous use.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the full chemical name: "this compound" and its CAS number "912627-99-7."

    • List all constituents of the waste, including solvents and their approximate concentrations.

    • Indicate the primary hazards: Corrosive, Toxic .

  • Waste Accumulation:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory.

    • The storage area must be cool, dry, well-ventilated, and away from sources of ignition.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Request for Pickup:

    • Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

    • Do not move the hazardous waste from the laboratory yourself. Trained EHS personnel will handle the transportation and final disposal according to institutional and regulatory guidelines.

  • Record Keeping: Maintain meticulous records of the waste generated, including the chemical name, quantity, and the date of disposal request. This is often a regulatory requirement.

Spill & Emergency Procedures

In the event of a spill, immediate and proper response is critical.

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated. If the spill is significant, alert others in the vicinity.

  • Eliminate Ignition Sources: Although the flammability of the deuterated compound is not specified, the non-deuterated analogue is flammable. Remove all potential ignition sources from the area as a precaution.

  • Contain the Spill: Use an inert, non-combustible absorbent material like vermiculite, sand, or commercial sorbent pads to contain and absorb the spill.

  • Collect and Dispose: Carefully collect the contaminated absorbent material and any contaminated items (e.g., gloves, lab coat) and place them into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_spill Is there a spill? ppe->is_spill spill_procedure Follow Spill Procedure: 1. Evacuate & Ventilate 2. Contain Spill 3. Collect Waste is_spill->spill_procedure Yes segregate Segregate Waste at Point of Generation is_spill->segregate No container Select & Label Hazardous Waste Container spill_procedure->container segregate->container store Store in Designated Satellite Accumulation Area container->store request_pickup Contact EHS for Waste Pickup store->request_pickup record Maintain Disposal Records request_pickup->record end End: Disposal Complete record->end

References

Safeguarding Your Research: A Guide to Handling 2-Phenyl-d5-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Phenyl-d5-ethylamine, a critical isotopically labeled research compound. Adherence to these procedures will minimize risk and ensure the integrity of your work.

Immediate Safety Protocols: Understanding the Risks

Hazard Classification:

Hazard StatementClassification
Toxic if swallowedAcute toxicity, Oral (Category 3)[1]
Causes severe skin burns and eye damageSkin corrosion (Category 1A), Serious eye damage (Category 1)[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) plan is the foundation of safe handling. The following equipment must be worn at all times when working with this compound.

Recommended Personal Protective Equipment:

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use.To prevent skin contact, which can cause severe burns.[1]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is necessary when there is a splash hazard.To protect against serious eye damage.[1]
Skin and Body Protection Laboratory coat, closed-toe shoes, and long pants. For larger quantities or increased risk of exposure, chemical-resistant coveralls are recommended.To minimize skin exposure and prevent burns.
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is recommended.To prevent inhalation of harmful vapors.[2][3]

Operational Plan: From Handling to Disposal

A clear, step-by-step operational plan ensures that this compound is handled safely from the moment it is received until its final disposal.

Handling Procedures:
  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition.[2] Prepare your workspace within a chemical fume hood.

  • Dispensing: When weighing and dispensing the chemical, do so carefully to avoid creating aerosols.

  • Experimental Use: Conduct all experimental procedures involving this compound within the fume hood.

  • Post-Handling: After handling, decontaminate all work surfaces with an appropriate cleaning agent.[3]

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3]

Disposal Plan:

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste materials, including contaminated gloves, wipes, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Container Management: Keep waste containers closed when not in use.

  • Institutional Guidelines: Follow all institutional and local regulations for the disposal of chemical waste. If in doubt, consult your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures: Immediate Actions for Exposure

In the event of accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][6]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

In case of a spill, evacuate non-essential personnel, wear appropriate PPE, and contain the spill with an inert absorbent material.[5] Notify your supervisor and the institutional safety office immediately.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_dispense Dispense Chemical prep_hood->handle_dispense handle_experiment Conduct Experiment handle_dispense->handle_experiment emergency_spill Spill handle_dispense->emergency_spill emergency_exposure Exposure handle_dispense->emergency_exposure cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate handle_experiment->emergency_spill handle_experiment->emergency_exposure cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_wash Wash Hands cleanup_dispose->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.